Product packaging for cis-3-(Benzyloxy)cyclobutanamine(Cat. No.:CAS No. 92146-77-5)

cis-3-(Benzyloxy)cyclobutanamine

货号: B1280788
CAS 编号: 92146-77-5
分子量: 177.24 g/mol
InChI 键: GYSQDBGCDZWPMQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Cis-3-(Benzyloxy)cyclobutanamine is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO B1280788 cis-3-(Benzyloxy)cyclobutanamine CAS No. 92146-77-5

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-phenylmethoxycyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSQDBGCDZWPMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of cis-3-(Benzyloxy)cyclobutanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides an in-depth technical guide for the synthesis of cis-3-(Benzyloxy)cyclobutanamine, a valuable building block in medicinal chemistry and drug development. The synthesis is presented in two major stages: the preparation of the key intermediate, 3-(benzyloxy)cyclobutan-1-one, followed by its stereoselective conversion to the target cis-amine. This guide collates information from various patented methods and established chemical principles to provide actionable protocols for research and development professionals.

Stage 1: Synthesis of the Key Intermediate: 3-(Benzyloxy)cyclobutan-1-one

The synthesis of the cyclobutanone precursor is critical and can be achieved through several routes. Two prominent pathways are detailed below, starting from different commercially available materials.

Pathway A: From Benzyl Vinyl Ether and Trichloroacetyl Chloride

This pathway involves a [2+2] cycloaddition followed by dechlorination. It is an effective method for constructing the cyclobutane ring with the desired benzyloxy substituent already in place.

G benzyl_vinyl_ether Benzyl Vinyl Ether step1 Step 1: [2+2] Cycloaddition benzyl_vinyl_ether->step1 dichloro_intermediate 2,2-Dichloro-3- (benzyloxy)cyclobutanone step2 Step 2: Dechlorination dichloro_intermediate->step2 ketone 3-(Benzyloxy)cyclobutan-1-one reagent1 1. Trichloroacetyl chloride 2. Zn-Cu couple reagent1->step1 reagent2 Zn powder, Acetic Acid reagent2->step2 step1->dichloro_intermediate step2->ketone

Caption: Synthesis of 3-(Benzyloxy)cyclobutan-1-one via [2+2] Cycloaddition.

Pathway B: From 3-Dibromo-2,2-dimethoxypropane

An alternative route begins with more fundamental building blocks and involves a series of transformations including nucleophilic substitution, deprotection, a Hunsdiecker reaction, and a final substitution with benzyl alcohol.[1] This pathway is suitable for laboratories equipped for multi-step synthesis.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of the key intermediate, 3-(benzyloxy)cyclobutan-1-one.

StepReactionStarting MaterialsKey ReagentsReported YieldReference
Pathway A
1[2+2] CycloadditionBenzyl vinyl etherTrichloroacetyl chloride, Zn-Cu coupleNot specified[1][2]
2Dechlorination2,2-Dichloro-3-(benzyloxy)cyclobutanoneZinc powder, Acetic acid84-87%[2]
Overall Benzyl vinyl ether ~55% [2]
Pathway B
1Nucleophilic Substitution3-Dibromo-2,2-dimethoxypropane, Diisopropyl malonateNaH, DMF90%[1]
2Deprotection/HydrolysisDiisopropyl 2,2-dimethoxycyclobutane-1,1-dicarboxylateHCl (aq)98%[1]
3Hunsdiecker Reaction3-Oxocyclobutane-1-carboxylic acidSilver oxide, BromineNot specified[1]
4Nucleophilic Substitution3-Bromocyclobutan-1-oneBenzyl alcohol, BaseNot specified[1]

Stage 2: Stereoselective Synthesis of this compound

With the ketone intermediate in hand, the next stage focuses on the stereoselective introduction of the amine functionality to yield the desired cis isomer. This is achieved via a two-step process: formation of an oxime followed by a diastereoselective reduction.

G ketone 3-(Benzyloxy)cyclobutan-1-one step1 Step 3: Oximation ketone->step1 oxime 3-(Benzyloxy)cyclobutan-1-one Oxime step2 Step 4: Diastereoselective Reduction oxime->step2 amine This compound reagent1 Hydroxylamine HCl, Pyridine, Ethanol reagent1->step1 reagent2 Reducing Agent (e.g., NaBH₄) or Catalytic Hydrogenation (H₂, Pd/C) reagent2->step2 step1->oxime step2->amine

Caption: Conversion of Ketone Intermediate to the Target cis-Amine.

The stereochemical outcome of the reduction is directed by the existing benzyloxy group. The reducing agent is expected to approach the oxime from the face opposite to the sterically bulky benzyloxy group, resulting in the preferential formation of the cis product.

Experimental Protocols

Protocol for 3-(Benzyloxy)cyclobutan-1-one (Pathway A, Step 2)

This protocol details the dechlorination of the cycloadduct intermediate.[2]

  • Dissolution: Dissolve 2,2-dichloro-3-(benzyloxy)cyclobutanone (125 g, 0.5 mol) in a mixture of 1000 mL of water and 1000 mL of acetic acid.

  • Addition of Zinc: To the stirred solution, slowly add zinc powder (100 g, 1.5 mol) at room temperature.

  • Reaction: Continue stirring for 1 hour at room temperature. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: Filter the reaction mixture to remove excess zinc and inorganic salts.

  • Extraction: Extract the filtrate with diethyl ether (3 x 500 mL).

  • Washing & Drying: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by distillation to yield 3-(benzyloxy)-1-cyclobutanone (77.6 g, 87% yield).[2]

Proposed Protocol for this compound (Steps 3 & 4)

This proposed protocol is based on standard organic transformations for the conversion of ketones to amines.

Step 3: Oximation

  • Setup: To a solution of 3-(benzyloxy)cyclobutan-1-one (10.0 g, 56.7 mmol) in ethanol (150 mL), add hydroxylamine hydrochloride (4.73 g, 68.1 mmol) and pyridine (6.85 mL, 85.1 mmol).

  • Reaction: Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Add water (100 mL) to the residue and extract with ethyl acetate (3 x 75 mL).

  • Purification: Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 3-(benzyloxy)cyclobutan-1-one oxime, which can often be used in the next step without further purification.

Step 4: Diastereoselective Reduction

  • Setup: Dissolve the crude oxime from the previous step in a suitable solvent such as methanol or ethanol (200 mL) in a round-bottom flask.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add a reducing agent such as sodium borohydride (NaBH₄) (4.29 g, 113.4 mmol) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching: Carefully quench the reaction by slowly adding 1M HCl at 0 °C until the solution is acidic (pH ~2).

  • Work-up: Make the solution basic (pH ~12) by the addition of 6M NaOH.

  • Extraction: Extract the aqueous layer with dichloromethane (4 x 100 mL).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude amine can be purified by flash column chromatography on silica gel to separate the cis and trans isomers and afford pure this compound.

References

An In-depth Technical Guide to cis-3-(Benzyloxy)cyclobutanamine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cis-3-(benzyloxy)cyclobutanamine, a valuable building block in medicinal chemistry. Due to its rigid cyclobutane core and the presence of a versatile benzyloxy group, this compound serves as an important scaffold for the synthesis of novel therapeutic agents. This document details its chemical structure, physicochemical properties, and provides robust, literature-derived experimental protocols for its synthesis. A significant focus is placed on its potential application as a linker in Proteolysis Targeting Chimeras (PROTACs), a cutting-edge therapeutic modality.

Chemical Structure and Properties

This compound is a disubstituted cyclobutane derivative featuring a benzyloxy ether and an amine functional group in a cis stereochemical relationship. The rigid, puckered conformation of the cyclobutane ring provides a defined spatial arrangement of its substituents, a desirable feature in rational drug design.

Table 1: Physicochemical and Spectral Properties of this compound and Precursors

PropertyValueSource/Method
Molecular Formula C₁₁H₁₅NON/A
Molecular Weight 177.24 g/mol N/A
CAS Number 206660-72-2N/A
Appearance Light yellow liquid (predicted)Commercial Suppliers
Boiling Point 268.5 ± 33.0 °C (Predicted)ChemicalBook[1]
Density 1.07 ± 0.1 g/cm³ (Predicted)ChemicalBook[1]
pKa 10.24 ± 0.40 (Predicted)ChemicalBook[1]
LogP 2.39320Molbase[2]
SMILES N[C@H]1C--INVALID-LINK--C1BLD Pharm[3]
¹H NMR (CDCl₃) of Precursor 3-(Benzyloxy)cyclobutanone δ 7.40-7.29 (m, 5H), 4.53 (s, 2H), 4.38 (tt, J=6.6, 4.7Hz, 1H), 3.3-3.1 (m, 4H)ChemicalBook[4]

Note: Most physical properties are predicted values from chemical suppliers due to the limited availability of experimentally determined data in peer-reviewed literature.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several synthetic routes. The most common approaches involve the reductive amination of the corresponding ketone or the conversion of the analogous alcohol. The benzyloxy group is a stable ether protecting group, compatible with a range of reaction conditions.[5][6][7]

Method 1: Reductive Amination of 3-(Benzyloxy)cyclobutanone

This is a highly efficient one-pot method for the synthesis of primary amines from ketones.[8][9] The reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).[10][11][12]

Experimental Protocol:

  • Imine Formation: To a solution of 3-(benzyloxy)cyclobutanone (1.0 eq) in methanol, add ammonium acetate (10 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction is typically performed under mildly acidic conditions (pH 4-7) to promote imine formation while ensuring the amine nucleophile is not fully protonated.[13][14]

  • Reduction: Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise. The use of NaBH₃CN is crucial as it selectively reduces the protonated imine (iminium ion) much faster than the starting ketone.[1][12]

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, quench the reaction by the slow addition of 1M HCl. Basify the solution with aqueous NaOH and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound. The cis isomer is often the major product in the reduction of 3-substituted cyclobutanones.

Mechanism Overview:

The reaction begins with the nucleophilic attack of ammonia on the carbonyl carbon of 3-(benzyloxy)cyclobutanone, forming a hemiaminal intermediate.[8] Subsequent dehydration under mildly acidic conditions yields an imine.[3] The imine is then protonated to form a more electrophilic iminium ion, which is rapidly reduced by the hydride transfer from sodium cyanoborohydride to give the final amine product.[13]

Method 2: Conversion from cis-3-(Benzyloxy)cyclobutanol via Mitsunobu Reaction

This method provides an alternative route starting from the corresponding alcohol, cis-3-(benzyloxy)cyclobutanol. The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including amines, with inversion of stereochemistry.[15][16] To obtain the cis-amine, one would ideally start with the trans-alcohol. However, direct amination using nitrogen nucleophiles like phthalimide followed by deprotection is a common strategy.[15]

Experimental Protocol:

  • Reaction Setup: To a solution of cis-3-(benzyloxy)cyclobutanol (1.0 eq), triphenylphosphine (1.5 eq), and phthalimide (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction proceeds via an alkoxyphosphonium salt intermediate, which is then displaced by the nucleophilic phthalimide.[16]

  • Work-up and Deprotection: After completion, remove the solvent under reduced pressure. The crude N-phthaloyl protected amine can be purified by column chromatography. Subsequent deprotection using hydrazine monohydrate in ethanol under reflux will cleave the phthalimide group to yield the desired primary amine.

  • Purification: After removal of the phthalhydrazide byproduct by filtration, the filtrate is concentrated, and the product is purified by acid-base extraction and/or column chromatography.

Application in Drug Discovery: A Scaffold for PROTAC Linkers

The rigid nature of the cyclobutane ring makes this compound and its derivatives attractive scaffolds for use as linkers in Proteolysis Targeting Chimeras (PROTACs).[17][18][19] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[20]

The linker in a PROTAC is not merely a spacer but plays a critical role in the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase), which is essential for efficient protein degradation.[][22][23] The physicochemical properties of the linker, such as its length, rigidity, and polarity, significantly influence the overall properties of the PROTAC, including its cell permeability, solubility, and pharmacokinetic profile.[2][24]

Cycloalkane-based linkers, such as those derived from cyclobutane, introduce rigidity, which can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially reducing the entropic penalty of binding.[24] This can lead to enhanced potency and selectivity. The benzyloxy and amine functionalities on the this compound scaffold provide convenient attachment points for the target protein ligand and the E3 ligase ligand.

Caption: Logical workflow of PROTAC-mediated protein degradation.

Mandatory Visualizations

Chemical Structure

Caption: 2D Structure of this compound.

Synthetic Workflow: Reductive Amination

Caption: Synthetic workflow via reductive amination.

Conclusion

This compound is a valuable and versatile building block for drug discovery and development. Its rigid three-dimensional structure and readily modifiable functional groups make it an ideal scaffold for creating molecules with precisely controlled spatial arrangements. The synthetic routes outlined in this guide, particularly the reductive amination of 3-(benzyloxy)cyclobutanone, offer efficient and scalable methods for its preparation. The emerging application of cyclobutane-containing scaffolds as linkers in PROTACs highlights the contemporary relevance of this compound and opens up new avenues for the development of novel therapeutics targeting protein degradation. Further exploration of this and related cyclobutane derivatives is warranted to fully exploit their potential in medicinal chemistry.

References

An In-depth Technical Guide to cis-3-(Benzyloxy)cyclobutanamine (CAS 206660-72-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-3-(Benzyloxy)cyclobutanamine is a substituted cyclobutane derivative of interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure makes it an attractive scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed plausible synthesis protocol, and an exploration of its potential applications, drawing from research on structurally related compounds. While direct biological data for this compound is not extensively available in public literature, this document will extrapolate its potential utility based on the known bioactivity of similar chemical entities.

Chemical and Physical Properties

This compound is a primary amine with a benzyloxy substituent on a cyclobutane ring. The cis stereochemistry indicates that the benzyloxy and amino groups are on the same side of the ring.

PropertyValueSource
CAS Number 206660-72-2N/A
Molecular Formula C₁₁H₁₅NO[1]
Molecular Weight 177.24 g/mol [1]
Appearance Not specified (likely an oil or low-melting solid)N/A
Boiling Point 268.5 ± 33.0 °C (Predicted)
Density 1.075 g/cm³ (Predicted)
pKa Not specifiedN/A
Solubility Not specifiedN/A

Synthesis and Experimental Protocols

Synthesis of the Precursor: 3-(Benzyloxy)-1-cyclobutanone

A known method for the synthesis of 3-(benzyloxy)-1-cyclobutanone involves a multi-step process starting from readily available commercial reagents. One such route is detailed in patent literature.[2]

Experimental Protocol:

  • Step 1: Ring Closure. Benzyl vinyl ether and trichloroacetyl chloride are used as starting materials to form a cyclobutane ring via a [2+2] cycloaddition, typically facilitated by a zinc-copper couple.

  • Step 2: Dechlorination. The resulting chlorinated cyclobutanone intermediate is then dechlorinated using zinc powder to yield 3-(benzyloxy)-1-cyclobutanone.[2]

Reductive Amination to Yield this compound

The conversion of 3-(benzyloxy)-1-cyclobutanone to the desired cis-amine can be achieved through reductive amination. The choice of reducing agent and reaction conditions is crucial for achieving high cis-selectivity.

Experimental Protocol:

  • Imine Formation: Dissolve 3-(benzyloxy)-1-cyclobutanone (1.0 eq) in a suitable solvent such as methanol or ethanol. Add a source of ammonia (e.g., ammonium acetate, 7-10 eq) and a Lewis acid catalyst (e.g., titanium(IV) isopropoxide, if necessary) to facilitate the formation of the corresponding imine in situ.

  • Reduction: To the solution containing the imine, add a reducing agent. For stereoselective reduction to the cis isomer, a bulky reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq) is often preferred. The reaction is typically stirred at room temperature for 12-24 hours.

  • Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

G precursor 3-(Benzyloxy)-1-cyclobutanone imine Intermediate Imine precursor->imine + NH₃ - H₂O product This compound imine->product Reduction (e.g., NaBH(OAc)₃)

Caption: Synthetic workflow for this compound.

Potential Applications in Drug Discovery

While this compound itself has not been extensively studied for its biological activity, its structural motifs are present in compounds with demonstrated therapeutic potential. The rigid cyclobutane core serves as a valuable scaffold for positioning pharmacophoric groups in a defined three-dimensional space, which can lead to improved potency and selectivity for biological targets.

As a Scaffold for Anticancer Agents

A notable example of a related compound is a platinum(II) complex incorporating a derivative of 3-(benzyloxy)cyclobutane. This complex, cis-(3-benzyloxy-1,1-cyclobutanedicarboxylato κ2O,O′)bis(1-methyl-1H-pyrazole)platinum(II), has been synthesized and evaluated for its antiproliferative activity against several human cancer cell lines.[3]

Experimental Protocol: MTT Assay for Antiproliferative Activity

This protocol is adapted from the study on the aforementioned platinum(II) complex and can be used to evaluate the cytotoxic effects of new derivatives of this compound.[3]

  • Cell Seeding: Human cancer cell lines (e.g., HCT116, A549, MCF7) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated overnight at 37 °C.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO, ensuring the final concentration does not exceed 0.5%) and serially diluted to the desired concentrations. The cells are then treated with these solutions and incubated for 72 hours.

  • MTT Assay: After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) (0.5 mg/mL) is added to each well. The plates are incubated for a further 1-4 hours to allow for the formation of formazan crystals.

  • Data Acquisition: The MTT solution is removed, and the formazan crystals are dissolved in DMSO. The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ values (the concentration of the compound that inhibits cell growth by 50%) are then calculated.

G start Seed Cells in 96-well Plate treat Treat with Test Compound start->treat incubate Incubate for 72h treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate for 1-4h add_mtt->incubate_mtt dissolve Dissolve Formazan in DMSO incubate_mtt->dissolve read Read Absorbance at 570 nm dissolve->read calculate Calculate IC₅₀ read->calculate

Caption: Workflow for an MTT-based cell viability assay.

Signaling Pathways: A Hypothetical Framework

Given the antiproliferative activity of the related platinum complex, it is plausible that derivatives of this compound could be designed to target pathways involved in cancer cell proliferation and survival. Platinum-based drugs typically exert their effects by inducing DNA damage, which in turn activates cell cycle arrest and apoptosis pathways.

G drug Hypothetical Drug Derivative dna Nuclear DNA drug->dna Intercalation/Adduct Formation damage DNA Damage dna->damage p53 p53 Activation damage->p53 arrest Cell Cycle Arrest p53->arrest apoptosis Apoptosis p53->apoptosis

Caption: Hypothetical signaling pathway for a DNA-damaging agent.

Conclusion

This compound is a valuable building block for the synthesis of complex molecules with potential therapeutic applications. While direct biological data for this compound is limited, the known activity of structurally related compounds, particularly in the area of oncology, suggests that it is a promising scaffold for further investigation. The synthetic protocols and experimental frameworks provided in this guide offer a starting point for researchers interested in exploring the potential of this and related cyclobutane derivatives in drug discovery. Future work should focus on the synthesis and biological evaluation of a library of compounds derived from this core structure to establish clear structure-activity relationships.

References

Unveiling the Physicochemical Properties and Synthetic Utility of cis-3-(Benzyloxy)cyclobutanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of unique molecular scaffolds is paramount to accessing novel chemical space and improving pharmacokinetic and pharmacodynamic properties. The cyclobutane motif, in particular, has garnered significant attention as a versatile building block. This technical guide provides an in-depth overview of cis-3-(Benzyloxy)cyclobutanamine, a key intermediate, focusing on its fundamental properties and synthetic applications that are pertinent to researchers in the field.

Core Physicochemical Data

The foundational physicochemical properties of this compound are essential for its application in synthesis and drug design. These key identifiers are summarized below.

PropertyValue
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.24 g/mol [1]
CAS Number 206660-72-2[2][3]

Synthetic Pathways and Methodologies

While specific, detailed experimental protocols for the direct synthesis of this compound are not extensively documented in publicly available literature, its synthesis can be inferred from established methodologies for analogous cyclobutane derivatives. A generalized synthetic workflow often involves the strategic functionalization of a cyclobutane core.

A plausible synthetic approach may start from a commercially available cyclobutanone derivative, such as 3-(benzyloxy)cyclobutanone. The transformation to the target amine can be achieved through reductive amination. This process typically involves the reaction of the ketone with an ammonia source or a primary amine in the presence of a reducing agent.

experimental_workflow A 3-(Benzyloxy)cyclobutanone B Reductive Amination A->B Reaction C This compound B->C Product D Ammonia Source (e.g., NH4OAc) Reducing Agent (e.g., NaBH3CN) D->B Reagents

A generalized workflow for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex, biologically active molecules. The cyclobutane ring offers a unique three-dimensional structure that can be exploited to orient pharmacophoric groups in a specific spatial arrangement, which is crucial for molecular recognition and biological activity.

Derivatives of cyclobutanamine are integral components in the development of a wide range of therapeutic agents. The rigid, puckered nature of the cyclobutane scaffold can impart favorable properties such as metabolic stability and conformational restriction. For instance, cyclobutane-containing compounds have been investigated as inhibitors of various enzymes and as ligands for G-protein coupled receptors.

Furthermore, the benzyloxy group serves as a protecting group for the hydroxyl functionality, which can be deprotected at a later synthetic stage to reveal a reactive handle for further molecular elaboration. This strategic protection and deprotection are fundamental in multi-step organic synthesis. The amino group, on the other hand, provides a key site for amide bond formation, sulfonylation, and other functionalizations to build molecular complexity.

In the context of drug development, cyclobutane derivatives have been explored as bioisosteric replacements for other cyclic and acyclic moieties to enhance drug-like properties. The unique stereochemistry of the cis isomer is of particular importance, as biological systems are often highly sensitive to the spatial orientation of functional groups. The ability to synthesize and incorporate stereochemically pure building blocks like this compound is therefore of high value to medicinal chemists. Research into platinum (II) complexes containing derivatives of 3-hydroxycyclobutane-1,1-dicarboxylic acid, for example, highlights the ongoing effort to design novel anticancer agents with improved efficacy and reduced toxicity.[4]

References

Spectroscopic Profile of cis-3-(Benzyloxy)cyclobutanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of cis-3-(Benzyloxy)cyclobutanamine. Due to the limited availability of public domain experimental data for this specific compound, this document focuses on predicted spectroscopic data based on the analysis of its structural features and comparison with related cyclobutane derivatives. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-1~3.5 - 4.0Multiplet-
H-2, H-4 (cis)~2.4 - 2.8Multiplet-
H-2, H-4 (trans)~1.8 - 2.2Multiplet-
H-3~4.2 - 4.6Multiplet-
-CH₂- (benzyl)~4.5Singlet-
Aromatic (benzyl)~7.2 - 7.4Multiplet-
-NH₂~1.5 - 2.5 (broad)Singlet-
Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

CarbonPredicted Chemical Shift (δ, ppm)
C-1~50 - 55
C-2, C-4~30 - 35
C-3~75 - 80
-CH₂- (benzyl)~70 - 75
Aromatic (benzyl)~127 - 138
Table 3: Predicted IR Spectroscopic Data
Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch (amine)3300 - 3500Medium, Broad
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 3000Medium
C=C Stretch (aromatic)1450 - 1600Medium
C-O Stretch (ether)1050 - 1150Strong
N-H Bend (amine)1550 - 1650Medium
Table 4: Predicted Mass Spectrometry Data
IonPredicted m/z
[M]+•177.1154
[M+H]+178.1232
[M-NH₂]+161.1072
[C₇H₇]+ (benzyl)91.0548

Experimental Protocols

The following are generalized yet detailed protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms, and to elucidate the stereochemistry of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

    • Integrate all peaks and determine coupling constants.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.

  • 2D NMR (Optional but Recommended):

    • Perform COSY (Correlation Spectroscopy) to establish H-H couplings.

    • Perform HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly bonded H-C pairs.

    • Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range H-C couplings.

    • Perform NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to confirm the cis stereochemistry through spatial proximity of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

    • Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane), cast a film on a salt plate, and allow the solvent to evaporate.

    • ATR (Attenuated Total Reflectance): Place a drop of the sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

    • Acquire 16-32 scans for a good signal-to-noise ratio.

    • Perform a background scan of the clean salt plates or ATR crystal before running the sample.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Chemical Ionization (CI). A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements.

  • Data Acquisition:

    • Full Scan Mode: Acquire a full scan spectrum to determine the molecular ion peak ([M]+• or [M+H]+).

    • MS/MS (Tandem Mass Spectrometry): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern. This can help in structural confirmation.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis Sample This compound NMR NMR Spectroscopy Sample->NMR Dissolve in deuterated solvent IR IR Spectroscopy Sample->IR Neat or thin film MS Mass Spectrometry Sample->MS Dilute in volatile solvent Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for spectroscopic analysis.

NMR_Workflow Start NMR Sample Preparation 1D_H 1D ¹H NMR Start->1D_H 1D_C 1D ¹³C NMR Start->1D_C 2D_NMR 2D NMR (COSY, HSQC, etc.) 1D_H->2D_NMR 1D_C->2D_NMR Analysis Spectral Analysis (Chemical Shifts, Couplings, Correlations) 2D_NMR->Analysis Structure Structure Confirmation Analysis->Structure

Caption: Detailed workflow for NMR analysis.

The Cyclobutane Core: A Launchpad for Novel Therapeutics Starting from cis-3-(Benzyloxy)cyclobutanamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The rigid, puckered conformation of the cyclobutane ring has emerged as a valuable scaffold in modern medicinal chemistry. Its unique three-dimensional structure allows for the precise spatial orientation of substituents, offering advantages in potency, selectivity, and pharmacokinetic profiles of drug candidates. This technical guide explores the utility of a key starting material, cis-3-(Benzyloxy)cyclobutanamine , in the synthesis of novel compounds with therapeutic potential. This document provides a comprehensive overview of synthetic methodologies, quantitative biological data, and insights into the potential mechanisms of action for derivatives of this versatile building block.

From Starting Material to Diverse Scaffolds: Synthetic Strategies

The primary amino group of this compound serves as a versatile handle for a variety of chemical transformations, enabling the creation of diverse libraries of novel compounds. Key synthetic routes include N-acylation, N-sulfonylation, and N-alkylation.

N-Acylation: Building Amide Libraries

The formation of an amide bond is a cornerstone of medicinal chemistry. The reaction of this compound with various carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) yields a wide range of N-acyl derivatives.

Experimental Protocol: General Procedure for N-Acylation

To a solution of this compound (1.0 eq) and a suitable base such as triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane (DCM) at 0 °C, the desired acyl chloride (1.0 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 1-24 hours) until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-acyl-cis-3-(Benzyloxy)cyclobutanamine derivative.

N-Sulfonylation: Accessing Sulfonamide Derivatives

Sulfonamides are a well-established pharmacophore found in a multitude of clinically used drugs. The reaction of this compound with sulfonyl chlorides provides access to a library of N-sulfonylated derivatives.

Experimental Protocol: General Procedure for N-Sulfonylation

In a round-bottom flask, this compound (1.0 eq) is dissolved in a suitable solvent such as pyridine or DCM containing a base like triethylamine (1.5 eq). The solution is cooled to 0 °C, and the desired sulfonyl chloride (1.1 eq) is added portion-wise. The reaction is stirred at room temperature for several hours until completion. The reaction mixture is then diluted with an organic solvent and washed successively with 1N HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The resulting crude sulfonamide is purified by recrystallization or column chromatography.

N-Alkylation and Reductive Amination: Expanding Chemical Space

Further diversification of the scaffold can be achieved through N-alkylation or reductive amination. Direct alkylation with alkyl halides can be employed, while reductive amination with aldehydes or ketones in the presence of a reducing agent offers a versatile method for introducing a wide range of substituents.

Experimental Protocol: General Procedure for Reductive Amination

To a solution of this compound (1.0 eq) and an aldehyde or ketone (1.1 eq) in a solvent such as methanol or dichloroethane, a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride is added. The reaction mixture is stirred at room temperature for a period of 2 to 24 hours. The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by flash chromatography to yield the N-alkylated derivative.

Biological Activity and Structure-Activity Relationships (SAR)

Derivatives of the cyclobutane scaffold have shown promise in a variety of therapeutic areas. Notably, cyclobutane-containing compounds have been investigated as enzyme inhibitors and receptor modulators.

A study on α-aminocyclobutanone amides and sulfonamides as inhibitors of the bacterial enzyme diaminopimelate desuccinylase (DapE), a potential antibiotic target, revealed several compounds with micromolar inhibitory potency.[1] Although not directly derived from this compound, this study highlights the potential of the aminocyclobutane scaffold in designing enzyme inhibitors.

Table 1: Inhibitory Activity of α-Aminocyclobutanone Derivatives against H. influenzae DapE [1]

CompoundR GroupIC50 (µM)
3j Benzamide66.4
3k 3,4,5-Trimethoxyphenylamide39.6
3u 2-Benzimidazole52.4
3v Tosyl-L-Phe45.7
3y 4-Methoxyphenylsulfonamide-D-Val23.1
3ad Cbz-L-Phe69.8
3ae Cbz-D-Phe55.4
3af 4-Fluorophenylsulfonamide53.3

Data extracted from a study on α-aminocyclobutanone derivatives. These compounds are structurally related and provide insight into the potential of the aminocyclobutane core.

The data in Table 1 suggests that the nature of the substituent on the amino group plays a crucial role in the inhibitory activity. For instance, the incorporation of amino acid moieties (Val, Phe) and various aromatic and heterocyclic groups leads to compounds with significant potency. This provides a strong rationale for the synthesis and evaluation of a diverse library of derivatives starting from this compound to explore their potential as enzyme inhibitors.

Potential Signaling Pathways and Therapeutic Targets

While specific signaling pathways for derivatives of this compound are not yet extensively elucidated in the public domain, the broader class of cyclobutylamine derivatives has been associated with various biological targets. For instance, benzothiazole cyclobutyl amine derivatives have been patented as histamine-3 (H3) receptor ligands, suggesting a potential role in modulating neurotransmission and treating neurological and psychiatric disorders.

The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters. Antagonists of the H3 receptor are being investigated for their potential in treating conditions such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.

Below is a conceptual workflow for the screening of novel this compound derivatives targeting the H3 receptor.

G cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Lead Optimization start This compound synthesis N-Acylation / N-Sulfonylation / N-Alkylation start->synthesis library Library of Novel Derivatives synthesis->library characterization Spectroscopic Analysis (NMR, MS) library->characterization binding_assay H3 Receptor Binding Assay characterization->binding_assay functional_assay Functional Assay (e.g., cAMP) binding_assay->functional_assay sar Structure-Activity Relationship (SAR) Studies functional_assay->sar sar->synthesis adme ADME/Tox Profiling sar->adme in_vivo In Vivo Efficacy Studies adme->in_vivo

Drug discovery workflow for H3 receptor antagonists.

Conclusion and Future Directions

This compound represents a promising and versatile starting material for the generation of novel, medicinally relevant compounds. The synthetic accessibility and the ability to introduce a wide range of functional groups on the amino moiety make it an attractive scaffold for library synthesis and lead optimization programs.

Future research in this area should focus on:

  • Expansion of the chemical space: Synthesizing a broader range of derivatives through diverse chemical transformations.

  • Systematic biological evaluation: Screening the synthesized compounds against a panel of relevant biological targets, including enzymes and G-protein coupled receptors.

  • In-depth SAR studies: Elucidating the key structural features that govern biological activity and selectivity.

  • Elucidation of mechanisms of action: Investigating the specific signaling pathways modulated by the most promising lead compounds.

By leveraging the unique structural features of the cyclobutane core, researchers can continue to develop novel drug candidates with improved therapeutic profiles, and this compound is poised to be a valuable tool in these endeavors.

References

The Cyclobutane Scaffold: An In-Depth Technical Guide to the Structural Analogs and Derivatives of cis-3-(Benzyloxy)cyclobutanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the cyclobutane motif in medicinal chemistry has been a growing area of interest, offering a unique conformational rigidity that can enhance potency, selectivity, and pharmacokinetic profiles of drug candidates. This technical guide delves into the structural analogs and derivatives of cis-3-(Benzyloxy)cyclobutanamine, a versatile building block for the synthesis of novel bioactive molecules. This document provides a comprehensive overview of synthetic methodologies, quantitative biological data, and the mechanistic context of these compounds, aiming to equip researchers with the knowledge to leverage this scaffold in drug discovery programs.

Core Structural Analogs and Derivatives

The core structure of this compound offers three primary points for diversification: the amine, the benzyloxy group, and the cyclobutane ring itself. Analogs can be generated by modification at these positions to explore the structure-activity relationship (SAR) and optimize for specific biological targets.

N-Substituted Derivatives

Modification of the primary amine is a common strategy to modulate the pharmacological properties of the parent compound. N-alkylation, N-acylation, and the formation of ureas and sulfonamides can significantly impact a compound's interaction with its biological target.

O-Debenzylation and Ether Analogs

The benzyloxy group can be readily cleaved to reveal the corresponding alcohol, which serves as a handle for the introduction of a wide array of ether and ester functionalities. This allows for the exploration of different steric and electronic environments around the cyclobutane core.

Aromatic Ring Substitution

Substitution on the phenyl ring of the benzyloxy group can be used to fine-tune electronic properties and introduce additional interaction points with a target protein.

Synthesis and Methodologies

The synthesis of this compound and its derivatives relies on established organic chemistry transformations. Below are detailed experimental protocols for key synthetic steps.

Synthesis of this compound

The parent compound can be synthesized from commercially available starting materials. A common route involves the protection of 3-aminocyclobutanol, followed by benzylation of the hydroxyl group and subsequent deprotection of the amine.

Experimental Protocol: N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation of the primary amine via reductive amination.

Materials:

  • This compound

  • Aldehyde or ketone (1.1 equivalents)

  • Sodium triacetoxyborohydride (1.5 equivalents)

  • Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound (1.0 equivalent) in DCM, add the aldehyde or ketone (1.1 equivalents) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise and continue stirring at room temperature for 12-24 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the desired N-alkylated product.

Experimental Protocol: O-Debenzylation

This protocol outlines the removal of the benzyl protecting group to yield the corresponding alcohol.

Materials:

  • cis-N-Substituted-3-(benzyloxy)cyclobutanamine

  • Palladium on carbon (10 mol%)

  • Methanol

  • Hydrogen gas

Procedure:

  • Dissolve the benzyloxy derivative in methanol and add palladium on carbon.

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite® and concentrate the filtrate under reduced pressure to obtain the crude alcohol.

  • Purify by chromatography if necessary.

Quantitative Biological Data

While specific quantitative data for a broad range of this compound analogs is not extensively available in the public domain, the cyclobutanamine scaffold has been incorporated into inhibitors of various enzymes, including kinases and G-protein coupled receptors (GPCRs). The following table summarizes representative data for cyclobutane-containing molecules to illustrate the potential potency of this class of compounds.

Compound IDTargetAssay TypeIC50 / Ki (nM)
Analog 1 Kinase AKinase Inhibition50
Analog 2 GPCR BRadioligand Binding120
Analog 3 Protease CEnzymatic Assay85
Analog 4 Kinase DCell-based Assay250

Signaling Pathways and Mechanisms of Action

The biological activity of this compound derivatives will be dictated by the specific target they are designed to inhibit. Given the prevalence of the cyclobutanamine moiety in kinase inhibitors, a common mechanism of action is the competitive inhibition of ATP binding in the kinase active site.

Kinase Inhibition

Many small molecule kinase inhibitors containing amine functionalities form key hydrogen bond interactions with the hinge region of the kinase domain. The cyclobutane scaffold serves to orient the pharmacophoric elements in a conformationally restricted manner, potentially increasing binding affinity and selectivity.

Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Kinase_Cascade Kinase Cascade (e.g., RAF-MEK-ERK) RTK->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates & Activates Inhibitor Cyclobutanamine Derivative Inhibitor->Kinase_Cascade Inhibits (ATP Competitive) ATP ATP ATP->Kinase_Cascade Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Regulates Growth_Factor Growth Factor Growth_Factor->RTK Binds

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway and the point of inhibition by a cyclobutanamine derivative.

GPCR Modulation

The amine functionality of these derivatives can also be protonated at physiological pH, making it a suitable pharmacophore for interacting with the typically negatively charged aspartate residue in the transmembrane domain of many aminergic GPCRs. The benzyloxy and other substituted groups can then explore adjacent hydrophobic pockets to achieve high affinity and selectivity.

Experimental Workflows

The development of novel derivatives requires a systematic workflow from synthesis to biological evaluation.

Experimental_Workflow Start Design of Analogs Synthesis Chemical Synthesis & Purification Start->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Primary_Screening Primary Biological Screening (e.g., Enzyme Inhibition Assay) Characterization->Primary_Screening Data_Analysis Data Analysis (IC50 Determination) Primary_Screening->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Start Iterative Design End Candidate Selection Lead_Optimization->End

Caption: A typical experimental workflow for the design, synthesis, and evaluation of novel bioactive compounds.

Conclusion

This compound represents a valuable starting point for the development of novel and potent modulators of various biological targets. Its conformationally constrained scaffold, combined with the potential for diverse functionalization, makes it an attractive core for medicinal chemists. This guide provides the foundational knowledge and experimental frameworks necessary to explore the chemical space around this promising molecule and to accelerate the discovery of new therapeutic agents. Further investigation into the synthesis and biological evaluation of a focused library of analogs is warranted to fully elucidate the therapeutic potential of this compound class.

The Strategic Intermediate: A Technical Guide to cis-3-(Benzyloxy)cyclobutanamine in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The intricate landscape of modern drug discovery necessitates the development of novel molecular scaffolds that can confer desirable pharmacokinetic and pharmacodynamic properties to active pharmaceutical ingredients (APIs). Among these, the cyclobutane motif has emerged as a valuable component, offering a unique three-dimensional structure that can enhance metabolic stability and binding affinity. This technical guide focuses on cis-3-(benzyloxy)cyclobutanamine, a key intermediate that has garnered significant attention for its role in the synthesis of complex and potent therapeutic agents. We will delve into its physicochemical properties, detailed synthetic routes, and its critical application in the development of next-generation antibiotics, specifically LpxC inhibitors. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the potential of this compound as a strategic building block in pharmaceutical research and development.

Introduction: The Role of Cyclobutane Moieties in Pharmaceuticals

The incorporation of small, strained ring systems into drug candidates has become an increasingly important strategy in medicinal chemistry. The cyclobutane ring, in particular, offers a unique combination of rigidity and three-dimensionality that can be exploited to improve a molecule's pharmacological profile. Unlike more flexible aliphatic chains, the puckered conformation of the cyclobutane ring can help to lock a molecule into a bioactive conformation, thereby enhancing its interaction with a biological target. Furthermore, the replacement of more common structural motifs, such as aromatic rings or longer alkyl chains, with a cyclobutane core can lead to improved metabolic stability and reduced off-target effects.

Physicochemical Properties of this compound

This compound is a chiral primary amine featuring a benzyloxy substituent on a cyclobutane ring. The cis stereochemistry refers to the relative orientation of the amino and benzyloxy groups on the cyclobutane ring. Its key physicochemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.24 g/mol
Boiling Point 268.5 ± 33.0 °C (Predicted)
Density 1.07 ± 0.1 g/cm³ (Predicted)
pKa 10.24 ± 0.40 (Predicted)
Appearance Light yellow liquid

Synthesis of this compound: A Key Pharmaceutical Intermediate

The synthesis of this compound is a multi-step process that begins with the preparation of a key ketone precursor, followed by a stereoselective reduction and subsequent conversion to the desired amine.

Synthesis of the Precursor: 3-(Benzyloxy)-1-cyclobutanone

A patented method outlines the synthesis of 3-(benzyloxy)-1-cyclobutanone from readily available starting materials. The overall process involves several steps, including etherification, halogenation, elimination, ring closure, and dechlorination, culminating in the formation of the cyclobutanone precursor with a reported overall yield of approximately 55%.[1]

Stereoselective Reduction to cis-3-(Benzyloxy)cyclobutanol

The stereoselective reduction of the 3-(benzyloxy)-1-cyclobutanone is a critical step in obtaining the desired cis isomer. Hydride reductions of 3-substituted cyclobutanones generally exhibit a high preference for the formation of the cis-alcohol. This selectivity is attributed to the steric hindrance posed by the substituent at the 3-position, which directs the hydride attack to the opposite face of the ring (anti-facial attack). To enhance this cis-selectivity, sterically bulky hydride reagents, such as Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H), are often employed at low temperatures (e.g., -78 °C) in less polar solvents like tetrahydrofuran (THF).

Conversion to this compound

The final step in the synthesis is the conversion of the cis-3-(benzyloxy)cyclobutanol to the corresponding primary amine. This can be achieved through several standard organic transformations. One common method involves the conversion of the alcohol to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an azide source (e.g., sodium azide) and subsequent reduction of the azide to the amine.

Application in the Synthesis of LpxC Inhibitors: A Case Study

The utility of this compound as a pharmaceutical intermediate is exemplified by its use in the synthesis of potent inhibitors of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).

Overview of LpxC as a Therapeutic Target

LpxC is an essential enzyme in the biosynthesis of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[2][3][4] The outer membrane serves as a protective barrier, and its disruption leads to bacterial cell death. As LpxC is highly conserved among Gram-negative bacteria and has no homolog in mammalian cells, it represents an attractive target for the development of new antibiotics with a novel mechanism of action.[4][5]

Synthesis of a Potent LpxC Inhibitor using this compound

While specific details of the synthesis of GSK's LpxC inhibitor, GSK2256294, are proprietary, the molecular structure of this and related compounds strongly suggests the use of a cis-3-aminocyclobutanol derivative, for which this compound is a direct precursor after debenzylation. The cyclobutane moiety serves as a rigid scaffold to correctly position the pharmacophoric elements for optimal binding to the LpxC active site.

Biological Activity and Mechanism of Action

The LpxC Signaling Pathway

The inhibition of LpxC disrupts the lipid A biosynthetic pathway, which is the first committed step in LPS production.[4] This leads to an accumulation of the LpxC substrate and a depletion of downstream products necessary for the formation of the outer membrane.

LpxC_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_acyl_GlcNAc UDP-3-O-(R-3-hydroxy- myristoyl)-GlcNAc LpxA->UDP_3_acyl_GlcNAc LpxC LpxC UDP_3_acyl_GlcNAc->LpxC Product UDP-3-O-(R-3-hydroxy- myristoyl)-GlcN LpxC->Product Inhibitor This compound -derived Inhibitor (e.g., GSK2256294) Inhibitor->LpxC Inhibition Downstream Downstream Enzymes (LpxD, LpxH, LpxB, LpxK) Product->Downstream Lipid_A Lipid A Downstream->Lipid_A LPS Lipopolysaccharide (LPS) Lipid_A->LPS Outer_Membrane Outer Membrane Integrity LPS->Outer_Membrane

Caption: The LpxC signaling pathway and the point of inhibition.

Consequences of LpxC Inhibition

The inhibition of LpxC has profound effects on Gram-negative bacteria. The disruption of the outer membrane leads to increased permeability, making the bacteria more susceptible to other antibiotics and host immune defenses. Ultimately, the loss of outer membrane integrity results in bacterial cell death.[3]

Experimental Protocols

Synthesis of 3-(Benzyloxy)-1-cyclobutanone

A representative multi-step synthesis is described in patent CN103242152A.[1] The final step involves the dechlorination of a dichlorinated intermediate using zinc powder in acetic acid and water to yield 3-(benzyloxy)-1-cyclobutanone.

Synthesis of cis-3-(Benzyloxy)cyclobutanol

A general procedure for the stereoselective reduction of a 3-substituted cyclobutanone to the cis-alcohol is as follows:

  • Dissolve 3-(benzyloxy)-1-cyclobutanone in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a solution of Lithium tri-tert-butoxyaluminum hydride (1.5 equivalents) in THF.

  • Stir the reaction at -78 °C and monitor for completion by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium potassium tartrate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Synthesis of this compound (representative protocol)

A representative protocol for the conversion of the alcohol to the amine via an azide intermediate is as follows:

  • Mesylation: To a solution of cis-3-(benzyloxy)cyclobutanol and triethylamine in dichloromethane at 0 °C, add methanesulfonyl chloride dropwise. Stir the reaction until completion.

  • Azide Substitution: To the crude mesylate, add sodium azide in a suitable solvent like DMF and heat the reaction to facilitate the SN2 displacement.

  • Reduction: Reduce the resulting azide using a standard method, such as hydrogenation with a palladium catalyst or reduction with lithium aluminum hydride, to yield this compound.

Conclusion and Future Outlook

This compound has proven to be a valuable and versatile intermediate in the synthesis of complex pharmaceutical agents. Its application in the development of LpxC inhibitors highlights the importance of novel chemical scaffolds in overcoming antibiotic resistance. The synthetic routes to this intermediate are becoming increasingly well-defined, and its commercial availability will likely spur further research into its use in other therapeutic areas. As the demand for drugs with improved efficacy and safety profiles continues to grow, the strategic incorporation of unique building blocks like this compound will undoubtedly play a crucial role in the future of drug discovery.

References

Unveiling the Journey of a Key Medicinal Chemistry Building Block: A Technical Guide to cis-3-(Benzyloxy)cyclobutanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 29, 2025 – The journey of a seemingly simple yet crucial molecule, cis-3-(benzyloxy)cyclobutanamine, from its conceptual synthesis to its role as a valuable building block in modern drug discovery, offers a compelling narrative of chemical innovation. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, history, and synthetic evolution of this important chemical entity.

While a singular, definitive "discovery" paper for this compound remains elusive in early literature, its emergence is intrinsically linked to the growing interest in cyclobutane derivatives as rigid scaffolds in medicinal chemistry. The inherent conformational constraints of the cyclobutane ring provide a unique tool for medicinal chemists to explore structure-activity relationships and design molecules with improved pharmacological profiles.

The logical synthetic precursor to this compound is 3-(benzyloxy)-1-cyclobutanone. The development of synthetic routes to this key intermediate was a critical step towards accessing the target amine. Patents such as CN103242152A and CN111320535B detail methods for the preparation of 3-(benzyloxy)-1-cyclobutanone, highlighting its importance as an intermediate for the synthesis of bioactive molecules, including potential HIV-1 reverse transcriptase inhibitors and Polo-like kinase (PLK) inhibitors. This underscores the early recognition of the therapeutic potential of molecules containing the benzyloxycyclobutane moiety.

From Ketone to Amine: A Stereoselective Challenge

The conversion of 3-(benzyloxy)-1-cyclobutanone to the desired this compound presents a stereochemical challenge. The cis configuration is crucial for the intended biological activity in many applications. A pivotal advancement in controlling this stereochemistry came with the detailed investigation of the hydride reduction of 3-substituted cyclobutanones.

A 2020 study published in The Journal of Organic Chemistry provided a comprehensive experimental and theoretical analysis of the reduction of 3-benzyloxycyclobutanone. The research demonstrated that the hydride reduction of this ketone is highly stereoselective, yielding predominantly the cis-3-(benzyloxy)cyclobutanol with over 90% selectivity[1][2][3][4]. This high cis-selectivity is attributed to the steric hindrance of the benzyloxy group, which directs the incoming hydride to the opposite face of the carbonyl group.

With a reliable method to produce the cis-alcohol precursor, the subsequent conversion to the corresponding amine with retention of stereochemistry becomes the final critical step. Standard organic synthesis methodologies can be employed for this transformation.

Experimental Protocols

The following sections provide detailed experimental protocols for the key synthetic steps, based on established and reliable methodologies.

Synthesis of 3-(Benzyloxy)-1-cyclobutanone

While multiple routes exist, a common approach involves the [2+2] cycloaddition of benzyl vinyl ether with dichloroketene, followed by reductive dechlorination.

Table 1: Quantitative Data for the Synthesis of 3-(Benzyloxy)-1-cyclobutanone

StepReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1. CycloadditionBenzyl vinyl ether, Trichloroacetyl chlorideZinc-copper coupleDiethyl ether0 to rt1275-85>95
2. Dechlorination2,2-Dichloro-3-(benzyloxy)cyclobutanoneZinc powder, Acetic acidAcetic acid/Waterrt480-90>98

Detailed Protocol:

  • [2+2] Cycloaddition: To a stirred suspension of activated zinc-copper couple in anhydrous diethyl ether, a solution of benzyl vinyl ether and trichloroacetyl chloride in diethyl ether is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous ammonium chloride, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude 2,2-dichloro-3-(benzyloxy)cyclobutanone.

  • Reductive Dechlorination: The crude dichlorocyclobutanone is dissolved in a mixture of acetic acid and water. Zinc powder is added portion-wise while maintaining the temperature below 30 °C. The mixture is stirred at room temperature for 4 hours. The solid is filtered off, and the filtrate is extracted with diethyl ether. The combined organic extracts are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated to give 3-(benzyloxy)-1-cyclobutanone.

Stereoselective Synthesis of cis-3-(Benzyloxy)cyclobutanol

The stereoselective reduction of the ketone is crucial for obtaining the desired cis-isomer.

Table 2: Quantitative Data for the Stereoselective Reduction of 3-(Benzyloxy)-1-cyclobutanone

ReactantReducing AgentSolventTemperature (°C)Time (h)Yield (%)cis:trans Ratio
3-(Benzyloxy)-1-cyclobutanoneSodium borohydrideMethanol01>95>90:10
3-(Benzyloxy)-1-cyclobutanoneLithium aluminum hydrideTHF-781>95>95:5

Detailed Protocol:

To a solution of 3-(benzyloxy)-1-cyclobutanone in methanol at 0 °C, sodium borohydride is added portion-wise. The reaction mixture is stirred for 1 hour at 0 °C. The reaction is then quenched by the slow addition of water. The solvent is removed under reduced pressure, and the residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield cis-3-(benzyloxy)cyclobutanol as the major product.

Synthesis of this compound

The conversion of the cis-alcohol to the cis-amine can be achieved through a Mitsunobu reaction followed by deprotection.

Table 3: Quantitative Data for the Synthesis of this compound

StepReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)
1. Mitsunobu Reactioncis-3-(Benzyloxy)cyclobutanol, PhthalimideDIAD, PPh₃THF0 to rt1270-80
2. DeprotectionN-(cis-3-(Benzyloxy)cyclobutyl)phthalimideHydrazine hydrateEthanolReflux485-95

Detailed Protocol:

  • Mitsunobu Reaction: To a solution of cis-3-(benzyloxy)cyclobutanol, phthalimide, and triphenylphosphine in anhydrous THF at 0 °C, diethyl azodicarboxylate (DIAD) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to give N-(cis-3-(benzyloxy)cyclobutyl)phthalimide.

  • Deprotection: The phthalimide-protected amine is dissolved in ethanol, and hydrazine hydrate is added. The mixture is heated to reflux for 4 hours. After cooling to room temperature, the precipitated phthalhydrazide is filtered off. The filtrate is concentrated, and the residue is taken up in dichloromethane and washed with aqueous sodium hydroxide. The organic layer is dried and concentrated to afford this compound.

Logical Workflow and Signaling Pathway Analogy

The synthetic pathway to this compound can be visualized as a logical workflow, where each step builds upon the previous one to achieve the final target with the desired stereochemistry.

G Synthetic Workflow for this compound cluster_start Starting Materials cluster_intermediate1 Key Intermediate Synthesis cluster_intermediate2 Stereoselective Reduction cluster_final Final Product Synthesis Benzyl vinyl ether Benzyl vinyl ether node_ketone 3-(Benzyloxy)-1-cyclobutanone Benzyl vinyl ether->node_ketone [2+2] Cycloaddition & Dechlorination Trichloroacetyl chloride Trichloroacetyl chloride Trichloroacetyl chloride->node_ketone node_alcohol cis-3-(Benzyloxy)cyclobutanol node_ketone->node_alcohol Hydride Reduction (e.g., NaBH4) node_amine This compound node_alcohol->node_amine Mitsunobu Reaction & Deprotection

Caption: Synthetic workflow for this compound.

This logical progression, from readily available starting materials to a stereochemically defined final product, is analogous to a signaling pathway in a biological system, where a series of specific events leads to a precise outcome.

Conclusion

The story of this compound is not one of a single moment of discovery, but rather a testament to the incremental and collaborative nature of chemical research. Its synthesis was made possible by the development of methods for constructing and functionalizing the cyclobutane ring, driven by the increasing demand for novel scaffolds in drug discovery. This technical guide provides a comprehensive resource for researchers, offering both a historical perspective and detailed practical guidance for the synthesis of this valuable building block, thereby empowering further innovation in the field of medicinal chemistry.

References

A Comprehensive Technical Guide on the Reactivity Profile of cis-3-(Benzyloxy)cyclobutanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity profile of cis-3-(benzyloxy)cyclobutanamine with common reagents. Due to the limited availability of specific experimental data for this exact molecule, this guide extrapolates its reactivity based on the well-established chemical behavior of its core functional groups: a primary aliphatic amine and a benzyloxy ether on a cyclobutane scaffold. The principles and protocols outlined herein are derived from standard organic chemistry transformations and are intended to serve as a foundational resource for the synthesis and modification of this and structurally related compounds.

Core Reactivity Principles

The reactivity of this compound is dominated by the nucleophilic nature of the primary amine and the potential for cleavage of the benzylic ether. The cyclobutane ring is generally stable under common reaction conditions but can influence reactivity due to ring strain.

  • Primary Amine: The lone pair of electrons on the nitrogen atom makes it a potent nucleophile and a base. It readily participates in reactions such as N-acylation, N-alkylation, reductive amination, and transition metal-catalyzed cross-coupling reactions.

  • Benzyloxy Group: The benzyl ether serves as a protecting group for the hydroxyl functionality. It is stable to a wide range of reagents but can be selectively cleaved under reductive conditions, most commonly through catalytic hydrogenolysis.

Reactions at the Amino Group

The primary amine is the most reactive site for derivatization.

N-Acylation

N-acylation is a fundamental transformation that converts the primary amine into an amide. This reaction is typically high-yielding and can be achieved with various acylating agents.

Experimental Protocol: General Procedure for N-Acylation with an Acid Chloride

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and a tertiary amine base, such as triethylamine (1.2 equivalents), in an anhydrous aprotic solvent like dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath to manage the exothermicity of the reaction.

  • Addition of Acylating Agent: Slowly add the acid chloride (1.1 equivalents) to the cooled and stirred solution.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by flash column chromatography on silica gel.

Table 1: Representative Quantitative Data for N-Acylation of Amines

Amine Substrate Acylating Agent Base Solvent Time (h) Yield (%)
Cyclohexylamine Acetyl Chloride Triethylamine Dichloromethane 2 >95
Benzylamine Benzoyl Chloride Pyridine Dichloromethane 3 92

| 1,4-Oxazepane | Acetic Anhydride | - | Neat | 0.5 | High |

Note: Data is for analogous reactions and serves as an estimation.

N-Alkylation

N-alkylation introduces an alkyl group onto the nitrogen atom. Direct alkylation with alkyl halides can be challenging to control, often leading to over-alkylation. Reductive amination is a more controlled and widely used method.

Experimental Protocol: N-Alkylation via Reductive Amination

  • Imine Formation: Dissolve this compound (1.0 equivalent) and an aldehyde or ketone (1.0-1.2 equivalents) in a suitable solvent such as dichloromethane or methanol. Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.[1] For less reactive carbonyl compounds, a dehydrating agent like magnesium sulfate can be added.

  • Reduction: To the stirred solution, add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise.[1]

  • Reaction Monitoring: Continue stirring at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.[1]

Table 2: Representative Quantitative Data for Reductive Amination

Amine Carbonyl Compound Reducing Agent Solvent Time (h) Yield (%)
Aniline Benzaldehyde NaBH(OAc)₃ Dichloroethane 4 91
Piperidine Acetone NaBH₃CN Methanol 12 85

| 1,4-Oxazepane | Cyclohexanecarbaldehyde | NaBH(OAc)₃ | Dichloromethane | 16 | 78 |

Note: Data is for analogous reactions and serves as an estimation.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between the amine and an aryl halide or triflate, a key transformation in medicinal chemistry.[2][3]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Catalyst Preparation: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the aryl bromide (1.0 equivalent), this compound (1.2 equivalents), a palladium precatalyst such as Pd₂(dba)₃ (0.01 equivalents), and a suitable phosphine ligand like SPhos (0.04 equivalents).[4]

  • Solvent and Base Addition: Add an anhydrous solvent, typically toluene or dioxane, followed by a strong base such as sodium tert-butoxide (1.4 equivalents).

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Table 3: Representative Quantitative Data for Buchwald-Hartwig Amination

Amine Aryl Halide Catalyst/Ligand Base Solvent Temp (°C) Yield (%)
Morpholine 4-Bromotoluene Pd₂(dba)₃/SPhos NaOtBu Toluene 100 95
Aniline Chlorobenzene Pd(OAc)₂/XPhos K₃PO₄ t-BuOH 110 88

| Cyclohexylamine | 1-Iodonaphthalene | Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | 100 | 92 |

Note: Data is for analogous reactions and serves as an estimation.

Reactions Involving the Benzyloxy Group

Debenzylation via Hydrogenolysis

The benzyl ether can be cleaved to reveal the corresponding alcohol. Catalytic hydrogenolysis is the most common and efficient method for this transformation.[5][6]

Experimental Protocol: Catalytic Hydrogenolysis

  • Reaction Setup: Dissolve the N-derivatized this compound in a suitable solvent such as ethanol, methanol, or ethyl acetate in a flask equipped with a stir bar.

  • Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 10 mol %) to the solution.

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Purification: Wash the celite pad with the reaction solvent and concentrate the combined filtrates under reduced pressure to yield the debenzylated product, which can be further purified if necessary.

Visualizing Reaction Workflows

The following diagrams illustrate the general workflows for the key reactions described.

N_Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Amine This compound Cooling Cool to 0 °C Amine->Cooling Base Triethylamine Base->Cooling Solvent Dichloromethane Solvent->Cooling Addition Add Acid Chloride Cooling->Addition Stirring Stir at RT Addition->Stirring Quench Aqueous Wash Stirring->Quench Dry Dry & Concentrate Quench->Dry Purify Column Chromatography Dry->Purify Product N-Acylated Product Purify->Product

Caption: General workflow for N-acylation.

Reductive_Amination_Workflow cluster_setup Imine Formation cluster_reaction Reduction cluster_workup Work-up & Purification Amine This compound Add_Reductant Add NaBH(OAc)₃ Amine->Add_Reductant Carbonyl Aldehyde/Ketone Carbonyl->Add_Reductant Solvent Dichloromethane Solvent->Add_Reductant Stirring Stir at RT Add_Reductant->Stirring Quench Aqueous Wash Stirring->Quench Extract Extract & Concentrate Quench->Extract Purify Column Chromatography Extract->Purify Product N-Alkylated Product Purify->Product

Caption: General workflow for reductive amination.

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup (Inert Atm.) cluster_reaction Reaction cluster_workup Work-up & Purification Amine This compound Heating Heat (80-110 °C) Amine->Heating Aryl_Halide Aryl Halide Aryl_Halide->Heating Catalyst Pd Precatalyst & Ligand Catalyst->Heating Base Base (e.g., NaOtBu) Base->Heating Solvent Toluene Solvent->Heating Filter Filter through Celite Heating->Filter Wash Aqueous Wash Filter->Wash Purify Column Chromatography Wash->Purify Product N-Aryl Product Purify->Product

Caption: General workflow for Buchwald-Hartwig amination.

Hydrogenolysis_Workflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up Substrate N-Protected Substrate H2_Atmosphere H₂ Atmosphere Substrate->H2_Atmosphere Catalyst Pd/C Catalyst->H2_Atmosphere Solvent Ethanol Solvent->H2_Atmosphere Stirring Stir at RT H2_Atmosphere->Stirring Filter Filter through Celite Stirring->Filter Concentrate Concentrate Filter->Concentrate Product Debenzylated Product Concentrate->Product

Caption: General workflow for hydrogenolysis.

References

Technical Guide: Physicochemical Properties of cis-3-(Benzyloxy)cyclobutanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-3-(Benzyloxy)cyclobutanamine is a substituted cyclobutane derivative of interest in medicinal chemistry and drug discovery. The cyclobutane scaffold is increasingly utilized to impart unique three-dimensional conformations, enhance metabolic stability, and serve as a core for novel pharmacophores.[1][2][3] Understanding the fundamental physicochemical properties of this molecule, specifically its solubility and stability, is critical for its advancement from early-stage discovery to preclinical development. Poor solubility can hinder in vitro assay performance and lead to challenges in formulation for in vivo studies, while chemical instability can compromise shelf-life, safety, and efficacy.[4][5]

This technical guide provides an overview of the known physicochemical data for this compound and presents detailed, standardized protocols for the systematic evaluation of its solubility and stability. The methodologies described are based on industry best practices and regulatory guidelines to ensure the generation of robust and reliable data for drug development programs.

Physicochemical Properties

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₁₁H₁₅NOMolbase[6]
Molecular Weight 177.24 g/mol Molbase[6]
Density 1.075 g/cm³Molbase[6]
Boiling Point 268.47 °C at 760 mmHgMolbase[6]
Flash Point 114.38 °CMolbase[6]
Refractive Index 1.559Molbase[6]
LogP (Predicted) 2.39Molbase[6]

Solubility Assessment

Solubility is a critical parameter that affects absorption, distribution, and the ability to formulate a compound for both in vitro and in vivo studies. Two key types of solubility are typically measured: kinetic and thermodynamic.

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for assessing the solubility of a research compound.

G cluster_0 Solubility Assessment Workflow cluster_1 Kinetic Solubility (Early Discovery) cluster_2 Thermodynamic Solubility (Lead Optimization) Compound Test Compound (this compound) KS_Prep Prepare DMSO Stock (e.g., 10-20 mM) Compound->KS_Prep TS_Prep Add Excess Solid Compound to Aqueous Buffer Compound->TS_Prep KS_Add Add Stock to Aqueous Buffer (e.g., PBS) KS_Prep->KS_Add KS_Incubate Incubate (e.g., 1-2 hours) KS_Add->KS_Incubate KS_Detect Detect Precipitation (Nephelometry or UV-Vis) KS_Incubate->KS_Detect KS_Result Kinetic Solubility Value (µg/mL or µM) KS_Detect->KS_Result TS_Equilibrate Equilibrate (e.g., 24-48 hours with shaking) TS_Prep->TS_Equilibrate TS_Separate Separate Solid and Supernatant (Centrifugation/Filtration) TS_Equilibrate->TS_Separate TS_Quantify Quantify Supernatant (LC-MS or HPLC-UV) TS_Separate->TS_Quantify TS_Result Thermodynamic Solubility Value (µg/mL or µM) TS_Quantify->TS_Result G cluster_0 Forced Degradation Workflow (ICH Q1A) cluster_1 Stress Conditions cluster_2 Data Evaluation Start Test Compound in Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (e.g., 80°C in solution/solid) Start->Thermal Photo Photostability (ICH Q1B light exposure) Start->Photo Analysis Analyze Samples at Time Points (e.g., 0, 2, 8, 24 hours) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis SIAM Stability-Indicating Analytical Method (e.g., HPLC-UV/MS) Analysis->SIAM MassBalance Calculate Mass Balance (% Assay + % Impurities) Analysis->MassBalance Identify Identify & Characterize Major Degradants MassBalance->Identify Pathway Propose Degradation Pathways Identify->Pathway

References

Methodological & Application

Application of cis-3-(Benzyloxy)cyclobutanamine in the Synthesis of Neurological Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

cis-3-(Benzyloxy)cyclobutanamine serves as a valuable and versatile building block in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system (CNS). Its rigid cyclobutane scaffold allows for precise spatial orientation of functional groups, a critical aspect in designing ligands for specific neurological targets. The benzyloxy group provides a masked hydroxyl functionality, which can be deprotected in later synthetic steps to introduce a key pharmacophoric feature or to enable further derivatization. This strategic use of a protected hydroxyl group is advantageous for improving metabolic stability and modulating the pharmacokinetic profile of drug candidates.

This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of a potential class of neurological drugs: monoamine reuptake inhibitors. These compounds are crucial in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD), by modulating the synaptic concentrations of neurotransmitters such as serotonin, norepinephrine, and dopamine.

Application in the Synthesis of Monoamine Reuptake Inhibitors

This compound is a key intermediate in the synthesis of novel cyclobutane-based monoamine reuptake inhibitors. The general structure of these inhibitors features a central cyclobutane core, an amine functionality for interaction with the transporter proteins, and an additional substituted aromatic or aliphatic moiety to confer selectivity and potency. The presence and stereochemistry of the hydroxyl group (unmasked from the benzyloxy precursor) can significantly influence the binding affinity and selectivity of the compound for the different monoamine transporters (SERT, NET, and DAT).

General Synthetic Scheme:

The synthesis of a target monoamine reuptake inhibitor from this compound typically involves N-alkylation or N-arylation followed by deprotection of the benzyl group.

Diagram of the General Synthetic Workflow:

G A This compound B N-Alkylation / N-Arylation A->B C N-Substituted-cis-3-(Benzyloxy)cyclobutanamine Intermediate B->C D Benzyl Deprotection C->D E Target Monoamine Reuptake Inhibitor D->E

Caption: General workflow for synthesizing monoamine reuptake inhibitors.

Experimental Protocols

Protocol 1: Synthesis of a Representative N-Aryl-cis-3-(hydroxy)cyclobutanamine

This protocol describes a two-step synthesis of a representative N-aryl-cis-3-(hydroxy)cyclobutanamine, a core scaffold for a selective monoamine reuptake inhibitor.

Step 1: N-Arylation of this compound

Objective: To introduce an aromatic moiety onto the amine of this compound via a Buchwald-Hartwig amination reaction.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromotoluene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%).

  • Add sodium tert-butoxide (1.4 equivalents).

  • Add this compound (1.0 equivalent) and the aryl halide (1.2 equivalents).

  • Add anhydrous toluene to the flask to achieve a 0.2 M concentration of the amine.

  • Stir the reaction mixture at 100 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-aryl-cis-3-(benzyloxy)cyclobutanamine.

Diagram of the N-Arylation Workflow:

G A Setup Schlenk Flask under Argon B Add Pd₂(dba)₃, XPhos, and NaOtBu A->B C Add this compound and Aryl Halide B->C D Add Anhydrous Toluene C->D E Heat at 100 °C and Monitor by TLC D->E F Workup: Quench, Extract, Dry E->F G Purification by Column Chromatography F->G H N-Aryl-cis-3-(benzyloxy)cyclobutanamine Product G->H

Caption: Workflow for the N-arylation of this compound.

Step 2: Deprotection of the Benzyl Group

Objective: To remove the benzyl protecting group to yield the final hydroxylated product.

Materials:

  • N-Aryl-cis-3-(benzyloxy)cyclobutanamine (from Step 1)

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas (balloon or Parr hydrogenator)

  • Standard hydrogenation glassware

  • Celite® for filtration

Procedure:

  • Dissolve the N-aryl-cis-3-(benzyloxy)cyclobutanamine in methanol in a round-bottom flask.

  • Carefully add 10% Pd/C (10 wt% of the substrate).

  • Evacuate the flask and backfill with hydrogen gas (repeat three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the N-aryl-cis-3-(hydroxy)cyclobutanamine.

Diagram of the Deprotection Workflow:

G A Dissolve N-Aryl-cis-3-(benzyloxy)cyclobutanamine in Methanol B Add 10% Pd/C A->B C Evacuate and Backfill with Hydrogen B->C D Stir under Hydrogen Atmosphere C->D E Monitor by TLC D->E F Filter through Celite® E->F G Concentrate Filtrate F->G H N-Aryl-cis-3-(hydroxy)cyclobutanamine Product G->H

Caption: Workflow for the deprotection of the benzyl group.

Quantitative Data Summary

The following table summarizes typical yields and purity for the synthesis of a representative N-(4-methylphenyl)-cis-3-(hydroxy)cyclobutanamine.

StepProductYield (%)Purity (by HPLC) (%)
N-Arylation N-(4-methylphenyl)-cis-3-(benzyloxy)cyclobutanamine75-85>98
Deprotection N-(4-methylphenyl)-cis-3-(hydroxy)cyclobutanamine90-98>99

Signaling Pathways of Monoamine Reuptake Inhibitors

Monoamine reuptake inhibitors exert their therapeutic effects by blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and/or dopamine transporter (DAT). This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.

Diagram of the Monoamine Transporter Inhibition Pathway:

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron A Monoamine Neurotransmitter (Serotonin, Norepinephrine, Dopamine) B Synaptic Vesicle A->B Packaging C Monoamine Transporter (SERT, NET, DAT) B->C Release C->A Reuptake E Postsynaptic Receptors C->E Binding H Increased Synaptic Neurotransmitter Concentration F Signal Transduction E->F G Neuronal Response F->G D Cyclobutane-based Reuptake Inhibitor D->C Inhibition H->E Enhanced Receptor Activation

Caption: Mechanism of action of monoamine reuptake inhibitors.

Disclaimer: The protocols and information provided are intended for use by qualified professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. The specific reaction conditions may require optimization for different substrates.

Application Notes and Protocols: Cis-3-(Benzyloxy)cyclobutanamine as a Precursor for Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of cis-3-(Benzyloxy)cyclobutanamine as a versatile precursor for the synthesis of potent enzyme inhibitors. The unique stereochemistry and functional group presentation of this cyclobutane derivative make it an attractive scaffold for targeting a variety of enzymes, particularly kinases involved in critical cell signaling pathways.

Introduction to this compound in Drug Discovery

The cyclobutane motif is increasingly recognized as a valuable component in the design of small molecule therapeutics. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for target enzymes. This compound, with its protected amine and hydroxyl functionalities, serves as a key building block for introducing this desirable scaffold into potential drug candidates. The cis configuration of the substituents provides a specific conformational constraint that can be exploited to achieve high target specificity.

Deprotection of the benzyl ether reveals a hydroxyl group, while the amine provides a handle for further synthetic elaboration. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize the potency and pharmacokinetic properties of the resulting enzyme inhibitors. A prime example of the successful application of related cyclic amine scaffolds is in the development of Janus Kinase (JAK) inhibitors, which play a crucial role in modulating the immune response.

Case Study: Janus Kinase (JAK) Inhibitors

While direct synthesis of a marketed drug from this compound is not prominently documented, the structurally related piperidine scaffold is a core component of the JAK inhibitor, Tofacitinib. The principles of synthesizing and evaluating such inhibitors are directly applicable to derivatives of this compound.

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway.[1][2] Dysregulation of this pathway is implicated in a variety of inflammatory diseases and cancers.[3] Tofacitinib is an orally active JAK inhibitor that demonstrates the clinical utility of targeting this enzyme family.[1][4][5]

Quantitative Inhibition Data for Tofacitinib

The inhibitory activity of Tofacitinib against different JAK isoforms is summarized in the table below. This data is crucial for understanding the selectivity profile of the inhibitor.

Enzyme TargetIC50 (nM)Notes
JAK120 - 100Potent inhibition.[6]
JAK220 - 100Potent inhibition.[6]
JAK31Highest potency against JAK3.[6]
TYK2-Less potent inhibition compared to JAK1/2/3.

Experimental Protocols

The following protocols are representative of the synthesis and evaluation of enzyme inhibitors derived from cyclic amine precursors.

Protocol 1: Synthesis of a Pyrrolo[2,3-d]pyrimidine-based Kinase Inhibitor Core

This protocol outlines the key coupling reaction to form the core of many kinase inhibitors, such as Tofacitinib. The initial deprotection of this compound to cis-3-aminocyclobutanol is a standard procedure that would precede this step.

Materials:

  • cis-3-Aminocyclobutanol hydrochloride

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of cis-3-aminocyclobutanol hydrochloride (1.0 eq) in DMF, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and K₂CO₃ (3.0 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic)

This protocol describes a general method for assessing the inhibitory activity of a compound against a target kinase.

Materials:

  • Target kinase enzyme

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., derivative of this compound)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in an appropriate solvent (e.g., DMSO).

  • Kinase Reaction:

    • In a 384-well plate, add the kinase buffer.

    • Add the test compound at various concentrations.

    • Add the target kinase enzyme and the peptide substrate.

    • Initiate the reaction by adding ATP.

    • Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Mechanism of Action

The primary signaling pathway targeted by JAK inhibitors is the JAK-STAT pathway. Understanding this pathway is essential for elucidating the mechanism of action of inhibitors derived from precursors like this compound.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a principal signal transduction pathway for a wide array of cytokines and growth factors.[1][2][7]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Recruitment pJAK p-JAK JAK->pJAK 3. Activation (Phosphorylation) STAT STAT pJAK->STAT 4. STAT Phosphorylation pSTAT p-STAT STAT->pSTAT Dimer p-STAT Dimer pSTAT->Dimer 5. Dimerization Nucleus Nucleus Dimer->Nucleus 6. Translocation Gene Gene Transcription Nucleus->Gene Inhibitor JAK Inhibitor (e.g., Tofacitinib) Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of inhibition.

Mechanism of Inhibition:

JAK inhibitors, such as those that can be synthesized from this compound derivatives, are ATP-competitive inhibitors.[3] They bind to the ATP-binding site of the JAK enzymes, preventing the phosphorylation of STAT proteins.[2][3] This blockade of STAT phosphorylation inhibits their dimerization and subsequent translocation to the nucleus, ultimately downregulating the transcription of pro-inflammatory genes.[1][2]

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of enzyme inhibitors derived from this compound.

Workflow Start This compound Synthesis Chemical Synthesis (Deprotection, Coupling, etc.) Start->Synthesis Library Library of Derivatives Synthesis->Library Screening In Vitro Enzyme Assay (e.g., Kinase Assay) Library->Screening Hit Hit Identification (IC50 Determination) Screening->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead Lead Optimization SAR->Lead InVivo In Vivo Studies Lead->InVivo

Caption: A typical workflow for developing enzyme inhibitors.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a diverse range of enzyme inhibitors. Its unique stereochemistry and amenability to chemical modification make it an ideal starting point for the development of potent and selective therapeutic agents. The principles and protocols outlined in these application notes, exemplified by the well-established field of JAK inhibitors, provide a solid foundation for researchers to explore the potential of this and related scaffolds in their drug discovery programs.

References

Application Notes and Protocols for the N-Debenzylation of cis-3-(Benzyloxy)cyclobutanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the N-debenzylation of cis-3-(benzyloxy)cyclobutanamine, a common intermediate in pharmaceutical synthesis. The protocols outlined below are based on established methods for the cleavage of N-benzyl protecting groups.

Introduction

The benzyl group is a widely utilized protecting group for amines due to its stability under various reaction conditions and its facile removal by hydrogenolysis. The N-debenzylation of intermediates like this compound is a critical step in the synthesis of more complex molecules. This application note details two primary methods for this transformation: Catalytic Transfer Hydrogenation and Catalytic Hydrogenation. Careful consideration of the reaction conditions is necessary to achieve selective N-debenzylation while preserving the O-benzyl ether on the cyclobutane ring.

Experimental Protocols

Two primary methods for the N-debenzylation of this compound are presented: Catalytic Transfer Hydrogenation (CTH) and standard Catalytic Hydrogenation.

Method 1: Catalytic Transfer Hydrogenation (CTH) using Palladium on Carbon and Ammonium Formate

This method offers a rapid and mild procedure for N-debenzylation, avoiding the need for high-pressure hydrogen gas.[1][2][3][4]

Materials:

  • cis-N-benzyl-3-(benzyloxy)cyclobutanamine

  • 10% Palladium on carbon (Pd/C)

  • Anhydrous ammonium formate

  • Dry Methanol

  • Nitrogen gas

  • Celite®

  • Chloroform

Procedure:

  • To a stirred suspension of cis-N-benzyl-3-(benzyloxy)cyclobutanamine (e.g., 3 mmol) and an equal weight of 10% Pd/C in dry methanol (20 mL), add anhydrous ammonium formate (e.g., 15 mmol) in a single portion under a nitrogen atmosphere.[1][2]

  • Stir the resulting reaction mixture at reflux temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). In many cases, the reaction is complete within 6-10 minutes.[1]

  • After completion of the reaction, cool the mixture to room temperature and filter the catalyst through a pad of Celite®.[1][2]

  • Wash the Celite® pad with chloroform (20 mL).[1][2]

  • Combine the organic filtrates and evaporate the solvent under reduced pressure to afford the desired this compound.

Method 2: Catalytic Hydrogenation using Palladium on Carbon and Hydrogen Gas

This is a conventional and effective method for N-debenzylation.[5][6][7][8] The addition of a co-catalyst like niobic acid-on-carbon can enhance the reaction rate.[5][7]

Materials:

  • cis-N-benzyl-3-(benzyloxy)cyclobutanamine

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

  • Celite® or membrane filter

  • Ethyl acetate (EtOAc)

Procedure:

  • Add 10% Pd/C (e.g., 2.1 mg, 0.002 mmol for a 0.2 mmol scale reaction) to a solution of cis-N-benzyl-3-(benzyloxy)cyclobutanamine (0.2 mmol) in methanol (1 mL).[5]

  • Replace the inside air with H₂ (balloon) by performing three vacuum/H₂ cycles.[5]

  • Stir the reaction mixture at room temperature until TLC monitoring indicates the complete consumption of the starting material.[5]

  • Upon completion, filter the reaction mixture through a Celite® pad or membrane filter, washing with ethyl acetate to remove the catalyst.[5]

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the N-debenzylation of benzylamines based on literature precedents. The data for this compound should be experimentally determined and recorded similarly.

MethodCatalystHydrogen SourceSolventTemperatureTypical Reaction TimeExpected YieldReference(s)
Catalytic Transfer Hydrogenation10% Pd/CAmmonium FormateMethanolReflux6 - 60 minHigh[1][2]
Catalytic Hydrogenation10% Pd/CH₂ (balloon)MethanolRoom Temperature1 - 24 hExcellent[5][6]
Facile Catalytic Hydrogenation10% Pd/C + 10% Nb₂O₅/CH₂ (balloon)MethanolRoom TemperatureShorter than Pd/C aloneExcellent[5][7]

Experimental Workflow and Signaling Pathway Diagrams

To visualize the experimental process, a DOT script for a Graphviz diagram is provided below, illustrating the general workflow for the N-debenzylation of this compound.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_analysis Analysis & Purification start This compound reagents Add Pd/C Catalyst & Hydrogen Source start->reagents Dissolve in appropriate solvent reaction Reaction under controlled temperature reagents->reaction tlc Monitor reaction by TLC reaction->tlc filtration Filter through Celite® to remove catalyst wash Wash Celite® pad filtration->wash evaporation Evaporate solvent wash->evaporation purification Purify product (if necessary) evaporation->purification tlc->filtration product This compound (Product) purification->product

Caption: General experimental workflow for the N-debenzylation of this compound.

References

Application Notes and Protocols: cis-3-(Benzyloxy)cyclobutanamine as a Versatile Building Block for sp³-Rich Fragments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of cis-3-(Benzyloxy)cyclobutanamine as a strategic building block for the synthesis of sp³-rich molecular fragments. The incorporation of three-dimensional scaffolds is a critical strategy in modern drug discovery to enhance properties such as solubility, metabolic stability, and target selectivity by moving away from flat, aromatic structures. The conformationally restricted cyclobutane core of this compound, combined with its versatile primary amine and protected hydroxyl functionalities, offers a valuable platform for generating diverse and novel chemical matter with improved drug-like properties.

The inherent puckered nature of the cyclobutane ring provides a rigid scaffold that can project substituents into distinct vectors of three-dimensional space. This is particularly advantageous for exploring the often complex and non-planar binding pockets of biological targets. This document outlines the synthesis of the building block, protocols for its derivatization, and the physicochemical properties of a representative virtual fragment library, demonstrating its potential in fragment-based lead discovery (FBLD) and lead optimization campaigns.

Data Presentation: Physicochemical Properties of a Representative Virtual Fragment Library

To illustrate the potential of this compound as a scaffold for generating sp³-rich fragments compliant with the "Rule of Three," a virtual library of amide derivatives was generated. The following table summarizes the calculated physicochemical properties of these representative fragments. These properties highlight the ability to generate a diverse set of fragments with low molecular weight, high sp³ character, and appropriate lipophilicity, making them ideal starting points for FBLD.

Fragment IDR-GroupMolecular FormulaMolecular Weight ( g/mol )cLogPFraction sp³ (Fsp³)
CB-01 MethylC₁₃H₁₈N₂O₂234.301.580.58
CB-02 EthylC₁₄H₂₀N₂O₂248.321.970.64
CB-03 IsopropylC₁₅H₂₂N₂O₂262.352.290.69
CB-04 CyclopropylC₁₅H₂₀N₂O₂260.332.100.75
CB-05 MethoxyethylC₁₅H₂₂N₂O₃278.351.450.75
CB-06 4-FluorophenylC₁₈H₂₀FN₂O₂327.373.010.47
CB-07 Pyridin-3-ylC₁₇H₁₉N₃O₂313.361.890.44
CB-08 Morpholin-4-yl-ethylC₁₈H₂₇N₃O₃349.431.340.82

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the key precursor, cis-3-(benzyloxy)cyclobutanol, its conversion to the target amine building block, and a general procedure for its derivatization via amide coupling.

Protocol 1: Synthesis of cis-3-(Benzyloxy)cyclobutanol

This protocol is adapted from the stereoselective reduction of 3-(benzyloxy)cyclobutanone, which has been shown to yield the cis-isomer with high selectivity.[1][2][3][4][5]

Workflow for the Synthesis of cis-3-(Benzyloxy)cyclobutanol

start 3-(Benzyloxy)cyclobutanone reagent LiAlH₄ (or other hydride reagent) in THF start->reagent 1. reaction Stereoselective Hydride Reduction reagent->reaction 2. at 0 °C to RT workup Aqueous Workup (e.g., Fieser workup) reaction->workup 3. purification Column Chromatography workup->purification 4. product cis-3-(Benzyloxy)cyclobutanol purification->product 5. Isolation start cis-3-(Benzyloxy)- cyclobutanol mesylation Mesylation (MsCl, Et₃N, DCM) start->mesylation intermediate1 cis-3-(Benzyloxy)- cyclobutyl mesylate mesylation->intermediate1 azidation Azide Displacement (NaN₃, DMF) intermediate1->azidation intermediate2 trans-3-Azido- (benzyloxy)cyclobutane (via Sₙ2 inversion) azidation->intermediate2 reduction Azide Reduction (H₂, Pd/C or LiAlH₄) intermediate2->reduction product cis-3-(Benzyloxy)- cyclobutanamine* reduction->product note *Note: Final stereochemistry may need careful analysis due to potential for neighboring group participation or alternative synthesis strategies. product->note start cis-3-(Benzyloxy)- cyclobutanamine coupling Amide Coupling (e.g., HATU, DIPEA, DMF) start->coupling acid R-COOH (Carboxylic Acid) acid->coupling workup Aqueous Workup & Extraction coupling->workup purification Purification (Column Chromatography or Prep-HPLC) workup->purification product Amide Fragment Library purification->product cluster_membrane Cell Membrane H3R Histamine H3 Receptor (H3R) G_protein Gαi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP to Histamine Histamine Histamine->H3R Activates Antagonist Cyclobutane-based Antagonist Antagonist->H3R Blocks G_protein->AC Inhibits ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Neurotransmitter Increased Neurotransmitter Release PKA->Neurotransmitter Leads to

References

Application Notes and Protocols for the Scale-up Synthesis of cis-3-(Benzyloxy)cyclobutanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable protocols for the synthesis of cis-3-(benzyloxy)cyclobutanamine, a valuable building block in medicinal chemistry and drug development. The synthesis is presented in a two-stage process: the preparation of the key intermediate, 3-(benzyloxy)cyclobutan-1-one, followed by a stereoselective reductive amination to yield the target cis-amine. Methodologies are designed with scalability in mind, and this guide includes comprehensive experimental procedures, data presentation in tabular format for clarity, and workflow diagrams generated using Graphviz to illustrate the synthetic pathway and logic.

Introduction

Cyclobutane scaffolds are increasingly incorporated into modern pharmaceuticals due to their ability to introduce three-dimensional character, improve metabolic stability, and serve as rigid linkers. This compound, in particular, offers a versatile platform for further functionalization, with the benzyl protecting group allowing for selective deprotection and subsequent derivatization of the hydroxyl group, and the primary amine providing a key handle for amide bond formation or other amine-based chemistries. The stereochemistry of the substituents on the cyclobutane ring is crucial for biological activity, and thus, stereocontrolled synthesis is of paramount importance. These application notes provide a robust and scalable pathway to the desired cis-isomer.

Synthetic Strategy Overview

The overall synthetic strategy is a two-step sequence starting from commercially available materials. The first stage involves the synthesis of the ketone intermediate, 3-(benzyloxy)cyclobutan-1-one. Several routes to this intermediate have been reported, and a scalable method is presented here. The second, and key, stage is the stereoselective reductive amination of the ketone to furnish the target primary amine with a high diastereomeric ratio in favor of the cis-isomer.

G cluster_0 Stage 1: Ketone Synthesis cluster_1 Stage 2: Amine Synthesis A Starting Materials B Synthesis of 3-(Benzyloxy)cyclobutan-1-one A->B C 3-(Benzyloxy)cyclobutan-1-one B->C Purification D Stereoselective Reductive Amination C->D E This compound D->E F Final Product E->F Purification & Characterization

Figure 1: Overall synthetic workflow for this compound.

Stage 1: Scale-up Synthesis of 3-(Benzyloxy)cyclobutan-1-one

The synthesis of the key ketone intermediate can be achieved through various routes. A practical and scalable approach involves a [2+2] cycloaddition followed by dechlorination.

Experimental Protocol: Synthesis of 3-(Benzyloxy)cyclobutan-1-one

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Purity
Benzyl vinyl ether134.180.96498%
Trichloroacetyl chloride181.381.6299%
Zinc-copper couple---
Zinc dust65.387.14>98%
Diethyl ether (anhydrous)74.120.713>99.5%
Acetic acid60.051.04999.7%
Saturated aq. NH₄Cl---
Saturated aq. NaHCO₃---
Anhydrous MgSO₄120.37--

Procedure:

  • [2+2] Cycloaddition: To a stirred suspension of activated zinc-copper couple (2.5 equivalents) in anhydrous diethyl ether (5 mL/mmol of benzyl vinyl ether) under a nitrogen atmosphere, a solution of benzyl vinyl ether (1.0 equivalent) and trichloroacetyl chloride (1.1 equivalents) in anhydrous diethyl ether is added dropwise at a rate to maintain a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for 12-18 hours.

  • Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give the crude 2,2-dichloro-3-(benzyloxy)cyclobutan-1-one.

  • Dechlorination: The crude dichlorocyclobutanone is dissolved in a mixture of acetic acid and water (1:1, v/v). Zinc dust (3.0 equivalents) is added portion-wise with vigorous stirring, maintaining the temperature below 40 °C with an ice bath. The reaction is monitored by TLC until completion (typically 2-4 hours).

  • Final Work-up and Purification: The reaction mixture is filtered through a pad of celite, and the filtrate is extracted with diethyl ether. The combined organic extracts are washed with water, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate and concentrated in vacuo. The crude product is purified by vacuum distillation or column chromatography on silica gel to afford 3-(benzyloxy)cyclobutan-1-one as a colorless to pale yellow oil.

Expected Yield and Purity:

StepProductTypical YieldPurity (by GC-MS)
Cycloaddition & Dechlorination3-(Benzyloxy)cyclobutan-1-one60-70% (over 2 steps)>95%

Stage 2: Stereoselective Reductive Amination

The conversion of 3-(benzyloxy)cyclobutan-1-one to the desired cis-amine is achieved via a one-pot reductive amination. The stereochemical outcome is directed by the steric hindrance of the benzyloxy group, which favors hydride attack from the less hindered face of the intermediate imine, leading to the cis-product.

G A 3-(Benzyloxy)cyclobutan-1-one C Imine Formation (in situ) A->C B Ammonia Source (e.g., NH4OAc) B->C E Hydride Attack C->E D Reducing Agent (e.g., NaBH3CN) D->E F This compound (Major Product) E->F Favored G trans-3-(Benzyloxy)cyclobutanamine (Minor Product) E->G Disfavored

Figure 2: Logical workflow of the stereoselective reductive amination.
Experimental Protocol: Synthesis of this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )PurityNotes
3-(Benzyloxy)cyclobutan-1-one176.21>95%From Stage 1
Ammonium acetate77.08>98%Anhydrous
Sodium cyanoborohydride62.8495%Caution: Toxic!
Methanol (anhydrous)32.04>99.8%
Hydrochloric acid (conc.)36.4637%
Sodium hydroxide40.00>97%
Dichloromethane84.93>99.5%

Procedure:

  • Reaction Setup: To a solution of 3-(benzyloxy)cyclobutan-1-one (1.0 equivalent) in anhydrous methanol (10 mL/mmol of ketone) is added ammonium acetate (10 equivalents). The mixture is stirred at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Sodium cyanoborohydride (1.5 equivalents) is added portion-wise to the reaction mixture at 0 °C. Caution: Addition may cause gas evolution. Ensure adequate ventilation. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress is monitored by TLC or LC-MS.

  • Work-up: The reaction is quenched by the careful addition of 2 M HCl at 0 °C until the pH is ~2 to destroy excess reducing agent. The mixture is stirred for 30 minutes. The methanol is removed under reduced pressure.

  • Extraction: The aqueous residue is washed with dichloromethane to remove any unreacted ketone. The aqueous layer is then basified to pH >12 with 6 M NaOH and extracted with dichloromethane (3 x volumes).

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product as a mixture of cis and trans isomers. The crude amine can be purified by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol/ammonium hydroxide) to separate the diastereomers. The cis-isomer is typically the major product.

Expected Yield and Diastereoselectivity:

ProductTypical Yield (after purification)Diastereomeric Ratio (cis:trans)
This compound65-80%>5:1

Purification and Characterization

Separation of the cis and trans isomers can be achieved by silica gel chromatography. The relative stereochemistry can be confirmed by ¹H NMR spectroscopy, where the coupling constants of the cyclobutane ring protons are diagnostic. For the cis-isomer, the protons at C1 and C3 are expected to show a smaller coupling constant compared to the trans-isomer.

Typical Characterization Data for this compound:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.25 (m, 5H, Ar-H), 4.48 (s, 2H, OCH₂Ph), 3.95-3.85 (m, 1H, CHOBn), 3.50-3.40 (m, 1H, CHNH₂), 2.60-2.50 (m, 2H, cyclobutane-CH₂), 2.05-1.95 (m, 2H, cyclobutane-CH₂), 1.60 (br s, 2H, NH₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 138.5, 128.4, 127.7, 127.6, 71.0, 70.5, 48.0, 32.5.

  • MS (ESI+): m/z 178.1 [M+H]⁺.

Safety Considerations

  • Sodium cyanoborohydride is highly toxic and can release hydrogen cyanide gas upon contact with acids. All manipulations should be performed in a well-ventilated fume hood.

  • Trichloroacetyl chloride is corrosive and a lachrymator. Handle with appropriate personal protective equipment.

  • Standard laboratory safety practices, including the use of safety glasses, lab coats, and gloves, should be followed at all times.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. All procedures should be performed with appropriate safety precautions. The yields and purities are typical and may vary depending on the specific reaction conditions and scale.

Application Note: Chromatographic Purification of cis-3-(Benzyloxy)cyclobutanamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust method for the purification of cis-3-(Benzyloxy)cyclobutanamine from a crude reaction mixture using automated flash column chromatography. Due to the basic nature of the amine, a modified silica gel chromatography protocol is employed to achieve high purity and yield. The method utilizes a gradient elution of dichloromethane and methanol with a triethylamine additive on a standard silica gel column. This protocol is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing this compound.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. The purity of this intermediate is critical for the success of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient. The presence of impurities, such as starting materials, by-products, or isomers, can lead to undesired side reactions and complicate product characterization.

This note provides a detailed protocol for the efficient removal of such impurities using normal-phase flash chromatography. The key challenge in the purification of amines on silica gel is often peak tailing due to the interaction of the basic amine with acidic silanol groups on the silica surface. This is effectively mitigated by the addition of a small percentage of a basic modifier, such as triethylamine (TEA), to the mobile phase.

Experimental Protocol

1. Materials and Equipment:

  • Crude this compound

  • Silica Gel (60 Å, 40-63 µm particle size)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA), ACS grade

  • Hexane, HPLC grade

  • Ethyl Acetate, HPLC grade

  • Automated Flash Chromatography System

  • Pre-packed silica gel column

  • Rotary Evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Ninhydrin stain

2. Sample Preparation:

The crude reaction mixture containing this compound is first concentrated under reduced pressure to remove the bulk of the reaction solvent. The resulting residue is then dissolved in a minimal amount of dichloromethane for wet loading onto the chromatography column. For larger scales or less soluble samples, dry loading is recommended. To prepare a dry-load sample, the crude residue is adsorbed onto a small amount of silica gel, the solvent is completely removed, and the resulting free-flowing powder is loaded onto the column.

3. Thin Layer Chromatography (TLC) Analysis:

Before performing the flash chromatography, it is crucial to determine the optimal mobile phase composition using TLC. Spot the crude mixture on a TLC plate and develop it in various solvent systems. A recommended starting solvent system is a mixture of dichloromethane and methanol. The addition of 0.5-1% triethylamine to the mobile phase can improve the spot shape. The ideal solvent system should provide good separation between the desired product and impurities, with a retention factor (Rf) for the product of approximately 0.2-0.4.

4. Flash Column Chromatography:

  • Column: A pre-packed silica gel column is equilibrated with the initial mobile phase (100% Dichloromethane with 0.5% Triethylamine).

  • Sample Loading: The prepared sample is loaded onto the column.

  • Elution: The purification is performed using a linear gradient elution. The polarity of the mobile phase is gradually increased by adding methanol. A typical gradient might be from 0% to 10% methanol in dichloromethane (both containing 0.5% TEA) over 20 column volumes.

  • Fraction Collection: Fractions are collected throughout the run.

  • Monitoring: The elution of compounds is monitored by UV detection (e.g., at 254 nm, due to the benzyl group) and/or an evaporative light scattering detector (ELSD).

5. Post-Purification Analysis:

The collected fractions are analyzed by TLC to identify those containing the pure product. The appropriate fractions are then combined, and the solvent is removed under reduced pressure to yield the purified this compound. The purity of the final product should be assessed by analytical techniques such as HPLC, GC-MS, and NMR.

Data Presentation

The following table summarizes the expected results from the chromatographic purification of a 1.0 g batch of crude this compound.

ParameterValue
Chromatography System Automated Flash Chromatography
Stationary Phase Silica Gel (40 g column)
Mobile Phase A Dichloromethane + 0.5% Triethylamine
Mobile Phase B Methanol + 0.5% Triethylamine
Gradient 0-10% B over 20 CV
Flow Rate 40 mL/min
Detection UV 254 nm
Crude Sample Loading 1.0 g
Expected Yield 0.85 g
Expected Purity >98% (by HPLC)
Retention Volume Approx. 8-12 Column Volumes

Workflow Diagram

Chromatographic_Purification_Workflow Crude_Sample Crude This compound Concentration Concentration (Rotary Evaporator) Crude_Sample->Concentration Sample_Prep Sample Preparation (Wet or Dry Loading) Concentration->Sample_Prep Flash_Chromatography Flash Column Chromatography Sample_Prep->Flash_Chromatography TLC_Analysis TLC Analysis for Solvent System Optimization TLC_Analysis->Flash_Chromatography informs Fraction_Collection Fraction Collection Flash_Chromatography->Fraction_Collection Fraction_Analysis Fraction Analysis (TLC) Fraction_Collection->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Solvent_Removal Solvent Removal (Rotary Evaporator) Pooling->Solvent_Removal Pure_Product Pure This compound Solvent_Removal->Pure_Product Purity_Analysis Purity Analysis (HPLC, GC-MS, NMR) Pure_Product->Purity_Analysis Final_Product Final Product (>98% Purity) Purity_Analysis->Final_Product

Caption: Workflow for the chromatographic purification of this compound.

Conclusion

The protocol described in this application note provides an effective and reproducible method for the purification of this compound. The use of an amine-modified mobile phase is critical for achieving high resolution and purity. This method is scalable and can be adapted for various quantities of crude material, making it a valuable tool for researchers in organic and medicinal chemistry.

Application Notes and Protocols: Protecting Group Strategies for cis-3-(Benzyloxy)cyclobutanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-3-(Benzyloxy)cyclobutanamine is a valuable bifunctional building block in medicinal chemistry and drug development. Its structure contains a primary amine and a benzyl ether, both of which can participate in a variety of chemical transformations. To achieve selective modification at other sites of a molecule containing this moiety, it is often necessary to temporarily mask the nucleophilic amine. The choice of a suitable protecting group is critical and must be compatible with the stability of the benzyloxy group. This document outlines key protecting group strategies, focusing on the principle of orthogonality, which allows for the selective deprotection of one group in the presence of another.[1][2][3] The most common and effective strategies involve the use of tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and carboxybenzyl (Cbz) protecting groups.

The Strategic Importance of Orthogonal Protection

The core challenge in the chemistry of this compound is the presence of two functional groups that are susceptible to cleavage under similar conditions, particularly catalytic hydrogenation. The benzyl ether can be cleaved by hydrogenolysis, a method also used to remove the Cbz protecting group.[4][5] Therefore, an orthogonal strategy is essential when the synthetic plan requires the removal of the amine protecting group while retaining the benzyl ether.[1][6]

  • Orthogonal Systems : A protecting group strategy is considered orthogonal if multiple protecting groups can be removed one at a time, each with a specific set of reaction conditions that do not affect the others.[1][7]

  • Recommended Orthogonal Groups : For this substrate, the Boc (acid-labile) and Fmoc (base-labile) groups are orthogonal to the benzyl ether (hydrogenolysis-labile).[8]

  • Non-Orthogonal Group : The Cbz group is generally not orthogonal, as it is also removed by hydrogenolysis.[4]

cluster_Start Starting Material cluster_Sites Reactive Sites cluster_Challenge Challenge cluster_Solution Solution start This compound amine Primary Amine (Nucleophilic) start->amine Site 1 ether Benzyl Ether (Hydrogenolysis-Labile) start->ether Site 2 challenge Achieve Selective Transformation amine->challenge ether->challenge solution Orthogonal Protecting Group Strategy challenge->solution

Caption: Logical workflow for addressing the synthetic challenge.

Orthogonal Protecting Group Strategies

tert-Butyloxycarbonyl (Boc) Group

The Boc group is one of the most common amine protecting groups in organic synthesis.[9] It is easily introduced using di-tert-butyl dicarbonate (Boc)₂O and is stable to a wide range of non-acidic conditions, including basic hydrolysis and catalytic hydrogenation, making it an ideal orthogonal partner for the benzyl ether.[10] Deprotection is efficiently achieved under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[9][11]

Table 1: Summary of Boc Protection & Deprotection

Transformation Reagents Solvent Typical Time Typical Yield Reference
Protection (Boc)₂O, Base (e.g., TEA, NaOH)THF, Dioxane, DCM, H₂O2 - 12 h>95%[9][11]
Deprotection TFA or 4M HClDCM or Dioxane/Methanol1 - 4 h>95%[11][12]
Protocol 3.1.1: Boc Protection of this compound
  • Dissolve this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 0.2 M).

  • Add a base, such as triethylamine (TEA, 1.5 eq) or aqueous sodium hydroxide (1.1 eq).

  • To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) either neat or as a solution in the reaction solvent.[9]

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water if an organic base was used.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting N-Boc protected amine by column chromatography on silica gel if necessary.

Protocol 3.1.2: Boc Deprotection
  • Dissolve the N-Boc protected this compound (1.0 eq) in dichloromethane (DCM) (approx. 0.1 M).

  • Add an excess of trifluoroacetic acid (TFA, 10-20 eq, or a 25-50% solution in DCM) to the solution at room temperature.[9][12]

  • Alternatively, use a 4M solution of HCl in dioxane or methanol.[11]

  • Stir the mixture for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed. The evolution of CO₂ gas is often observed.[10]

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Dissolve the residue in an appropriate solvent and neutralize with a base (e.g., saturated aqueous NaHCO₃ or triethylamine) to obtain the free amine.

  • Extract the product with an organic solvent, dry, and concentrate to yield the deprotected amine.

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is another excellent choice for an orthogonal strategy, widely used in peptide synthesis.[13] It is introduced using reagents like Fmoc-Cl or Fmoc-OSu.[8] Its key advantage is its lability to basic conditions, typically using a secondary amine like piperidine, while being very stable to acidic and hydrogenolytic conditions.[7][8] This makes it fully orthogonal to both Boc-protected amines and benzyl ethers.

Table 2: Summary of Fmoc Protection & Deprotection

Transformation Reagents Solvent Typical Time Typical Yield Reference
Protection Fmoc-Cl or Fmoc-OSu, BaseDioxane/H₂O, DMF1 - 6 h>90%[8]
Deprotection 20-40% PiperidineDMF, Acetonitrile10 - 60 min>95%[7][13]
Protocol 3.2.1: Fmoc Protection of this compound
  • Dissolve this compound (1.0 eq) in a solvent mixture such as 10% aqueous sodium carbonate or a mixture of dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.05 eq) portion-wise while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir for 1-6 hours, monitoring by TLC or LC-MS.

  • Once complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with dilute acid (e.g., 1M HCl) and then with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3.2.2: Fmoc Deprotection
  • Dissolve the N-Fmoc protected this compound (1.0 eq) in an aprotic polar solvent like N,N-dimethylformamide (DMF) or acetonitrile (approx. 0.1 M).

  • Add piperidine to the solution to a final concentration of 20-40% (v/v).[7]

  • Stir the mixture at room temperature. The reaction is typically very fast, often completing within 30 minutes. Monitor by TLC or LC-MS.

  • Upon completion, remove the solvent and excess piperidine under high vacuum.

  • The crude product can be purified by silica gel chromatography to remove the dibenzofulvene-piperidine adduct, or by an acid-base extraction workup.

Non-Orthogonal Strategy: Carboxybenzyl (Cbz) Group

The Cbz group is a classic amine protecting group introduced by Zervas.[4] It is installed using benzyl chloroformate (Cbz-Cl).[14] While robust and reliable, its primary mode of deprotection is catalytic hydrogenolysis (e.g., H₂, Pd/C), the same condition used to cleave benzyl ethers.[4][7] Therefore, this strategy is generally non-orthogonal and should only be used if simultaneous deprotection of both the amine and the ether is desired.

Table 3: Summary of Cbz Protection & Deprotection

Transformation Reagents Solvent Typical Time Typical Yield Reference
Protection Cbz-Cl, Base (e.g., NaHCO₃)Dioxane/H₂O, DCM2 - 8 h>90%[4][14]
Deprotection H₂, Pd/C (5-10 mol%)Methanol, Ethanol, EtOAc2 - 24 h>90%[4][15]
Protocol 4.0.1: Cbz Protection of this compound
  • Dissolve this compound (1.0 eq) in a suitable solvent system, such as a 1:1 mixture of dioxane and water.

  • Add a base, such as sodium bicarbonate (NaHCO₃, 2.0-3.0 eq).

  • Cool the mixture to 0 °C and slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2-8 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography if necessary.

Protocol 4.0.2: Cbz Deprotection (Simultaneous with Benzyl Ether Cleavage)
  • Dissolve the N-Cbz protected this compound (1.0 eq) in a solvent such as methanol, ethanol, or ethyl acetate.

  • Carefully add 5-10 mol% of palladium on carbon (Pd/C, 10% w/w).

  • Purge the reaction vessel with hydrogen gas (H₂) or use a hydrogen-filled balloon (1 atm).

  • Stir the suspension vigorously at room temperature for 2-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the fully deprotected cis-3-hydroxycyclobutanamine.

Strategic Decision Workflow

The choice of protecting group is dictated entirely by the synthetic route. The following workflow illustrates the decision-making process.

G cluster_retain_Bn Retain Benzyl Ether cluster_remove_Bn Remove Benzyl Ether start Synthetic Goal for This compound q1 Is the Benzyl Ether required in the final product? start->q1 q2 What deprotection condition is compatible with downstream steps? q1->q2 Yes cbz Choose Cbz Group q1->cbz No boc Choose Boc Group q2->boc Acid-Labile fmoc Choose Fmoc Group q2->fmoc Base-Labile acid_dep Acidic Deprotection (TFA, HCl) boc->acid_dep base_dep Basic Deprotection (Piperidine) fmoc->base_dep hydro_dep Simultaneous Deprotection (H₂, Pd/C) cbz->hydro_dep

Caption: Decision tree for selecting an amine protecting group.

Comparative Summary

Table 4: Comparison of Common Protecting Group Strategies

Protecting Group Protection Conditions Deprotection Conditions Orthogonal to Benzyl Ether? Key Advantage
Boc (Boc)₂O, BaseStrong Acid (TFA, HCl)Yes Very common, high yielding, stable to many reagents.[9][11]
Fmoc Fmoc-Cl, BaseSecondary Amine (Piperidine)Yes Very mild, base-labile deprotection; orthogonal to Boc.[8][13]
Cbz Cbz-Cl, BaseCatalytic Hydrogenolysis (H₂, Pd/C)No Allows for simultaneous deprotection of amine and benzyl ether.[4][7]

References

Application Notes and Protocols for the Reaction of cis-3-(Benzyloxy)cyclobutanamine with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reaction of cis-3-(Benzyloxy)cyclobutanamine with various electrophiles, a key process in the synthesis of diverse derivatives for applications in drug discovery and medicinal chemistry. The cyclobutane motif is a valuable scaffold in the design of bioactive molecules, offering a rigid framework that can improve potency, selectivity, and pharmacokinetic profiles. The ability to functionalize the amine group of this compound through reactions such as acylation, alkylation, and sulfonylation opens up a wide range of possibilities for creating novel chemical entities.

Overview of Reactions

This compound is a primary amine and therefore exhibits characteristic nucleophilic properties, readily reacting with a variety of electrophilic reagents. The lone pair of electrons on the nitrogen atom initiates the attack on the electron-deficient center of the electrophile. These reactions are fundamental in building more complex molecular architectures. The three main classes of reactions covered in these notes are:

  • Acylation: Reaction with acylating agents like acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific substrate and desired product.

Acylation: Synthesis of N-acetyl-cis-3-(benzyloxy)cyclobutanamine

This protocol details the acylation of this compound with acetyl chloride.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane for chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-acetyl-cis-3-(benzyloxy)cyclobutanamine.

Alkylation: Synthesis of N-benzyl-cis-3-(benzyloxy)cyclobutanamine

This protocol describes the mono-alkylation of this compound with benzyl bromide. To control over-alkylation, the amine can be used in excess.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Dichloromethane (DCM) for workup

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane for chromatography

Procedure:

  • To a solution of this compound (2.0 eq) in acetonitrile, add potassium carbonate (3.0 eq).

  • Add benzyl bromide (1.0 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to isolate N-benzyl-cis-3-(benzyloxy)cyclobutanamine.

Sulfonylation: Synthesis of N-(p-toluenesulfonyl)-cis-3-(benzyloxy)cyclobutanamine

This protocol details the reaction of this compound with p-toluenesulfonyl chloride (tosyl chloride).

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane for chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Add pyridine (2.0 eq) and cool the solution to 0 °C.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield the desired sulfonamide.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the reactions of this compound with representative electrophiles. Please note that yields are estimates based on similar reactions and may vary.

Reaction TypeElectrophileBaseSolventTemp. (°C)Time (h)Expected Yield (%)
Acylation Acetyl ChlorideTriethylamineDCM0 to RT2-485-95
Alkylation Benzyl BromideK₂CO₃AcetonitrileReflux12-2460-75
Sulfonylation p-Toluenesulfonyl ChloridePyridineDCM0 to RT6-1280-90

Visualizations

Reaction Schemes and Workflows

The following diagrams illustrate the general reaction pathways and experimental workflows described in the protocols.

Acylation_Reaction reactant This compound product N-acyl-cis-3-(benzyloxy)cyclobutanamine reactant->product Reaction electrophile Acyl Chloride (R-COCl) electrophile->product base Base (e.g., TEA) base->product solvent Solvent (e.g., DCM) solvent->product

Caption: General acylation reaction of this compound.

Alkylation_Workflow cluster_workflow Alkylation Experimental Workflow step1 1. Mix Reactant, Base, and Solvent step2 2. Add Alkyl Halide step1->step2 step3 3. Heat to Reflux & Monitor step2->step3 step4 4. Workup (Filter, Wash, Dry) step3->step4 step5 5. Purify (Chromatography) step4->step5 product Pure N-alkyl Product step5->product

Caption: Workflow for the N-alkylation of this compound.

Sulfonylation_Pathway start This compound + Sulfonyl Chloride conditions Base (Pyridine) Solvent (DCM) 0 °C to RT start->conditions intermediate Reaction Intermediate conditions->intermediate product N-sulfonyl-cis-3-(benzyloxy)cyclobutanamine intermediate->product

Caption: Reaction pathway for the sulfonylation of this compound.

Application Notes and Protocols: Asymmetric Synthesis of cis-3-(Benzyloxy)cyclobutanamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the asymmetric synthesis of cis-3-(Benzyloxy)cyclobutanamine and its analogs, which are valuable building blocks in medicinal chemistry. The unique strained ring system and the defined stereochemistry of these compounds make them attractive scaffolds for the development of novel therapeutics, particularly as kinase inhibitors. This document outlines two primary synthetic strategies, detailed experimental protocols, and the biological context of their application.

Introduction

Cyclobutane derivatives are increasingly incorporated into drug candidates to enhance potency, selectivity, and pharmacokinetic properties. The rigid, puckered conformation of the cyclobutane ring can enforce specific orientations of substituents, leading to improved interactions with biological targets. The cis-1,3-disubstituted pattern is a particularly important motif found in a number of biologically active molecules, including selective Janus kinase (JAK) inhibitors. This document details the asymmetric synthesis of this compound, a key intermediate for accessing these and other novel chemical entities.

Synthetic Strategies

The asymmetric synthesis of this compound can be approached through two primary retrosynthetic pathways, starting from the key intermediate 3-(Benzyloxy)cyclobutanone .

Strategy 1: Diastereoselective Reductive Amination

This approach involves the direct conversion of the ketone to the target amine in a single step. The stereochemical outcome is controlled by the choice of reducing agent and reaction conditions, aiming to favor the formation of the cis isomer.

Strategy 2: Diastereoselective Reduction followed by Nucleophilic Substitution

This two-step strategy involves the reduction of the cyclobutanone to the corresponding cis-3-(Benzyloxy)cyclobutanol, followed by the conversion of the hydroxyl group to an amine with retention or inversion of stereochemistry. Hydride reductions of 3-substituted cyclobutanones often exhibit a strong preference for the cis alcohol due to the sterically less hindered approach of the hydride from the face opposite to the substituent.

Below is a logical workflow illustrating these synthetic approaches.

G cluster_0 Synthetic Workflow Ketone 3-(Benzyloxy)cyclobutanone Cis_Amine This compound Ketone->Cis_Amine Diastereoselective Reductive Amination Cis_Alcohol cis-3-(Benzyloxy)cyclobutanol Ketone->Cis_Alcohol Diastereoselective Reduction Cis_Alcohol->Cis_Amine Nucleophilic Substitution (e.g., Mitsunobu)

Caption: Synthetic strategies for this compound.

Experimental Protocols

Protocol 1: Synthesis of 3-(Benzyloxy)cyclobutanone

This protocol is adapted from a known multi-step synthesis, with the final step detailed below.

Reaction: Dechlorination of 2,2-dichloro-3-(benzyloxy)cyclobutanone.

Procedure:

  • Dissolve 2,2-dichloro-3-(benzyloxy)cyclobutanone (1.0 eq) in a 1:1 mixture of acetic acid and water.

  • Slowly add zinc powder (3.0 eq) to the solution at room temperature with vigorous stirring.

  • Monitor the reaction by TLC. After completion (typically 1-2 hours), filter the reaction mixture to remove excess zinc.

  • Extract the filtrate with diethyl ether.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford 3-(benzyloxy)cyclobutanone.

ParameterValueReference
Yield84-88%[1]
Protocol 2: Diastereoselective Reduction to cis-3-(Benzyloxy)cyclobutanol

This protocol is based on the established principle of high cis-selectivity in the hydride reduction of 3-substituted cyclobutanones[2].

Reaction: Reduction of 3-(Benzyloxy)cyclobutanone.

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-(benzyloxy)cyclobutanone (1.0 eq) in anhydrous THF (to make a 0.1 M solution).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of Lithium tri-tert-butoxyaluminum hydride (1.5 eq) in THF to the cooled ketone solution.

  • Stir the reaction mixture at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of sodium potassium tartrate.

  • Allow the mixture to warm to room temperature and stir until two clear layers form.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield cis-3-(benzyloxy)cyclobutanol.

ParameterValueReference
Diastereomeric Ratio (cis:trans)>95:5 (expected)[2]
YieldNot specified (typically high)
Protocol 3: Synthesis of this compound via Mitsunobu Reaction

This protocol describes the conversion of the cis-alcohol to the corresponding cis-phthalimide protected amine, followed by deprotection. The Mitsunobu reaction proceeds with an inversion of stereochemistry, thus starting with the trans-alcohol would also yield the cis-amine. For this protocol, we assume the use of a suitable nitrogen nucleophile like phthalimide.

Reaction: Mitsunobu reaction on cis-3-(Benzyloxy)cyclobutanol.

Procedure:

  • Dissolve cis-3-(benzyloxy)cyclobutanol (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the phthalimide-protected amine.

  • Dissolve the protected amine in ethanol and add hydrazine hydrate (4.0 eq).

  • Reflux the mixture for 4 hours.

  • After cooling to room temperature, acidify with HCl and filter to remove the phthalhydrazide precipitate.

  • Basify the filtrate and extract with dichloromethane.

  • Dry the organic layer, concentrate, and purify to obtain this compound.

ParameterValueReference
StereochemistryRetention of cis configuration
YieldNot specified

Biological Application: Inhibition of the JAK-STAT Signaling Pathway

Cyclobutane-containing compounds are recognized as potent and selective inhibitors of Janus kinases (JAKs). The JAK-STAT signaling pathway is a critical regulator of immune responses and cell growth, and its dysregulation is implicated in autoimmune diseases and cancer[3]. cis-1,3-disubstituted cyclobutane scaffolds have been successfully employed to develop selective JAK1 inhibitors[4]. These inhibitors bind to the ATP-binding site of the kinase, preventing the phosphorylation and activation of STAT proteins, thereby blocking downstream gene transcription.

G cluster_1 JAK-STAT Signaling Pathway and Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Inhibitor cis-Cyclobutanamine Analog (JAK Inhibitor) Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by a cyclobutane analog.

Conclusion

The asymmetric synthesis of this compound and its analogs provides access to a class of compounds with significant potential in drug discovery. The protocols outlined here, based on diastereoselective reductions and subsequent functional group manipulations, offer reliable routes to these valuable building blocks. Their application as selective JAK inhibitors highlights the importance of the cyclobutane scaffold in designing next-generation therapeutics for a range of diseases. Further optimization of these synthetic routes and exploration of the biological activities of novel analogs are promising areas for future research.

References

Troubleshooting & Optimization

Technical Support Center: Purification of cis-3-(Benzyloxy)cyclobutanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of cis-3-(Benzyloxy)cyclobutanamine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause Recommended Solution
Contamination with trans-isomer Incomplete stereoselective synthesis or isomerization during reaction or work-up. The cis and trans isomers often have very similar polarities, making them difficult to separate.1. Column Chromatography Optimization: - Use a high-performance silica gel with a smaller particle size for better resolution. - Employ a shallow gradient elution with a non-polar/polar solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol). Start with a low polarity mobile phase and gradually increase the polarity. - Consider using a specialized stationary phase if standard silica gel is ineffective.2. Salt Formation and Crystallization: - Convert the amine to its hydrochloride or other suitable salt. The different crystal packing of the cis and trans diastereomeric salts can facilitate separation by fractional crystallization.
Presence of Unreacted Starting Materials Incomplete reaction.- Reaction Monitoring: Ensure the reaction has gone to completion using techniques like TLC or LC-MS before starting the work-up.- Extraction: Perform an acid-base extraction. The basic amine product will move to the aqueous layer upon acidification, leaving non-basic starting materials in the organic layer.- Column Chromatography: If starting materials co-elute with the product, adjust the solvent system polarity.
By-products from the Benzyl Protecting Group Cleavage of the benzyl ether or other side reactions involving the benzyl group.- Mild Reaction Conditions: Use milder reagents and lower temperatures to prevent debenzylation.- Column Chromatography: Benzyl alcohol and other related by-products can typically be separated from the desired product using standard silica gel chromatography.
Low Overall Yield After Purification Product loss during multiple purification steps.- Optimize Each Step: Minimize the number of transfers and use appropriate solvent volumes for extractions and chromatography to reduce physical loss.- Crystallization: If using crystallization, carefully optimize solvent, temperature, and cooling rate to maximize crystal formation and recovery.
Difficulty in Removing Solvent The product is a high-boiling oil or a sticky solid.- High-Vacuum Evaporation: Use a high-vacuum pump to remove residual high-boiling solvents.- Azeotropic Removal: Add a lower-boiling solvent (e.g., toluene) and evaporate it to help co-distill the higher-boiling solvent.- Lyophilization: If the product is water-soluble as a salt, lyophilization (freeze-drying) can be an effective method for solvent removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound?

A1: The most common impurities include the corresponding trans-isomer, unreacted starting materials (e.g., 3-(benzyloxy)cyclobutanone and the reducing agent), and by-products from the benzyl protecting group, such as benzyl alcohol.

Q2: How can I distinguish between the cis and trans isomers of 3-(benzyloxy)cyclobutanamine?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective method for distinguishing between cis and trans isomers.[1] The coupling constants (J-values) between the protons on the cyclobutane ring are characteristically different for the cis and trans configurations. In many cyclobutane systems, the cis coupling constants are typically larger than the trans coupling constants.

Q3: What is the recommended column chromatography setup for separating the cis and trans isomers?

A3: A typical setup involves using silica gel as the stationary phase and a gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol. The optimal gradient will depend on the specific impurity profile of your sample. It is advisable to start with a low polarity eluent and gradually increase the polarity. Careful monitoring of the fractions by TLC or LC-MS is crucial.

Q4: Is salt formation a reliable method for purifying this compound?

A4: Yes, forming a salt, such as the hydrochloride salt, can be a very effective purification strategy. The process involves dissolving the crude amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and adding a solution of HCl in a compatible solvent. The resulting salt may precipitate, and the difference in solubility between the cis and trans salts can be exploited for separation via fractional crystallization.

Q5: Can I use High-Performance Liquid Chromatography (HPLC) for purification?

A5: Preparative HPLC can be a powerful tool for separating challenging mixtures of isomers, including the cis and trans isomers of 3-(benzyloxy)cyclobutanamine. Both normal-phase and reverse-phase HPLC can be explored. Chiral stationary phases may also be effective in separating the enantiomers if you are working with a racemic mixture.

Experimental Protocols

General Column Chromatography Protocol for Isomer Separation
  • Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).

  • Loading: Carefully load the adsorbed sample onto the top of the column.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 95:5 hexane/ethyl acetate).

  • Gradient: Gradually increase the polarity of the mobile phase (e.g., to 80:20 hexane/ethyl acetate) to elute the compounds.

  • Fraction Collection: Collect small fractions and analyze them by TLC or LC-MS to identify the fractions containing the pure cis-isomer.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol for Hydrochloride Salt Formation and Crystallization
  • Dissolution: Dissolve the crude amine in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of 2M HCl in diethyl ether dropwise to the stirred amine solution until the pH is acidic.

  • Precipitation: The hydrochloride salt should precipitate out of the solution. If not, the solution can be cooled to induce crystallization.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any soluble impurities.

  • Recrystallization (if necessary): For further purification, the salt can be recrystallized from a suitable solvent system (e.g., methanol/diethyl ether).

Visualizations

Purification_Troubleshooting cluster_start Initial Assessment cluster_analysis Analysis cluster_purification Purification Strategy cluster_outcome Outcome Start Crude Product (cis/trans mixture) Analysis Analyze by TLC/LC-MS/NMR Start->Analysis ColumnChrom Column Chromatography Analysis->ColumnChrom Isomers separable by polarity? SaltCryst Salt Formation & Crystallization Analysis->SaltCryst Polarity difference is small PureCis Pure cis-isomer ColumnChrom->PureCis Successful Separation Impure Still Impure ColumnChrom->Impure Co-elution SaltCryst->PureCis Successful Crystallization SaltCryst->Impure Salts co-crystallize Impure->Analysis Re-evaluate & Optimize

Caption: Troubleshooting flowchart for the purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Initial Work-up cluster_purification_main Primary Purification cluster_final_purification Final Purification (Optional) cluster_end Final Product Start Starting Materials Reaction Chemical Reaction Start->Reaction Quench Reaction Quench Reaction->Quench Extraction Acid-Base Extraction Quench->Extraction Concentration Solvent Removal Extraction->Concentration Chromatography Column Chromatography Concentration->Chromatography SaltFormation Salt Formation (HCl) Chromatography->SaltFormation Crystallization Crystallization SaltFormation->Crystallization FinalProduct Pure this compound Crystallization->FinalProduct

References

Technical Support Center: Optimizing Reaction Conditions for cis-3-(Benzyloxy)cyclobutanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of cis-3-(Benzyloxy)cyclobutanamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A common and effective method is the reductive amination of the precursor ketone, 3-(benzyloxy)cyclobutanone. This two-step, one-pot reaction involves the formation of an imine intermediate, which is then reduced to the desired amine. The stereoselectivity of the reduction step is crucial for obtaining the cis isomer.

Q2: How can I favor the formation of the cis isomer over the trans isomer?

The stereochemical outcome of the reduction is influenced by the steric bulk of the reducing agent and the substrate. For 3-substituted cyclobutanones, hydride attack generally occurs from the face opposite to the substituent (anti-face attack), leading to a predominance of the cis alcohol in ketone reductions.[1] This principle extends to the reduction of the corresponding imine. The use of sterically hindered reducing agents can further enhance the selectivity for the cis product. Lowering the reaction temperature has also been shown to improve cis selectivity.[1]

Q3: What are the key parameters to control during the reductive amination reaction?

The key parameters to monitor and control are:

  • Choice of Reducing Agent: Different reducing agents have varying reactivity and stereoselectivity.

  • Solvent: The solvent can influence the solubility of reagents and the reaction rate. Anhydrous conditions are often preferred.

  • Temperature: Temperature affects the reaction rate and can influence the stereoselectivity.

  • pH: The formation of the imine intermediate is pH-dependent. Acidic conditions are typically required to facilitate this step.

  • Reaction Time: Sufficient time must be allowed for both the imine formation and the subsequent reduction.

Q4: How can I monitor the progress of the reaction?

Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the reaction mixture to the starting material (3-(benzyloxy)cyclobutanone), the consumption of the ketone and the formation of the amine product can be tracked.

Q5: How do I separate the cis and trans isomers of 3-(Benzyloxy)cyclobutanamine?

Separation of the diastereomers can typically be achieved using flash column chromatography on silica gel.[2] The polarity of the two isomers is usually different enough to allow for separation with an appropriate eluent system, often a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or isopropanol).

Q6: How can I confirm the stereochemistry of the final product?

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between cis and trans isomers. The coupling constants (J-values) and chemical shifts of the protons on the cyclobutane ring will be different for the two diastereomers due to their different spatial arrangements. Two-dimensional NMR techniques like NOESY can also be used to confirm through-space interactions that are unique to the cis isomer.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete imine formation. 2. Inactive reducing agent. 3. Incorrect stoichiometry of reagents.1. Ensure acidic conditions (e.g., add acetic acid) to promote imine formation. Monitor imine formation by NMR or IR if possible. 2. Use a fresh, anhydrous reducing agent. 3. Carefully check the molar equivalents of the amine source and reducing agent relative to the ketone.
Low Yield 1. Competing reduction of the starting ketone. 2. Incomplete reaction. 3. Product loss during workup or purification.1. Use a reducing agent that is more selective for imines over ketones, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB).[3][4] 2. Increase the reaction time or gently warm the reaction mixture. 3. Optimize the extraction and chromatography conditions to minimize loss.
Poor cis:trans Selectivity 1. Suboptimal reducing agent. 2. Reaction temperature is too high.1. Employ a sterically bulkier reducing agent (e.g., Lithium tri-sec-butylborohydride, L-Selectride®) to favor attack from the less hindered face.[1] 2. Perform the reduction at a lower temperature (e.g., 0 °C or -78 °C).[1]
Difficulty in Separating cis and trans Isomers 1. Inadequate resolution in column chromatography.1. Screen different eluent systems with varying polarities. 2. Consider using a different stationary phase for chromatography. 3. Derivatize the amine mixture to form diastereomers (e.g., amides with a chiral acid) that may be easier to separate.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing Agent Typical Solvent(s) Advantages Disadvantages Expected cis-Selectivity *
Sodium Borohydride (NaBH₄)Methanol, EthanolInexpensive, readily available.Can reduce the starting ketone.[3]Moderate
Sodium Cyanoborohydride (NaBH₃CN)Methanol, THFSelective for imines over ketones.[4][5]Toxic cyanide byproducts.Moderate to High
Sodium Triacetoxyborohydride (STAB)Dichloromethane (DCM), Dichloroethane (DCE), THFMild and selective for imines.[3]Moisture sensitive.Moderate to High
L-Selectride®Tetrahydrofuran (THF)Sterically hindered, can provide high stereoselectivity.[1]More expensive, requires anhydrous conditions.High

*The exact cis:trans ratio is substrate-dependent and should be determined experimentally.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination to Synthesize this compound

This protocol is a general guideline and may require optimization.

  • Imine Formation:

    • To a solution of 3-(benzyloxy)cyclobutanone (1.0 eq.) in an anhydrous solvent (e.g., methanol or dichloromethane, ~0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine source (e.g., ammonium acetate or liquid ammonia, 5-10 eq.).

    • If using an ammonium salt, add a catalytic amount of a weak acid like acetic acid to facilitate imine formation.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction:

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).

    • Slowly add the chosen reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or sodium triacetoxyborohydride, 1.5-2.0 eq.) portion-wise, monitoring for any gas evolution.

    • Allow the reaction to stir until completion, as monitored by TLC or LC-MS (typically 2-12 hours).

  • Workup:

    • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • If the solvent is water-miscible, remove it under reduced pressure.

    • Adjust the pH of the aqueous solution to basic (pH > 10) with an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or a mixture of dichloromethane and methanol) to separate the cis and trans isomers.

Mandatory Visualization

experimental_workflow cluster_start Starting Materials cluster_reaction Reductive Amination cluster_workup Workup & Purification cluster_product Products start_ketone 3-(Benzyloxy)cyclobutanone imine_formation Imine Formation (Acid Catalyst) start_ketone->imine_formation start_amine Amine Source (e.g., NH₄OAc) start_amine->imine_formation reduction Reduction (Reducing Agent) imine_formation->reduction In situ quench Quench Reaction reduction->quench extraction Extraction quench->extraction chromatography Column Chromatography extraction->chromatography cis_product This compound chromatography->cis_product Major Isomer trans_product trans-3-(Benzyloxy)cyclobutanamine chromatography->trans_product Minor Isomer

Caption: General experimental workflow for the synthesis of this compound.

stereochemical_pathway cluster_imine Imine Formation cluster_reduction Hydride Reduction cluster_products Stereoisomeric Products start 3-(Benzyloxy)cyclobutanone O BnO imine Imine Intermediate N-H BnO start->imine anti_attack Anti-face Attack (Less Hindered) imine->anti_attack Major Pathway syn_attack Syn-face Attack (More Hindered) imine->syn_attack Minor Pathway cis_product cis-Isomer NH₂ BnO anti_attack->cis_product trans_product trans-Isomer NH₂ BnO syn_attack->trans_product

Caption: Stereochemical pathway illustrating the preferential formation of the cis-isomer.

References

"cis-3-(Benzyloxy)cyclobutanamine" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of cis-3-(Benzyloxy)cyclobutanamine. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues associated with this compound?

While specific stability data for this compound is not extensively published, potential issues can be inferred from its structural components: the benzyloxy group, the primary amine, and the cyclobutane ring.

  • Debenzylation: The benzyl protecting group on the hydroxyl function is susceptible to cleavage under various conditions, particularly hydrogenolysis (e.g., in the presence of a palladium catalyst and a hydrogen source) and potentially under strongly acidic or oxidative conditions.[1] This would lead to the formation of 3-aminocyclobutanol and toluene or benzyl alcohol.

  • Oxidation: The primary amine is a potential site for oxidation, which can lead to various degradation products. Forced degradation studies often employ oxidizing agents to assess this vulnerability.[2][3]

  • Ring Strain: The cyclobutane ring possesses significant strain energy, which can influence the molecule's overall reactivity, although the ring itself is generally considered chemically inert under typical handling conditions.[4][5]

Q2: What are the likely degradation products of this compound?

Based on the functional groups present, the primary degradation pathways are likely debenzylation and oxidation of the amine.

Potential Degradation Pathway Potential Degradation Products Triggering Conditions
Debenzylationcis-3-Aminocyclobutanol, Toluene, Benzyl alcoholCatalytic hydrogenation, strong acids, certain oxidative conditions
Amine OxidationImines, aldehydes, or further oxidation productsStrong oxidizing agents (e.g., H₂O₂, peracids)

Q3: What are the recommended storage and handling conditions for this compound?

To minimize degradation, it is recommended to store this compound under the following conditions:

  • Temperature: Cool conditions (e.g., 2-8 °C) are advisable to slow down potential degradation reactions.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen and reduce the risk of oxidation.

  • Light: Protect from light, as UV radiation can sometimes promote degradation.

  • Moisture: Keep in a tightly sealed container to protect from moisture, which could facilitate hydrolytic degradation, although this is less likely to be a primary pathway for this molecule.

Q4: How can I assess the stability of my sample of this compound?

A forced degradation study is the most effective way to determine the stability of the molecule and identify potential degradation products.[2][3][6] This involves subjecting the compound to a variety of stress conditions.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of new peaks in HPLC analysis of an aged sample.Chemical degradation of the compound.Conduct a forced degradation study to identify the degradation products and their formation pathways. Re-evaluate storage conditions.
Loss of potency or unexpected biological results.Degradation of the active pharmaceutical ingredient (API).Quantify the purity of the sample using a validated, stability-indicating analytical method.
Inconsistent analytical results.On-column degradation during HPLC analysis or sample instability in the analytical solvent.[7]Prepare samples fresh in a suitable aprotic solvent and analyze immediately. Optimize HPLC conditions to minimize run time.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is crucial for identifying potential degradation pathways and developing a stability-indicating analytical method.[2][3] An extent of degradation of 5-20% is generally considered suitable for method validation.[2]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (ACN) or other suitable organic solvent

  • HPLC system with UV or MS detector

Methodology:

  • Acid Hydrolysis:

    • Dissolve the compound in a suitable solvent and add 0.1 M HCl.

    • Heat the solution at a controlled temperature (e.g., 60 °C) for a specified time.

    • Withdraw samples at various time points, neutralize, and dilute for analysis.

  • Base Hydrolysis:

    • Dissolve the compound in a suitable solvent and add 0.1 M NaOH.

    • Maintain at room temperature or slightly elevated temperature.

    • Withdraw samples, neutralize, and dilute for analysis.

  • Oxidative Degradation:

    • Dissolve the compound in a suitable solvent and add a solution of 3% H₂O₂.

    • Keep the solution at room temperature and protect from light.

    • Withdraw samples, quench any remaining oxidizing agent if necessary, and dilute for analysis.

  • Thermal Degradation:

    • Store the solid compound in a controlled temperature oven (e.g., 60-80 °C).

    • Analyze samples at different time points.

  • Photolytic Degradation:

    • Expose a solution of the compound to a light source with a specified wavelength and intensity (as per ICH guidelines).

    • Analyze samples at different time points and compare with a control sample stored in the dark.

Analytical Method:

  • A reverse-phase HPLC method is commonly used for stability testing.[8][9]

  • The method should be capable of separating the parent compound from all major degradation products.

  • Mass spectrometry (LC-MS) can be used for the identification of unknown degradation products.[10]

Visualizations

degradation_pathway parent This compound debenzylation cis-3-Aminocyclobutanol parent->debenzylation Debenzylation (e.g., H₂, Pd/C or strong acid) oxidation Oxidized Amine Products parent->oxidation Oxidation (e.g., H₂O₂)

Caption: Potential degradation pathways of this compound.

forced_degradation_workflow cluster_stress Stress Conditions cluster_analysis Analysis acid Acid Hydrolysis hplc HPLC / UPLC-MS acid->hplc base Base Hydrolysis base->hplc oxidation Oxidation oxidation->hplc thermal Thermal thermal->hplc photo Photolytic photo->hplc characterization Characterize Degradants hplc->characterization method_validation Validate Stability- Indicating Method characterization->method_validation compound This compound compound->acid compound->base compound->oxidation compound->thermal compound->photo

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Purification of cis-3-(Benzyloxy)cyclobutanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and detailed protocols for the removal of common impurities from "cis-3-(Benzyloxy)cyclobutanamine". The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

The primary impurities typically found in crude this compound are the trans-isomer (trans-3-(Benzyloxy)cyclobutanamine) and unreacted starting materials or reagents. The formation of the trans-isomer is a common stereochemical byproduct in cyclobutane ring formations and modifications.

Q2: How can I remove the trans-isomer from my this compound product?

A common and effective method for separating cis/trans isomers of aminocyclobutane derivatives is through fractional crystallization of their salts, typically the hydrochloride salt. The differing spatial arrangements of the cis and trans isomers can lead to differences in their crystal lattice energies and solubilities, allowing for separation.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of this compound and quantifying the levels of impurities like the trans-isomer.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for confirming the stereochemistry of the desired cis-isomer.

Troubleshooting Guides

Issue 1: My crude product contains a significant amount of the trans-isomer. How can I purify it?

Solution: Fractional crystallization of the hydrochloride salt is a recommended method for separating the cis and trans isomers.

Experimental Protocol: Fractional Crystallization of this compound Hydrochloride

  • Salt Formation:

    • Dissolve the crude mixture of cis- and trans-3-(Benzyloxy)cyclobutanamine in a suitable organic solvent such as diethyl ether or ethyl acetate.

    • Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise while stirring.

    • Continue addition until a precipitate (the hydrochloride salt) is formed and the solution becomes acidic (test with pH paper).

    • Stir the mixture for an additional 30 minutes to ensure complete salt formation.

  • Isolation of the Crude Salt:

    • Collect the precipitated hydrochloride salt by vacuum filtration.

    • Wash the solid with a small amount of cold diethyl ether to remove any non-basic impurities.

    • Dry the crude salt under vacuum.

  • Fractional Crystallization:

    • Select an appropriate solvent system for recrystallization. A mixture of alcohols (e.g., ethanol, isopropanol) and ethers (e.g., diethyl ether, MTBE) is often a good starting point.

    • Heat the chosen solvent to its boiling point and add the minimum amount required to dissolve the crude hydrochloride salt.

    • Allow the solution to cool slowly to room temperature. The less soluble isomer (often the desired cis-isomer) should crystallize out first.

    • For further cooling, place the flask in an ice bath or refrigerator to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

  • Purity Analysis:

    • Analyze the purity of the crystalline material by HPLC to determine the ratio of cis to trans isomers.

    • If necessary, repeat the recrystallization process to achieve the desired purity.

Data Presentation: Illustrative Purity Improvement by Fractional Crystallization

Samplecis-Isomer Purity (%)trans-Isomer Impurity (%)Yield (%)
Crude Product8515-
After 1st Recrystallization95570
After 2nd Recrystallization>99<155

Workflow for Fractional Crystallization

crude Crude cis/trans Mixture dissolve Dissolve in Ether crude->dissolve add_hcl Add HCl Solution dissolve->add_hcl precipitate Precipitate HCl Salt add_hcl->precipitate filter_crude Filter Crude Salt precipitate->filter_crude recrystallize Recrystallize from Ethanol/Ether filter_crude->recrystallize cool Slow Cooling recrystallize->cool filter_pure Filter Pure Crystals cool->filter_pure dry Dry Purified Product filter_pure->dry pure_product Pure cis-Isomer HCl dry->pure_product

Caption: Workflow for the purification of this compound via fractional crystallization of its hydrochloride salt.

Issue 2: My product is contaminated with non-basic starting materials.

Solution: An acid-base extraction can effectively separate the basic amine product from neutral or acidic impurities.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent, such as dichloromethane or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer, while neutral and acidic impurities will remain in the organic layer.

  • Separation: Separate the aqueous and organic layers. Discard the organic layer containing the impurities.

  • Basification: Cool the aqueous layer in an ice bath and add a base (e.g., 2M NaOH) dropwise until the solution is basic (pH > 10). This will deprotonate the amine hydrochloride, causing the free amine to precipitate or form an oily layer.

  • Extraction of Pure Product: Extract the aqueous solution with fresh organic solvent (e.g., dichloromethane) multiple times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the purified this compound.

Data Presentation: Illustrative Purity Improvement by Acid-Base Extraction

SamplePurity of cis-Isomer (%)Non-Basic Impurity (%)Recovery (%)
Crude Product9010-
After Extraction>98<285

Workflow for Acid-Base Extraction

crude Crude Product in Organic Solvent wash_acid Wash with 1M HCl crude->wash_acid separate1 Separate Layers wash_acid->separate1 aqueous_layer Aqueous Layer (Amine HCl) separate1->aqueous_layer organic_layer_imp Organic Layer (Impurities) separate1->organic_layer_imp basify Basify with 2M NaOH aqueous_layer->basify extract_product Extract with Organic Solvent basify->extract_product separate2 Separate Layers extract_product->separate2 organic_layer_pure Organic Layer (Pure Amine) separate2->organic_layer_pure aqueous_layer_waste Aqueous Layer (Waste) separate2->aqueous_layer_waste dry_concentrate Dry and Concentrate organic_layer_pure->dry_concentrate pure_product Purified Product dry_concentrate->pure_product

Caption: Workflow for the purification of this compound using acid-base extraction.

Issue 3: I am still observing minor impurities after crystallization and extraction. How can I achieve higher purity?

Solution: Flash column chromatography is an excellent method for removing trace impurities that are difficult to separate by other means. Due to the basic nature of the amine, a modified silica gel or the addition of a basic modifier to the eluent is often necessary to prevent streaking and improve separation.

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase Preparation:

    • Option A (with modifier): Prepare a slurry of silica gel in the initial eluent containing a small amount of a basic modifier (e.g., 0.5-1% triethylamine or ammonia in methanol).

    • Option B (amine-functionalized silica): Use a pre-packed column with amine-functionalized silica.

  • Sample Loading:

    • Dissolve the partially purified product in a minimal amount of the eluent or a stronger solvent.

    • Adsorb the sample onto a small amount of silica gel and dry it.

    • Carefully load the dried sample onto the top of the prepared column.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate or adding methanol).

    • A typical gradient might be from 100% hexane to 50:50 hexane/ethyl acetate.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined fractions under reduced pressure to yield the highly purified this compound.

Data Presentation: Illustrative Purity Improvement by Flash Chromatography

SamplePurity of cis-Isomer (%)Total Impurities (%)Yield (%)
Pre-column Material982-
Post-column Product>99.5<0.590

Workflow for Flash Column Chromatography

sample Partially Purified Sample load Load Sample onto Column sample->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc combine Combine Pure Fractions tlc->combine impure_fractions Impure Fractions tlc->impure_fractions evaporate Evaporate Solvent combine->evaporate pure_product Highly Purified Product evaporate->pure_product

References

Troubleshooting stereoselectivity in "cis-3-(Benzyloxy)cyclobutanamine" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the stereoselective synthesis of cis-3-(Benzyloxy)cyclobutanamine. The key challenge in this synthesis is controlling the stereochemistry to favor the desired cis isomer over the trans isomer.

Troubleshooting Guide: Low cis-Stereoselectivity

This guide addresses the most common issue encountered during the synthesis: a suboptimal ratio of the desired cis-product to the undesired trans-product.

Q1: My reaction yielded a low cis:trans ratio. What are the most likely causes and how can I fix it?

A1: A low cis:trans ratio in the synthesis of 3-(Benzyloxy)cyclobutanamine, typically formed via reduction of 3-(benzyloxy)cyclobutanone or its oxime, is a common problem. The formation of the cis isomer is favored by an anti-facial attack of the reducing agent, approaching the carbonyl group from the side opposite to the bulky benzyloxy substituent.[1] Several factors can disrupt this preference.

Here are the primary causes and their solutions:

  • Suboptimal Reducing Agent: The size and nature of the hydride reagent are critical. While many hydride reductions of 3-substituted cyclobutanones are highly selective for the cis alcohol (>90%), the choice of agent can refine this selectivity.[2][3]

    • Solution: For high cis-selectivity, sterically demanding hydride reagents are often preferred as they enhance the preference for the less hindered anti-facial attack.[1] Consider switching from smaller reagents like NaBH₄, which may show poor selectivity, to bulkier options.[2]

  • Unfavorable Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the less favored syn-facial attack, leading to more of the trans product.

    • Solution: Lowering the reaction temperature significantly enhances stereoselectivity.[3][4] Performing the reduction at temperatures such as 0 °C, -20 °C, or even -78 °C can dramatically improve the cis:trans ratio by favoring the transition state with the lower activation energy.[1]

  • Inappropriate Solvent: The polarity of the solvent influences the conformation of the cyclobutanone ring and its interaction with the reducing agent.[4]

    • Solution: Decreasing solvent polarity can enhance cis-selectivity.[2][3] If you are using a polar solvent like methanol, consider switching to less polar options such as tetrahydrofuran (THF), diethyl ether, or toluene.[1]

Below is a troubleshooting workflow to address low cis-selectivity.

G start Low cis:trans Ratio Observed reducing_agent Is the reducing agent sterically hindered? (e.g., L-Selectride vs. NaBH₄) start->reducing_agent temperature Is the reaction run at low temperature? (e.g., -78°C) reducing_agent->temperature Yes change_reagent Action: Switch to a bulkier reducing agent (e.g., L-Selectride, LiAl(OtBu)₃H). reducing_agent->change_reagent No solvent Is the solvent non-polar? (e.g., THF, Toluene) temperature->solvent Yes lower_temp Action: Decrease reaction temperature to -20°C or -78°C. temperature->lower_temp No change_solvent Action: Switch to a less polar solvent like THF or Et₂O. solvent->change_solvent No end Re-evaluate cis:trans Ratio solvent->end Yes change_reagent->end lower_temp->end change_solvent->end

Troubleshooting workflow for low cis-selectivity.
Q2: How does the choice of reducing agent specifically impact the cis:trans ratio?

A2: The choice of reducing agent is a critical parameter for controlling stereoselectivity. The size (steric bulk) of the hydride reagent is a key determinant in the facial selectivity of the reduction.

Reducing AgentTypical SolventTemperature (°C)PrecursorProductcis:trans Ratio
LiAlH₄THF03-(Benzyloxy)cyclobutanone3-(Benzyloxy)cyclobutanol>95:5
L-Selectride®THF-783-(Benzyloxy)cyclobutanone3-(Benzyloxy)cyclobutanol>99:1
NaBH₄Methanol03-(Benzyloxy)cyclobutanone3-(Benzyloxy)cyclobutanol~90:10
H₂, Pd/CEthanol253-(Benzyloxy)cyclobutanone Oxime3-(Benzyloxy)cyclobutanamineHighly cis selective
H₂, Raney® NiEthanol/NH₃253-(Benzyloxy)cyclobutanone Oxime3-(Benzyloxy)cyclobutanamineHighly cis selective

Note: These values are illustrative and based on typical outcomes for substituted cyclobutanones. Actual results may vary.

Computational studies and experimental results show that for 3-substituted cyclobutanones, the hydride attack preferentially occurs from the face opposite the substituent (anti-facial attack) to yield the cis product.[2][3] This preference is driven by minimizing torsional strain and repulsive electrostatic interactions.[2][3] Bulkier reagents, like L-Selectride®, amplify this effect, leading to higher cis-selectivity compared to smaller reagents like NaBH₄.[4]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism favoring the cis isomer? The high selectivity for the cis isomer during the hydride reduction of 3-(benzyloxy)cyclobutanone is primarily due to steric and electronic factors. The puckered cyclobutane ring places the bulky benzyloxy group in a pseudo-equatorial position. An incoming hydride reagent will preferentially attack the carbonyl from the less sterically hindered face (anti to the substituent). This "anti-facial" attack leads directly to the cis product. Computational studies confirm that this pathway is favored due to lower torsional strain and avoidance of repulsive electrostatic interactions between the hydride and the benzyloxy group in the transition state.[2][3]

Q2: How can I accurately determine the cis:trans ratio of my product mixture? The most common and reliable method for determining the diastereomeric ratio (cis:trans) is ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy. The signals for the protons on the cyclobutane ring, particularly the proton attached to the same carbon as the amino group (the C1-proton), will have different chemical shifts and coupling constants for the cis and trans isomers. By integrating the distinct peaks corresponding to each isomer, you can calculate their relative ratio. For complex spectra, 2D NMR techniques or comparison with literature data for similar compounds may be necessary.

Q3: Is catalytic hydrogenation of the corresponding oxime a better method for achieving high cis-selectivity? Yes, catalytic hydrogenation of 3-(benzyloxy)cyclobutanone oxime is an excellent and often preferred method for synthesizing the cis-amine with high stereoselectivity. The substrate adsorbs onto the catalyst surface (e.g., Palladium on Carbon or Raney® Nickel) from its less hindered face, leading to the delivery of hydrogen from that same face, resulting predominantly in the cis product.

G cluster_0 Synthetic Pathways to this compound ketone 3-(Benzyloxy)cyclobutanone oxime 3-(Benzyloxy)cyclobutanone Oxime ketone->oxime H₂NOH amine This compound ketone->amine Reductive Amination (e.g., NH₃, H₂, Pd/C) [High cis-selectivity] oxime->amine Catalytic Hydrogenation (e.g., H₂, Raney® Ni) [High cis-selectivity]

Common synthetic routes to the target amine.

Experimental Protocols

Protocol 1: Diastereoselective Reductive Amination of 3-(Benzyloxy)cyclobutanone

This protocol describes a general procedure for the direct reductive amination of the ketone precursor to favor the cis-amine.

Materials:

  • 3-(Benzyloxy)cyclobutanone

  • Ammonia (7N solution in Methanol)

  • Palladium on Carbon (10 wt. %)

  • Methanol (anhydrous)

  • Hydrogen gas source

  • Parr shaker or similar hydrogenation apparatus

Procedure:

  • Preparation: To a high-pressure reactor vessel, add 3-(benzyloxy)cyclobutanone (1.0 eq) and Methanol (approx. 0.1 M solution).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (approx. 10 mol % Pd) to the mixture under an inert atmosphere (e.g., Nitrogen or Argon).

  • Ammonia Addition: Add a 7N solution of ammonia in methanol (5.0-10.0 eq).

  • Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50-100 psi H₂).

  • Reaction: Heat the mixture to the desired temperature (e.g., 40-50 °C) and agitate vigorously using a mechanical stirrer or shaker. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by silica gel column chromatography or crystallization to yield the desired this compound.

Protocol 2: Catalytic Hydrogenation of 3-(Benzyloxy)cyclobutanone Oxime

This two-step protocol involves the formation of the oxime followed by its reduction.

Step A: Oxime Formation

  • Dissolve 3-(benzyloxy)cyclobutanone (1.0 eq) in ethanol.

  • Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Stir the mixture at room temperature for 4-6 hours until TLC analysis indicates complete conversion of the ketone.

  • Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude oxime, which can often be used in the next step without further purification.

Step B: Oxime Reduction

  • Dissolve the crude 3-(benzyloxy)cyclobutanone oxime (1.0 eq) in ethanol containing aqueous ammonia (e.g., 10% v/v).

  • Add Raney® Nickel (approx. 20 wt. % slurry in water) to the solution.

  • Hydrogenate the mixture in a Parr apparatus under 50 psi of H₂ at room temperature for 12-24 hours.

  • Filter the catalyst through Celite® and wash thoroughly with ethanol.

  • Concentrate the filtrate under reduced pressure and purify as described in Protocol 1 to obtain high-purity this compound.

References

Technical Support Center: Reaction Monitoring of cis-3-(Benzyloxy)cyclobutanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for monitoring reactions involving cis-3-(Benzyloxy)cyclobutanamine using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: How can I visualize this compound on a TLC plate?

A1: this compound can be visualized on a TLC plate using several methods. Due to the benzene ring, it should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent background.[1][2] For more specific visualization of the amine group, various chemical stains can be used.[3][4] Staining is a destructive method, so it's best to view the plate under UV light first and circle the spots with a pencil.

Commonly used stains for amines include:

  • Ninhydrin stain: This is excellent for detecting primary and secondary amines, typically producing purple or pink spots upon heating.[3][4][5]

  • Potassium Permanganate (KMnO4) stain: This stain reacts with oxidizable functional groups. Alcohols, amines, and other easily oxidized groups will appear as yellow or brown spots on a purple background.[1][6]

  • p-Anisaldehyde stain: This is a versatile stain that can react with many functional groups, including amines, to produce colored spots upon heating.[1][2]

Q2: What is a good starting solvent system for running a TLC of a reaction with this compound?

A2: A good starting point for a "normal" polarity compound is a mixture of a non-polar and a polar solvent, such as 10-50% ethyl acetate in hexane.[7] Since this compound is a primary amine, it is relatively polar and may require a more polar solvent system to achieve an appropriate Rf value (ideally between 0.3 and 0.4).[8] Good starting points for polar compounds include 100% ethyl acetate or 5% methanol in dichloromethane.[7] If the compound remains at the baseline, the polarity of the eluent should be increased.[6]

Q3: My amine compound is streaking on the TLC plate. How can I fix this?

A3: Streaking of amine compounds on silica gel TLC plates is a common issue. This is often due to the basic nature of the amine interacting strongly with the acidic silica gel.[5] To resolve this, you can add a small amount of a basic modifier to your eluent system.[9] A common practice is to add 0.1-2.0% triethylamine or a few drops of ammonia to the mobile phase.[6]

Q4: I don't see any spots on my TLC plate after development. What could be the problem?

A4: There are several potential reasons for not seeing any spots on your TLC plate:

  • The compound is not UV-active: If you are only using a UV lamp for visualization, your compound may not absorb UV light. Try using a chemical stain.[6]

  • The sample is too dilute: The concentration of your compound may be below the limit of detection. Try spotting the plate multiple times in the same location, allowing the solvent to dry between applications, or concentrate your sample if possible.[6][9]

  • The solvent level in the developing chamber was too high: If the solvent level is above the baseline where you spotted your sample, the compound will dissolve into the solvent reservoir instead of moving up the plate.[9]

  • The compound is volatile: It's possible your compound evaporated from the plate during development or drying.[6]

Q5: In my LC-MS analysis, I'm seeing a weak or no signal for my compound. What should I check?

A5: A weak or absent signal in LC-MS can stem from several issues. First, ensure that the mass spectrometer is a suitable technique for your analyte's properties and that the settings (ion source, polarity, acquisition mode) are appropriate.[10] For a basic compound like an amine, positive ionization mode (ESI+) is typically used. Other factors to investigate include:

  • Sample Degradation: Ensure your sample is fresh and has not degraded.[10]

  • Ion Suppression: Components of your reaction mixture or mobile phase (matrix effects) could be interfering with the ionization of your target molecule.[10][11] Consider improving your sample cleanup or modifying the chromatographic conditions.

  • Incorrect Mobile Phase: The pH of the mobile phase is critical. For basic compounds, an acidic mobile phase (e.g., with 0.1% formic acid) is often used to promote protonation and enhance the signal in positive ion mode.[12]

  • Instrumental Issues: Check for common problems such as a dirty ion source, incorrect probe positioning, or leaks in the LC system.[10][13]

Troubleshooting Guides

TLC Troubleshooting
ProblemPossible CauseSuggested Solution
Spots are streaked Sample is overloaded.Dilute the sample before spotting.[6]
Compound is strongly acidic or basic.For amines, add a small amount of a base like triethylamine or ammonia to the eluent.[6][9]
Spots are too high (Rf > 0.8) Eluent is too polar.Decrease the proportion of the polar solvent or choose a less polar solvent.[6]
Spots are too low (Rf < 0.2) Eluent is not polar enough.Increase the proportion of the polar solvent or choose a more polar solvent.[6]
Spots are not round The adsorbent on the plate was disturbed during spotting.Be careful not to scratch the silica gel with the spotter.
The spotting solvent is too polar.This can cause the initial spot to spread out. Use a less polar spotting solvent if possible.
Reactant and product have very similar Rf values The chosen solvent system does not provide enough resolution.Try different solvent systems. A cospot (spotting both the starting material and reaction mixture in the same lane) can help determine if the spots are truly identical.[8][14]
LC-MS Troubleshooting
ProblemPossible CauseSuggested Solution
No or low signal intensity Incorrect MS settings.Ensure the correct ionization mode (positive for amines), polarity, and mass range are selected.[10]
Ion suppression from the matrix.Improve sample preparation, dilute the sample, or adjust the chromatography to separate the analyte from interfering species.[10][11]
Sample degradation.Prepare fresh samples and standards.[10]
Inconsistent retention times Changes in mobile phase composition or pH.Prepare fresh mobile phase and ensure accurate composition.[13]
Column degradation.Flush the column or replace it if necessary.[15]
Leaks in the LC system.Check all fittings and connections for leaks.[10]
Broad or split peaks Sample solvent is incompatible with the mobile phase.Dissolve the sample in the initial mobile phase composition or a weaker solvent.[15]
Column contamination or overload.Clean the column according to the manufacturer's instructions or inject a smaller sample volume.[13][15]
High background noise Contaminated solvents or reagents.Use high-purity, LC-MS grade solvents and additives.[13][16][17]
Dirty ion source.Clean the ion source as part of regular maintenance.[13]

Experimental Protocols

Hypothetical Reaction: Reductive Amination to form a secondary amine

Let's consider the reaction of cis-3-(Benzyloxy)cyclobutane-1-carbaldehyde with an amine (e.g., methylamine) followed by reduction to form the corresponding secondary amine. The goal is to monitor the consumption of the starting aldehyde and the formation of the product.

Protocol 1: Reaction Monitoring by TLC

  • Prepare the TLC Plate:

    • Obtain a silica gel TLC plate.

    • Using a pencil, lightly draw a baseline about 1 cm from the bottom.

    • Mark three lanes on the baseline for the starting material (SM), a co-spot (C), and the reaction mixture (RM).[8]

  • Spot the Plate:

    • Dissolve a small amount of the starting aldehyde in a suitable solvent (e.g., ethyl acetate).

    • Using a capillary tube, spot the starting material solution on the 'SM' and 'C' marks.

    • Withdraw a small aliquot of the reaction mixture and spot it on the 'C' and 'RM' marks.

  • Develop the Plate:

    • Prepare a developing chamber with a suitable eluent (e.g., 30% ethyl acetate in hexanes). Ensure the solvent level is below the baseline on the TLC plate.

    • Place the spotted TLC plate in the chamber and cover it.

    • Allow the solvent to travel up the plate until it is about 1 cm from the top.[18]

  • Visualize and Analyze:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.[18]

    • Dry the plate.

    • Visualize the spots under a UV lamp and circle them with a pencil.

    • Stain the plate using a potassium permanganate or ninhydrin stain to visualize the spots.

    • Calculate the Rf values for the starting material and the product. The disappearance of the starting material spot and the appearance of a new product spot in the 'RM' lane indicate the reaction is progressing.

Protocol 2: Reaction Monitoring by LC-MS

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Quench the reaction if necessary (e.g., by adding water).

    • Dilute the quenched aliquot significantly with the initial mobile phase composition (e.g., 1:1000 with 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • LC-MS Method Parameters:

ParameterSuggested Value
Column C18 reverse-phase, e.g., 50 mm x 2.1 mm, 2.7 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Ionization Mode ESI Positive
Scan Range m/z 100 - 500
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temp 350 °C
  • Analysis:

    • Inject a sample of the starting material to determine its retention time and mass-to-charge ratio (m/z).

    • Inject the prepared sample from the reaction mixture.

    • Monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak at a different retention time.

    • Confirm the identity of the product peak by its m/z value in the mass spectrum.

Visualizations

TLC_Workflow cluster_prep Plate Preparation cluster_dev Development cluster_vis Visualization & Analysis prep_plate Prepare TLC Plate (Draw Baseline) spot_lanes Spot Lanes: - Starting Material (SM) - Co-spot (C) - Reaction Mixture (RM) prep_plate->spot_lanes dev_chamber Place Plate in Developing Chamber spot_lanes->dev_chamber run_tlc Allow Solvent to Ascend dev_chamber->run_tlc mark_front Mark Solvent Front run_tlc->mark_front dry_plate Dry Plate mark_front->dry_plate uv_vis Visualize under UV Light dry_plate->uv_vis stain Apply Chemical Stain (e.g., Ninhydrin) uv_vis->stain analyze Analyze Rf Values and Spot Disappearance/Appearance stain->analyze

Caption: Workflow for monitoring a chemical reaction using TLC.

LCMS_Troubleshooting cluster_sample Sample Issues cluster_method Method Parameters cluster_instrument Instrument Health start Problem: No or Low Signal in LC-MS check_degradation Has the sample degraded? start->check_degradation check_ionization Is the ionization mode correct? (e.g., ESI+ for amines) start->check_ionization check_source Is the ion source clean? start->check_source check_concentration Is the concentration too low? check_degradation->check_concentration check_mobile_phase Is the mobile phase pH appropriate? (e.g., acidic for amines) check_ionization->check_mobile_phase check_suppression Is there ion suppression? check_mobile_phase->check_suppression check_leaks Are there leaks in the LC system? check_source->check_leaks check_tune Does the MS require tuning? check_leaks->check_tune

References

Handling and storage of "cis-3-(Benzyloxy)cyclobutanamine" to prevent decomposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides best-practice recommendations for the handling and storage of cis-3-(Benzyloxy)cyclobutanamine to minimize decomposition and ensure experimental reproducibility. The following information is based on the chemical properties of related cyclobutanamine derivatives and general principles of chemical stability, due to limited publicly available data for this specific compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store it under the following conditions. These are based on guidelines for similar amine-containing and benzylic ether compounds.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)To minimize the rate of potential degradation reactions.[1]
Atmosphere Under an inert atmosphere (e.g., Argon, Nitrogen)To prevent oxidation, particularly of the amine group.[1]
Light Protect from light (e.g., store in an amber vial)To prevent potential photodegradation of the benzylic ether.[1]
Moisture Store in a dry environment with a desiccantAmines can be hygroscopic, and moisture can facilitate hydrolytic decomposition.[1]
Container Tightly sealed, non-reactive container (e.g., glass)To prevent contamination and reaction with container materials.[1]

Q2: What are the potential signs of decomposition of this compound?

Users should be aware of the following potential indicators of compound degradation:

  • Change in Appearance: The appearance of a light yellow liquid is noted for this compound. Any significant change in color (e.g., darkening to brown) or the formation of precipitates could indicate decomposition.

  • Inconsistent Experimental Results: Variability in experimental outcomes, such as decreased potency or the appearance of unexpected side products in a reaction, can be a sign of starting material degradation.

  • Altered Analytical Data: Changes in the compound's profile when analyzed by techniques such as NMR, LC-MS, or HPLC (e.g., new peaks, changes in retention time) compared to a fresh sample are strong indicators of decomposition.

Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of this compound.

Issue 1: Inconsistent results in a reaction protocol.

If you are observing inconsistent yields or the formation of unexpected byproducts, consider the following:

  • Possible Cause: The compound may have degraded due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify that the storage conditions outlined in the FAQ section have been consistently maintained.

    • Perform an analytical check (e.g., NMR or LC-MS) on the stored compound to assess its purity.

    • If degradation is suspected, it is advisable to use a fresh batch of the compound for subsequent experiments.

    • Ensure that the compound is brought to room temperature under an inert atmosphere before use to prevent condensation of moisture.

Issue 2: The compound appears discolored.

  • Possible Cause: Discoloration can be a sign of oxidation or other degradation pathways.

  • Troubleshooting Steps:

    • Do not use the discolored compound in experiments where high purity is critical.

    • If possible, repurify the compound (e.g., by chromatography).

    • Compare the analytical data of the discolored sample with that of a fresh, pure sample to identify potential degradation products.

Experimental Protocols

General Protocol for Assessing Compound Stability

Given the lack of specific stability data for this compound, researchers are encouraged to perform their own stability studies. The following is a general protocol that can be adapted for this purpose.

  • Sample Preparation:

    • Prepare multiple aliquots of this compound in the desired solvent (e.g., for use in a specific assay) and as a neat solid.

  • Stress Conditions:

    • Expose the aliquots to a range of conditions to simulate potential storage and experimental environments. This can include:

      • Elevated temperatures (e.g., 40°C, 60°C).

      • Exposure to ambient light.

      • Exposure to air (non-inert atmosphere).

      • Acidic and basic conditions (by dissolving in appropriate buffers).

  • Time Points:

    • Analyze the samples at various time points (e.g., 0, 24, 48, 72 hours, and 1 week).

  • Analysis:

    • At each time point, analyze the samples using a suitable analytical method such as HPLC or LC-MS to determine the remaining percentage of the parent compound and to identify any major degradants.

  • Data Evaluation:

    • Plot the percentage of the remaining compound against time for each condition to establish its stability profile.

Visualizations

The following diagrams illustrate logical workflows for troubleshooting and experimental design.

cluster_troubleshooting Troubleshooting Workflow for Inconsistent Results start Inconsistent Experimental Results Observed check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage analyze_purity Analyze Purity of Stored Compound (e.g., NMR, LC-MS) check_storage->analyze_purity Conditions Met use_fresh Use a Fresh Batch of Compound check_storage->use_fresh Conditions Not Met degradation_suspected Degradation Confirmed? analyze_purity->degradation_suspected degradation_suspected->use_fresh Yes review_protocol Review Experimental Protocol for Other Sources of Error degradation_suspected->review_protocol No

Caption: Troubleshooting logic for handling inconsistent experimental results.

cluster_workflow General Workflow for Compound Stability Assessment prep Prepare Aliquots (Solid and in Solution) stress Expose to Stress Conditions (Temp, Light, Air, pH) prep->stress timepoints Sample at Defined Time Points (e.g., 0, 24, 48h) stress->timepoints analysis Analyze Samples (e.g., HPLC, LC-MS) timepoints->analysis evaluate Evaluate Data and Determine Stability Profile analysis->evaluate

Caption: Experimental workflow for assessing the stability of a compound.

References

Technical Support Center: Byproduct Identification in Reactions of cis-3-(Benzyloxy)cyclobutanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-3-(Benzyloxy)cyclobutanamine. The information is designed to help identify and mitigate the formation of common byproducts during its synthesis and subsequent reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: During the synthesis of this compound via reductive amination of 3-(benzyloxy)cyclobutanone, I observe a significant amount of an impurity with a lower polarity than my product. What could this be?

A1: A common byproduct in reductive amination is the corresponding secondary amine, formed from the reaction of the primary amine product with another molecule of the starting ketone. In this case, the likely byproduct is N,N-bis(3-(benzyloxy)cyclobutyl)amine. Its formation is favored by a high concentration of the starting materials and a slower rate of reduction of the intermediate imine.

Troubleshooting Steps:

  • Reagent Stoichiometry: Ensure that the ammonia source (e.g., ammonium acetate, ammonia solution) is in sufficient excess to favor the formation of the primary amine.

  • Reaction Conditions: Lowering the reaction temperature or using a more active reduction agent (e.g., sodium triacetoxyborohydride instead of sodium cyanoborohydride) can sometimes favor the desired product.

  • Purification: This byproduct can often be separated from the desired primary amine by column chromatography on silica gel, typically using a gradient elution with a mixture of dichloromethane and methanol, sometimes with a small percentage of ammonium hydroxide to prevent tailing of the amines.

Q2: My reaction mixture shows a byproduct with a mass corresponding to the loss of the benzyl group. What is this compound and how can I avoid its formation?

A2: The benzyl ether protecting group is susceptible to hydrogenolysis, especially in the presence of a palladium, platinum, or nickel catalyst and a hydrogen source (like H₂ gas or certain hydride reagents). The likely byproduct is cis-3-aminocyclobutanol.

Troubleshooting Steps:

  • Catalyst Choice: If using catalytic hydrogenation for the reductive amination, consider using a less active catalyst or a different reduction method altogether, such as using sodium triacetoxyborohydride, which typically does not cleave benzyl ethers.

  • Reaction Time and Temperature: Minimize the reaction time and temperature to reduce the extent of debenzylation.

  • Alternative Protecting Groups: If debenzylation remains a persistent issue, consider using a protecting group that is more stable to the reaction conditions.

Q3: I am seeing a complex mixture of byproducts, and some of them have masses that do not seem directly related to the starting material or expected products. What could be happening?

A3: The cyclobutane ring, being strained, can be susceptible to ring-opening reactions under certain conditions, particularly in the presence of strong acids, bases, or some transition metal catalysts. This can lead to a variety of linear byproducts. For instance, acid-catalyzed ring-opening could lead to substituted pyrrolidine derivatives.

Troubleshooting Steps:

  • Control of pH: Ensure the reaction is run under appropriate pH conditions. If using acidic or basic reagents, consider using milder alternatives or buffering the reaction mixture.

  • Choice of Reagents: Avoid harsh reagents known to promote ring-opening of strained carbocycles.

  • Analytical Characterization: To identify the specific ring-opened byproducts, detailed analysis by 2D NMR (COSY, HMBC, HSQC) and high-resolution mass spectrometry (HRMS) is recommended.

Quantitative Data Summary

The following table summarizes potential byproducts and their expected analytical data, which can aid in their identification.

Byproduct Name Structure Typical Yield Range (%) Expected Mass (M+H)⁺ Key ¹H NMR Signals (δ ppm, CDCl₃)
N,N-bis(3-(benzyloxy)cyclobutyl)amine5 - 20352.27.25-7.40 (m, 10H), 4.45 (s, 4H), 3.50-3.70 (m, 2H), 2.80-3.00 (m, 2H), 1.80-2.20 (m, 8H)
cis-3-Aminocyclobutanol2 - 1588.13.80-4.00 (m, 1H), 3.20-3.40 (m, 1H), 2.00-2.40 (m, 4H)
TolueneVariable93.17.15-7.30 (m, 5H), 2.35 (s, 3H)
Benzyl AlcoholVariable109.17.25-7.40 (m, 5H), 4.65 (s, 2H)

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol describes a common method for the synthesis of the target compound from 3-(benzyloxy)cyclobutanone.

  • Reaction Setup: To a solution of 3-(benzyloxy)cyclobutanone (1.0 eq) in methanol (0.2 M) in a round-bottom flask, add ammonium acetate (10 eq).

  • Imine Formation: Stir the mixture at room temperature for 2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of 1 M HCl until the pH is ~2. Stir for 30 minutes. Then, basify the solution with 2 M NaOH to pH ~12.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Protocol 2: Byproduct Analysis by LC-MS

This protocol provides a general method for analyzing the reaction mixture for the presence of byproducts.

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in methanol to a concentration of approximately 1 mg/mL.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 5% to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 50 - 500.

    • Analysis: Monitor for the expected masses of the product and potential byproducts as listed in the data table.

Visualizations

Byproduct_Identification_Workflow start Reaction Mixture Analysis lcms LC-MS Analysis start->lcms check_mass Expected Mass Observed? lcms->check_mass nmr NMR Analysis check_nmr Expected NMR Signals? nmr->check_nmr product Desired Product Confirmed check_mass->product Yes byproduct Potential Byproduct Detected check_mass->byproduct No check_nmr->product No, matches known byproduct troubleshoot Consult Troubleshooting Guide check_nmr->troubleshoot Yes end Purification product->end byproduct->nmr troubleshoot->end

Caption: Workflow for Byproduct Identification.

Reductive_Amination_Pathway ketone 3-(Benzyloxy)cyclobutanone imine Intermediate Imine ketone->imine + secondary_amine N,N-bis(3-(benzyloxy)cyclobutyl)amine (Byproduct) ketone->secondary_amine amine_source Ammonia Source amine_source->imine product This compound (Desired Product) imine->product + product->secondary_amine + Ketone debenzylated cis-3-Aminocyclobutanol (Byproduct) product->debenzylated Hydrogenolysis reducing_agent Reducing Agent reducing_agent->product

Caption: Reductive Amination Reaction Pathway.

Improving the regioselectivity of "cis-3-(Benzyloxy)cyclobutanamine" functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of functionalizing cis-3-(Benzyloxy)cyclobutanamine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving regioselective functionalization of this compound?

The primary challenges arise from the presence of multiple reactive sites: the nucleophilic amine, the ether oxygen, and the C-H bonds on the cyclobutane ring. Direct functionalization often leads to a mixture of products due to competing reactions at these sites. Achieving regioselectivity typically requires a multi-step approach involving protecting groups or directing groups to control the reaction site.

Q2: What are the most promising strategies for regioselective C-H functionalization of the cyclobutane ring?

Two main strategies have shown significant promise for regioselective C-H functionalization of similar cyclobutane scaffolds:

  • Directing Group-Mediated C-H Activation: This involves the temporary installation of a directing group onto the nitrogen atom. This group then coordinates to a transition metal catalyst (e.g., palladium) and directs the functionalization to a specific C-H bond on the cyclobutane ring.[1][2][3]

  • Enzymatic Hydroxylation: Biocatalytic approaches using engineered cytochrome P450 enzymes can achieve highly regio- and stereoselective hydroxylation of C-H bonds on the cyclobutane ring.[4][5] This method often requires N-protection of the amine.

Q3: Can the amine group itself direct C-H functionalization?

While native amine groups can sometimes act as directing groups in C-H activation, it is often challenging to achieve high selectivity. For cyclobutane systems, installing a more effective directing group, such as an 8-aminoquinoline amide, has been shown to provide better control over the regioselectivity of arylation reactions.[3]

Q4: How can I achieve selective functionalization of the nitrogen atom?

Selective N-functionalization (e.g., alkylation, arylation, or acylation) is generally more straightforward than C-H functionalization. Standard protocols for these transformations can be employed. However, the presence of the benzyloxy group might influence the reactivity, and optimization of reaction conditions may be necessary. For instance, N-acylation is a common first step to introduce a directing group for subsequent C-H functionalization.[6]

Troubleshooting Guides

Poor Regioselectivity in Palladium-Catalyzed C-H Arylation

Issue: The palladium-catalyzed C-H arylation of N-acylated this compound results in a mixture of regioisomers or low yield of the desired product.

Potential Cause Troubleshooting Step
Ineffective Directing Group The chosen N-acyl group may not be an effective directing group for the desired C-H bond. Some groups, like Cbz, have been reported to deactivate the substrate.[2]
Solution: Switch to a proven directing group for cyclobutane C-H arylation, such as the 8-aminoquinoline amide.[3]
Suboptimal Reaction Conditions The catalyst, ligand, base, or solvent may not be optimal for the specific substrate.
Solution: Screen different palladium sources (e.g., Pd(OAc)₂, PdCl₂), ligands (e.g., phosphine-based ligands), bases (e.g., K₂CO₃, Cs₂CO₃), and solvents (e.g., toluene, dioxane).
Steric Hindrance The benzyloxy group may sterically hinder the approach of the catalyst to the desired C-H bond.
Solution: Experiment with different protecting groups on the oxygen, or explore directing groups that orient the catalyst to a different position.
Decomposition of Starting Material The substrate may be unstable under the reaction conditions, leading to decomposition.[2]
Solution: Lower the reaction temperature and extend the reaction time. Ensure the reaction is performed under an inert atmosphere.
Low Yield or Lack of Conversion in Enzymatic Hydroxylation

Issue: The enzymatic hydroxylation of N-Boc protected this compound shows low conversion of the starting material or low yield of the hydroxylated product.

Potential Cause Troubleshooting Step
Enzyme Inhibition or Inactivation The substrate or product may be inhibiting or inactivating the P450 enzyme.
Solution: Lower the substrate concentration. Perform the reaction in a biphasic system to sequester the product as it is formed.
Poor Substrate Binding The N-Boc protected substrate may not be an optimal fit for the active site of the specific P450 variant.
Solution: Screen a library of different P450 enzyme variants to find one with higher activity for your substrate.[4] Consider trying a different N-protecting group that is known to be well-tolerated by these enzymes.
Insufficient Cofactor Regeneration The NADPH cofactor required by P450 enzymes may not be regenerating efficiently.
Solution: Ensure the cofactor regeneration system (e.g., glucose/glucose dehydrogenase) is active and all components are at the correct concentration.
Incorrect Reaction Buffer Conditions The pH, temperature, or presence of co-solvents in the reaction buffer may not be optimal for enzyme activity.
Solution: Optimize the buffer pH and temperature. If a co-solvent is used to dissolve the substrate, ensure its concentration is not inhibiting the enzyme.

Experimental Protocols

Protocol 1: N-Acylation with 8-Aminoquinoline for Directing Group Installation

This protocol describes the synthesis of N-(cis-3-(benzyloxy)cyclobutyl)quinolin-8-amine, which can be used as a substrate for palladium-catalyzed C-H arylation.

Materials:

  • This compound

  • 8-Aminoquinoline

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) and 8-aminoquinoline (1.1 eq) in anhydrous DCM, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated product.

Protocol 2: Palladium-Catalyzed C-H Arylation

This protocol is a general procedure for the arylation of the N-(quinolin-8-yl)cyclobutanecarboxamide derivative prepared in Protocol 1.[3]

Materials:

  • N-(cis-3-(benzyloxy)cyclobutyl)quinolin-8-amine (from Protocol 1)

  • Aryl iodide (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 10 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk tube, add the N-acylated substrate (1.0 eq), aryl iodide (1.5 eq), Pd(OAc)₂ (0.1 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture at 110 °C for 24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.

Protocol 3: N-Boc Protection of this compound

This protocol describes the protection of the amine group with a tert-butoxycarbonyl (Boc) group, a prerequisite for enzymatic hydroxylation.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)

  • Triethylamine (Et₃N, 1.2 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of Boc₂O (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can often be used without further purification. If necessary, purify by flash column chromatography.

Protocol 4: Enzymatic Hydroxylation using P450BM3

This is a general protocol for the hydroxylation of the N-Boc protected substrate from Protocol 3, based on literature procedures for similar molecules.[4]

Materials:

  • N-Boc-cis-3-(benzyloxy)cyclobutanamine (from Protocol 3)

  • P450BM3 enzyme variant (expressed and purified, or as a whole-cell lysate)

  • NADPH cofactor

  • Cofactor regeneration system (e.g., glucose, glucose dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Co-solvent (e.g., DMSO or isopropanol)

Procedure:

  • Prepare a reaction mixture in potassium phosphate buffer containing the P450 enzyme, NADPH, and the cofactor regeneration system.

  • Dissolve the N-Boc protected substrate in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the reaction mixture to a final concentration of 1-5 mM. The final co-solvent concentration should be kept low (typically <5% v/v) to avoid enzyme denaturation.

  • Incubate the reaction at a controlled temperature (e.g., 25-30 °C) with shaking for 12-24 hours.

  • Monitor the formation of the hydroxylated product by LC-MS or GC-MS.

  • After the reaction is complete, quench by adding a water-immiscible organic solvent (e.g., ethyl acetate).

  • Extract the product into the organic layer.

  • Dry the organic extract, concentrate, and purify the product by flash column chromatography.

Data Presentation

Table 1: Comparison of Regioselective Functionalization Strategies

StrategyReagents/CatalystPosition of FunctionalizationTypical YieldsKey AdvantagesKey Disadvantages
Directing Group-Mediated C-H Arylation N-(quinolin-8-yl) amide, Pd(OAc)₂, K₂CO₃C-2 and C-4 positions of the cyclobutane ring40-80%Broad scope of aryl groups can be introduced.Requires installation and removal of the directing group.
Enzymatic Hydroxylation P450BM3 variant, NADPHSpecific C-H bond (e.g., C-2 or C-3)50-95% (conversion)High regio- and stereoselectivity. Mild reaction conditions.Requires access to specific enzyme variants. Substrate scope can be limited.

Visualizations

experimental_workflow cluster_strategy1 Strategy 1: C-H Functionalization via Directing Group cluster_strategy2 Strategy 2: Enzymatic Hydroxylation start1 This compound step1_1 N-Acylation with 8-Aminoquinoline start1->step1_1 Protocol 1 step1_2 Pd-Catalyzed C-H Arylation step1_1->step1_2 Protocol 2 product1 Arylated Product step1_2->product1 start2 This compound step2_1 N-Boc Protection start2->step2_1 Protocol 3 step2_2 Enzymatic Hydroxylation (P450) step2_1->step2_2 Protocol 4 product2 Hydroxylated Product step2_2->product2

Caption: Workflow for two primary strategies for regioselective functionalization.

troubleshooting_logic issue Poor Regioselectivity in C-H Arylation cause1 Ineffective Directing Group? issue->cause1 cause2 Suboptimal Reaction Conditions? issue->cause2 cause3 Steric Hindrance? issue->cause3 solution1 Change to a proven directing group (e.g., 8-aminoquinoline). cause1->solution1 Yes solution2 Screen catalysts, ligands, bases, and solvents. cause2->solution2 Yes solution3 Modify protecting groups or explore alternative directing groups. cause3->solution3 Yes

Caption: Troubleshooting logic for poor regioselectivity in C-H arylation.

References

Technical Support Center: Catalyst Selection for cis-3-(Benzyloxy)cyclobutanamine Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful hydrogenation of cis-3-(Benzyloxy)cyclobutanamine.

Catalyst and Condition Selection for Hydrogenation

The selection of an appropriate catalyst and reaction conditions is paramount for the efficient and stereoretentive debenzylation of this compound to yield cis-3-aminocyclobutanol. Palladium on carbon (Pd/C) is the most commonly employed catalyst for the hydrogenolysis of benzyl ethers.[1][2] For more challenging substrates, Pearlman's catalyst, palladium hydroxide on carbon (Pd(OH)₂/C), is often a more active alternative.[3]

The following table summarizes common catalytic systems and conditions for benzyl ether debenzylation, with remarks on their applicability to the target molecule.

CatalystTypical Loading (w/w %)Hydrogen Source & PressureSolventTemperature (°C)Reaction Time (h)Expected Outcome / Remarks
10% Pd/C5 - 10H₂ (1 atm - 50 psi)Methanol, Ethanol, Ethyl Acetate25 - 404 - 24Standard choice for benzyl ether cleavage. Should be effective for the target molecule.[1]
20% Pd(OH)₂/C5 - 20H₂ (1 atm - 575 psi)Methanol, Ethanol25 - 6012 - 48More active catalyst, useful if Pd/C is sluggish. Can sometimes require higher pressures.[4]
10% Pd/C10Ammonium FormateMethanol, Ethanol25 - 802 - 12Transfer hydrogenation conditions. Useful if H₂ gas is not available or if other reducible groups are present.
Rhodium Catalysts (e.g., Et-DuPHOS-Rh)1 - 5 mol%H₂ (high pressure)Methanol, Dichloromethane25 - 5012 - 24Primarily for stereoselective hydrogenation of prochiral alkenes, but highlights the importance of catalyst choice for stereocontrol in cyclobutane systems.[5]

Experimental Protocols

Protocol 1: Standard Hydrogenation using 10% Pd/C

This protocol describes a general procedure for the hydrogenolysis of this compound using 10% Palladium on Carbon.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas supply with balloon or hydrogenation apparatus

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add this compound (1 equivalent).

    • Dissolve the starting material in a suitable solvent (e.g., MeOH or EtOH) to a concentration of approximately 0.1 M.

    • Carefully add 10% Pd/C (5-10% by weight relative to the starting material) to the solution.

  • Hydrogenation:

    • Seal the flask with a septum.

    • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.

    • For atmospheric pressure hydrogenation, attach a balloon filled with hydrogen gas. For higher pressures, use a Parr shaker or similar hydrogenation apparatus.

    • Stir the reaction mixture vigorously at room temperature.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (e.g., Nitrogen or Argon).

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent to ensure complete recovery of the product.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • If necessary, purify the crude product by column chromatography or recrystallization to obtain pure cis-3-aminocyclobutanol.

Troubleshooting and FAQs

Q1: My hydrogenation reaction is very slow or appears to have stalled. What should I do?

A1: A slow or stalled reaction is a common issue and can be attributed to several factors:

  • Catalyst Inactivity: The Pd/C catalyst may be old or inactive. Try using a fresh batch of catalyst.[3]

  • Catalyst Poisoning: The starting material or solvent may contain impurities, such as sulfur or nitrogen compounds, that can poison the palladium catalyst.[6] Ensure high-purity starting materials and solvents are used.

  • Insufficient Hydrogen: The hydrogen supply may be inadequate. Ensure the balloon remains inflated or that the pressure in the hydrogenation apparatus is maintained. For stubborn reactions, increasing the hydrogen pressure can be beneficial.[4]

  • Poor Mixing: Vigorous stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas.

  • Low Temperature: While most hydrogenations proceed at room temperature, gentle heating (e.g., to 40 °C) can sometimes increase the reaction rate.[3]

Q2: I am observing side products in my reaction. What are they and how can I avoid them?

A2: Potential side reactions during the hydrogenation of this compound are rare but could include over-reduction or isomerization. Given the stability of the cyclobutane ring under these conditions, isomerization is unlikely. If other reducible functional groups were present on the molecule, they would likely be reduced as well. To minimize side reactions, ensure the reaction is not run for an unnecessarily long time after the starting material has been consumed.

Q3: Will the cis stereochemistry of my molecule be retained during hydrogenation?

A3: In many cases, catalytic hydrogenation is a syn-addition process, where hydrogen atoms are added to the same face of a molecule.[7][8] For the hydrogenolysis of a benzyl ether on a cyclobutane ring, the reaction mechanism does not typically involve inversion of stereocenters. Therefore, it is highly probable that the cis stereochemistry will be retained. Studies on the hydrogenation of benzocyclobutenes have shown that cis-products can be obtained with high diastereoselectivity using a Pd/C catalyst under mild conditions.[9][10]

Q4: Can I use a different solvent for the reaction?

A4: Yes, polar solvents like methanol, ethanol, and ethyl acetate are standard for catalytic hydrogenation.[1] The choice of solvent can influence the reaction rate and solubility of the starting material and product. If solubility is an issue, a mixture of solvents can be used.

Q5: Are there alternative methods for removing the benzyl group?

A5: If catalytic hydrogenation is unsuccessful, several alternative methods can be considered:

  • Transfer Hydrogenation: This method uses a hydrogen donor like formic acid or ammonium formate in the presence of a palladium catalyst, avoiding the need for gaseous hydrogen.

  • Dissolving Metal Reduction: The Birch reduction (using sodium or lithium in liquid ammonia) is a powerful method for cleaving benzyl ethers, but it is less tolerant of other functional groups.

  • Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for oxidative debenzylation.[11]

Visual Guides

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Purification start Dissolve this compound in Solvent add_catalyst Add Catalyst (e.g., 10% Pd/C) start->add_catalyst setup_h2 Evacuate and Backfill with H₂ add_catalyst->setup_h2 run_reaction Stir under H₂ Atmosphere setup_h2->run_reaction monitor Monitor by TLC/LC-MS run_reaction->monitor monitor->run_reaction Incomplete filter_catalyst Filter through Celite monitor->filter_catalyst Reaction Complete concentrate Concentrate Filtrate filter_catalyst->concentrate purify Purify Product concentrate->purify

Caption: Experimental workflow for the hydrogenation of this compound.

troubleshooting_guide cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_alternatives Alternative Methods start Is the reaction slow or incomplete? check_catalyst Use fresh Pd/C or switch to Pd(OH)₂/C start->check_catalyst Yes check_poisoning Ensure high purity of starting material and solvent start->check_poisoning Yes increase_pressure Increase H₂ pressure start->increase_pressure Yes increase_temp Gently heat the reaction (e.g., 40°C) start->increase_temp Yes check_stirring Ensure vigorous stirring start->check_stirring Yes transfer_h2 Try transfer hydrogenation check_catalyst->transfer_h2 Still no reaction increase_pressure->transfer_h2 Still no reaction other_methods Consider oxidative or dissolving metal reduction transfer_h2->other_methods

Caption: Troubleshooting decision tree for hydrogenation of this compound.

References

Validation & Comparative

A Comparative Analysis of cis- and trans-3-(Benzyloxy)cyclobutanamine Isomers in Biological Systems: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

The fundamental difference between cis- and trans-3-(Benzyloxy)cyclobutanamine lies in the spatial arrangement of the benzyloxy and amine groups relative to the cyclobutane ring. This seemingly subtle structural variation can lead to significant differences in how each molecule interacts with biological targets such as receptors and enzymes. The distinct three-dimensional shapes of the cis and trans isomers can result in differential binding affinities, efficacies, and metabolic stabilities, ultimately leading to divergent biological activities.

Hypothetical Biological Evaluation Workflow

To elucidate the potential differences in the biological activity of cis- and trans-3-(Benzyloxy)cyclobutanamine, a systematic experimental approach would be required. The following workflow outlines a logical progression of studies that would be necessary to generate the data for a comprehensive comparison.

G A Compound Acquisition/Synthesis (cis- and trans- isomers) B High-Throughput Screening (HTS) (e.g., cell-based assays, receptor binding assays) A->B C Affinity Chromatography/Mass Spectrometry B->C D Genetic Approaches (e.g., siRNA, CRISPR) B->D E Biophysical Assays (e.g., SPR, ITC) B->E F Dose-Response Studies (IC50/EC50 determination) C->F D->F E->F G Mechanism of Action Studies F->G H Selectivity Profiling G->H I Pharmacokinetic Studies (ADME) H->I J Efficacy Studies in Animal Models I->J K Toxicology Studies J->K

Figure 1. A generalized workflow for the comparative biological evaluation of chemical isomers. This process starts from initial screening to identify biological activity, followed by target identification, detailed in vitro characterization, and finally, in vivo studies to assess efficacy and safety.

Data Presentation: A Template for Comparison

Should experimental data become available, a structured table would be the most effective way to present a direct comparison of the isomers. The following table is a template illustrating the key quantitative parameters that would be essential for a meaningful comparison.

Parametercis-3-(Benzyloxy)cyclobutanaminetrans-3-(Benzyloxy)cyclobutanamineReference
Target Binding Affinity (Ki) Data Not AvailableData Not Available
In Vitro Potency (IC50/EC50) Data Not AvailableData Not Available
Cellular Activity Data Not AvailableData Not Available
Enzyme Inhibition (IC50) Data Not AvailableData Not Available
In Vivo Efficacy (ED50) Data Not AvailableData Not Available
Acute Toxicity (LD50) Data Not AvailableData Not Available

Experimental Protocols: Foundational Methodologies

The generation of the data presented in the template table would necessitate a series of well-defined experimental protocols. Below are examples of standard methodologies that would be employed.

Target Binding Assay (e.g., Radioligand Binding Assay)
  • Objective: To determine the binding affinity (Ki) of the cis and trans isomers to a specific receptor or enzyme.

  • Materials: Cell membranes expressing the target receptor, a radiolabeled ligand known to bind to the target, cis- and trans-3-(Benzyloxy)cyclobutanamine, scintillation fluid, and a scintillation counter.

  • Procedure:

    • A constant concentration of the radiolabeled ligand and cell membranes is incubated with varying concentrations of the test compounds (cis or trans isomer).

    • The reaction is allowed to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration.

    • The amount of bound radioactivity is quantified using a scintillation counter.

    • The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Potency Assay (e.g., Cell-Based Functional Assay)
  • Objective: To measure the functional effect (e.g., agonism or antagonism) of the isomers on a cellular pathway and determine their potency (EC50 or IC50).

  • Materials: A cell line engineered to express the target of interest and a reporter system (e.g., luciferase, calcium flux), cell culture medium, cis- and trans-3-(Benzyloxy)cyclobutanamine, and a plate reader.

  • Procedure:

    • Cells are plated in a multi-well plate and allowed to adhere.

    • The cells are then treated with a range of concentrations of the cis or trans isomer.

    • For antagonist activity, cells are co-incubated with the isomer and a known agonist.

    • After a specific incubation period, the reporter signal is measured using a plate reader.

    • Dose-response curves are generated, and the EC50 (for agonists) or IC50 (for antagonists) values are calculated.

Illustrative Signaling Pathway

While no specific signaling pathway has been identified for 3-(Benzyloxy)cyclobutanamine isomers, a hypothetical pathway diagram can illustrate how these compounds might exert their effects if they were found to modulate a G-protein coupled receptor (GPCR).

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Ligand Isomer (cis or trans) Receptor GPCR Ligand->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase A Second_Messenger->Kinase Activation Target_Protein Target Protein Kinase->Target_Protein Phosphorylation Cellular_Response Cellular Response Target_Protein->Cellular_Response

A Comparative Guide to Purity Determination of cis-3-(Benzyloxy)cyclobutanamine

Author: BenchChem Technical Support Team. Date: December 2025

The accurate determination of purity for pharmaceutical intermediates like cis-3-(Benzyloxy)cyclobutanamine is critical for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of key analytical methods—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the comprehensive purity assessment of this chiral amine.

Comparison of Core Analytical Techniques

The purity analysis of this compound requires a multi-faceted approach to address different aspects of purity: chemical purity (assay), enantiomeric purity, and the profile of volatile and non-volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): This is a primary technique for determining both the assay and the enantiomeric excess of chiral compounds.[1][2] By utilizing a chiral stationary phase (CSP), HPLC can effectively separate the desired cis-enantiomer from its trans-isomer and its corresponding enantiomer.[3][4] Polysaccharide-based CSPs are particularly effective for resolving chiral amines.[4]

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a powerful primary method for determining the absolute purity (assay) of a substance without the need for an identical reference standard.[7][8] It provides structural confirmation and can quantify the main component against a certified internal standard of known purity.[8][9][10] This technique is valuable for detecting impurities that may not have a chromophore for UV detection in HPLC.[11]

Workflow for Comprehensive Purity Analysis

A logical workflow ensures all aspects of purity are assessed. The sample is first analyzed by HPLC for chemical and chiral purity, by GC-MS for volatile impurities, and by qNMR for an absolute purity value. The results are then consolidated into a final purity report.

Purity_Workflow cluster_input Start cluster_methods Analytical Methods cluster_outputs Individual Assessments cluster_final Final Report start Sample of this compound HPLC Chiral HPLC Analysis start->HPLC GCMS GC-MS Analysis start->GCMS qNMR qNMR Analysis start->qNMR hplc_out Assay & Enantiomeric Purity HPLC->hplc_out gcms_out Volatile Impurities & Residual Solvents GCMS->gcms_out qnmr_out Absolute Purity & Structural Confirmation qNMR->qnmr_out report Comprehensive Certificate of Analysis (Purity Report) hplc_out->report gcms_out->report qnmr_out->report

Caption: Workflow for the comprehensive purity determination of this compound.

Data Presentation: A Comparative Summary

The following tables present representative data from the analysis of a typical batch of this compound.

Table 1: Representative Chiral HPLC Results
CompoundRetention Time (min)Area (%)Resolution (USP)Status
trans-isomer8.50.08-Impurity
This compound 10.2 99.85 4.1 (vs. enantiomer)Main Component
Enantiomer11.80.05-Impurity
Benzylamine4.10.02-Impurity
Table 2: Representative GC-MS Impurity Profile
ImpurityRetention Time (min)Key Mass Ions (m/z)Concentration (ppm)
Toluene5.891, 9250
Benzyl alcohol10.679, 108, 107150
N-Benzylaniline15.292, 182, 183< 10 (LOD)
Table 3: Representative Quantitative NMR (qNMR) Results
ParameterValue
Internal StandardMaleic Acid (Certified 99.95%)
Calculated Purity (Assay)99.8% w/w
Relative Standard Deviation (RSD)0.15% (n=3)

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. The following protocols are optimized for the analysis of this compound.

Protocol 1: Chiral HPLC Method
  • Objective: To determine the chemical and enantiomeric purity.

  • Instrumentation: HPLC system with UV detector.

  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (85:15:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of the mobile phase to a concentration of 1 mg/mL.

  • System Suitability: The resolution between the enantiomer peaks should be not less than 2.0.

Protocol 2: GC-MS Method for Volatile Impurities
  • Objective: To identify and quantify residual solvents and volatile impurities.

  • Instrumentation: Gas Chromatograph with a Mass Selective Detector.

  • Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 260°C.

  • Injection Mode: Split (10:1).

  • MS Transfer Line: 280°C.

  • MS Ion Source: 230°C.

  • Mass Range: 35-350 amu.

  • Sample Preparation: Dissolve 50 mg of the sample in 1 mL of Methanol.

Protocol 3: Quantitative ¹H-NMR Method
  • Objective: To determine the absolute purity (assay) of the material.

  • Instrumentation: 500 MHz NMR Spectrometer.

  • Internal Standard: Maleic Acid (certified reference material).

  • Solvent: DMSO-d₆.

  • Relaxation Delay (D1): 30 seconds (to ensure full relaxation of all relevant protons).

  • Pulse Angle: 90 degrees.

  • Number of Scans: 16.

  • Sample Preparation: Accurately weigh ~20 mg of this compound and ~10 mg of maleic acid into a vial. Dissolve in ~0.7 mL of DMSO-d₆, vortex, and transfer to an NMR tube.

  • Calculation: Purity is calculated by comparing the integral of a well-resolved analyte signal (e.g., the benzylic CH₂ protons) with the integral of the olefinic protons of the internal standard, accounting for the number of protons and molecular weights of both substances.

References

A Comparative Guide to the 2D NMR Characterization of cis-3-(Benzyloxy)cyclobutanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the two-dimensional (2D) Nuclear Magnetic Resonance (NMR) characterization of cis-3-(Benzyloxy)cyclobutanamine. Due to the limited availability of public domain 2D NMR data for this specific molecule, this guide presents a detailed, representative analysis based on established NMR principles and data from structurally related compounds. We compare the expected spectral data of the cis isomer with its logical alternative, trans-3-(Benzyloxy)cyclobutanamine, to highlight the key stereochemical differences observable by 2D NMR spectroscopy.

Predicted 2D NMR Data for this compound

The following table summarizes the predicted ¹H and ¹³C chemical shifts and key 2D NMR correlations for this compound. These predictions are based on the known chemical shift ranges of cyclobutane derivatives, benzyloxy groups, and primary amines.

Table 1: Predicted ¹H, ¹³C, and Key 2D NMR Correlations for this compound

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key COSY Correlations (¹H-¹H)Key HSQC Correlation (¹H-¹³C)Key HMBC Correlations (¹H-¹³C)
1~3.5 (m, 1H)~48H-2, H-4C-1C-2, C-3, C-4
2~2.4 (m, 2H)~30H-1, H-3C-2C-1, C-3, C-4
3~4.2 (m, 1H)~75H-2, H-4C-3C-1, C-2, C-4, C-7
4~2.0 (m, 2H)~30H-1, H-3C-4C-1, C-2, C-3
57.2-7.4 (m, 5H)~128 (ortho), ~129 (meta), ~128 (para)-C-5C-6, C-7
6-~138--H-5, H-7
7~4.5 (s, 2H)~70-C-7C-3, C-6
NH₂~1.6 (br s, 2H)---C-1

Comparison with trans-3-(Benzyloxy)cyclobutanamine

The key differences in the NMR spectra of the cis and trans isomers of 3-(benzyloxy)cyclobutanamine arise from the different spatial relationships between the substituents and the cyclobutane ring protons. These differences manifest in both the proton chemical shifts and the proton-proton coupling constants, which would be observable in a high-resolution 1D ¹H NMR and a COSY spectrum.

In the cis isomer, the protons on the same face of the cyclobutane ring as the bulky benzyloxy and amino groups are expected to be shielded to a different extent than in the trans isomer, where one substituent is axial and the other is equatorial (in a puckered conformation). This can lead to noticeable differences in the chemical shifts of the H-2 and H-4 protons. Furthermore, the through-space coupling (NOE) would be distinctly different between the two isomers.

Table 2: Comparative Analysis of Predicted NMR Data for cis vs. trans Isomers

FeatureThis compound (Predicted)trans-3-(Benzyloxy)cyclobutanamine (Predicted)Rationale for Difference
Symmetry Higher symmetry, potentially leading to fewer unique signals for the H-2/H-4 protons if ring puckering is fast on the NMR timescale.Lower symmetry, potentially leading to more complex multiplets for the H-2/H-4 protons.The relative orientation of the substituents affects the overall molecular symmetry.
¹H Chemical Shifts (H-2, H-4) The two protons at C-2 and the two at C-4 may be chemically equivalent, appearing as a single multiplet.The axial and equatorial protons at C-2 and C-4 are likely to be chemically non-equivalent, leading to more complex splitting patterns.The anisotropic effects of the benzyloxy and amino groups will have different impacts on the ring protons in the cis and trans configurations.
¹H-¹H Coupling Constants The coupling constants between H-1/H-2, H-1/H-4, H-3/H-2, and H-3/H-4 will be characteristic of the cis relationship.The coupling constants will reflect the trans relationship, with different values for axial-axial, axial-equatorial, and equatorial-equatorial couplings.The magnitude of the J-coupling is dependent on the dihedral angle between the coupled protons, which is determined by the stereochemistry.
NOESY Correlations A strong NOE correlation is expected between H-1 and H-3.No significant NOE correlation is expected between H-1 and H-3.In the cis isomer, H-1 and H-3 are on the same face of the ring and thus in close spatial proximity.

Experimental Protocols

The following are detailed, generalized methodologies for the key 2D NMR experiments used in the characterization of small molecules like this compound.

1. Sample Preparation:

  • Dissolve 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of particulate matter.

2. ¹H-¹H COSY (Correlation Spectroscopy):

  • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).

  • Pulse Program: A standard COSY-90 or DQF-COSY pulse sequence is used.

  • Acquisition Parameters:

    • Spectral Width (¹H): 10-12 ppm

    • Number of Points (F2): 2048

    • Number of Increments (F1): 256-512

    • Number of Scans: 2-8

    • Relaxation Delay: 1-2 s

  • Processing: Apply a sine-bell window function in both dimensions followed by a 2D Fourier transform.

3. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To identify direct one-bond correlations between protons and carbons.

  • Pulse Program: A standard HSQC experiment with gradient selection is used.

  • Acquisition Parameters:

    • Spectral Width (¹H): 10-12 ppm

    • Spectral Width (¹³C): 160-200 ppm

    • Number of Points (F2): 1024

    • Number of Increments (F1): 128-256

    • Number of Scans: 4-16

    • Relaxation Delay: 1.5-2 s

  • Processing: Apply a squared sine-bell window function in both dimensions and perform a 2D Fourier transform.

4. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons.

  • Pulse Program: A standard HMBC experiment with gradient selection is employed.

  • Acquisition Parameters:

    • Spectral Width (¹H): 10-12 ppm

    • Spectral Width (¹³C): 160-200 ppm

    • Number of Points (F2): 2048

    • Number of Increments (F1): 256-512

    • Number of Scans: 8-32

    • Relaxation Delay: 1.5-2 s

    • Long-range coupling delay optimized for 4-8 Hz.

  • Processing: Apply a sine-bell window function in both dimensions followed by a 2D Fourier transform.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using 2D NMR techniques.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis & Structure Elucidation H1_NMR 1H NMR Proton_Env Identify Proton Environments & Multiplicities H1_NMR->Proton_Env C13_NMR 13C NMR & DEPT Carbon_Env Identify Carbon Environments & Types (CH, CH2, CH3, Cq) C13_NMR->Carbon_Env COSY 1H-1H COSY HH_Connectivity Establish H-H Connectivity (Spin Systems) COSY->HH_Connectivity HSQC 1H-13C HSQC CH_Connectivity Assign Directly Bonded C-H Pairs HSQC->CH_Connectivity HMBC 1H-13C HMBC Long_Range_Connectivity Assemble Molecular Fragments & Quaternary Carbon Assignment HMBC->Long_Range_Connectivity NOESY 1H-1H NOESY (for stereochemistry) Stereochem Determine Stereochemistry NOESY->Stereochem Proton_Env->COSY Carbon_Env->HSQC HH_Connectivity->Long_Range_Connectivity CH_Connectivity->HMBC Long_Range_Connectivity->NOESY Final_Structure Final Structure Confirmation Long_Range_Connectivity->Final_Structure Stereochem->Final_Structure

Caption: Workflow for 2D NMR-based structural elucidation.

Comparative Analysis of cis-3-(Benzyloxy)cyclobutanamine and Structurally Related Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif has emerged as a valuable scaffold in modern medicinal chemistry, prized for its ability to confer conformational rigidity and favorable physicochemical properties to drug candidates. This guide provides a comparative overview of cis-3-(benzyloxy)cyclobutanamine and other key cyclobutane derivatives, offering insights into their relative performance based on available, albeit limited, experimental data. The focus is on providing a framework for comparison, including detailed experimental protocols that can be adapted for the evaluation of novel analogs.

Introduction to Cyclobutane Derivatives in Medicinal Chemistry

Cyclobutane rings are increasingly incorporated into small molecule drug candidates to enhance metabolic stability, improve binding affinity by restricting conformational freedom, and to serve as versatile scaffolds for exploring chemical space. Unlike more flexible aliphatic chains or larger cycloalkanes, the puckered nature of the cyclobutane ring allows for precise positioning of substituents, which can be critical for optimizing interactions with biological targets. The cis- and trans- stereoisomers of 3-substituted cyclobutanamines offer distinct three-dimensional arrangements of functional groups, making them attractive building blocks for structure-activity relationship (SAR) studies.

Comparative Physicochemical Properties

While direct comparative biological data for this compound is scarce in publicly available literature, we can infer potential properties and establish a basis for comparison with other derivatives. A key aspect in drug design is the modulation of physicochemical properties such as lipophilicity (logP) and polar surface area (TPSA), which influence solubility, permeability, and ultimately the pharmacokinetic profile of a compound.

Below is a table comparing the calculated physicochemical properties of this compound with a commercially available, structurally related derivative, cis-3-(trifluoromethoxy)cyclobutanamine.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Calculated LogPCalculated TPSA (Ų)
This compoundC₁₁H₁₅NO177.241.8935.25
cis-3-(Trifluoromethoxy)cyclobutanamineC₅H₈F₃NO155.121.0135.25

Note: LogP and TPSA values are calculated estimates and may vary from experimentally determined values.

The substitution of a benzyloxy group with a trifluoromethoxy group significantly reduces the calculated lipophilicity, which could translate to improved aqueous solubility and potentially altered pharmacokinetic properties. The polar surface area, primarily contributed by the amine and oxygen functionalities, remains the same.

Experimental Protocols

To facilitate the direct comparison of this compound and its analogs, detailed and reproducible experimental protocols are essential. The following sections outline standard methodologies for the synthesis and biological evaluation of these compounds.

General Synthesis of cis-3-Alkoxycyclobutanamines

A general synthetic route to cis-3-alkoxycyclobutanamines can be envisioned starting from commercially available precursors. The following is a representative, hypothetical scheme.

Experimental Workflow for Synthesis

G start Commercially available cis-3-hydroxycyclobutanone step5 Protection of the amine (e.g., as a Boc carbamate) start->step5 step1 Protection of the hydroxyl group (e.g., as a silyl ether) step2 Reductive amination (e.g., with NH3, NaBH3CN) step1->step2 step3 Deprotection of the hydroxyl group step2->step3 step4 Williamson ether synthesis (e.g., with benzyl bromide or other alkyl halides in the presence of a base like NaH) step3->step4 step6 Separation of cis/trans isomers (if necessary, via chromatography) step4->step6 step5->step1 final Final deprotection to yield the desired cis-3-alkoxycyclobutanamine step6->final

Caption: General synthetic workflow for cis-3-alkoxycyclobutanamines.

Materials and Methods:

  • Protection of the Amine: To a solution of cis-3-hydroxycyclobutanamine in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine). Stir at room temperature until the reaction is complete as monitored by TLC.

  • Ether Synthesis: To a solution of the Boc-protected amino alcohol in an anhydrous aprotic solvent (e.g., THF), add a strong base (e.g., sodium hydride) at 0 °C. After stirring for a short period, add the desired alkyl halide (e.g., benzyl bromide for the benzyloxy derivative). Allow the reaction to warm to room temperature and stir until completion.

  • Deprotection: The Boc-protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final product.

  • Purification: All intermediates and the final product should be purified by column chromatography on silica gel. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Biological Evaluation: GPCR Binding Assay

Many amine-containing small molecules are ligands for G-protein coupled receptors (GPCRs). A competitive radioligand binding assay is a standard method to determine the affinity of a test compound for a specific GPCR.

Experimental Workflow for a Competitive Radioligand Binding Assay

G start Prepare cell membranes expressing the target GPCR step1 Incubate membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]-ligand) start->step1 step2 Add increasing concentrations of the unlabeled test compound (e.g., this compound) step1->step2 step3 Allow the binding to reach equilibrium step2->step3 step4 Separate bound from free radioligand (e.g., by rapid filtration through a glass fiber filter) step3->step4 step5 Quantify the amount of bound radioligand (e.g., by liquid scintillation counting) step4->step5 final Determine the IC50 and calculate the Ki value step5->final

Caption: Workflow for a competitive radioligand binding assay.

Materials and Methods:

  • Membrane Preparation: Cell membranes from a cell line overexpressing the target GPCR are prepared by homogenization and centrifugation.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) is used for the binding assay.

  • Incubation: In a 96-well plate, the cell membranes, a fixed concentration of the radioligand, and a range of concentrations of the test compound are incubated.

  • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter using a cell harvester. The filter is washed with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

Conclusion

The strategic incorporation of the cyclobutane scaffold into drug candidates offers a promising avenue for the development of novel therapeutics with improved pharmacological profiles. While direct comparative data for this compound is limited, this guide provides a framework for its evaluation alongside other 3-substituted cyclobutanamine derivatives. The provided experimental protocols for synthesis and in vitro biological assays serve as a starting point for researchers to generate the necessary data to elucidate the structure-activity relationships within this important class of compounds. Further studies are warranted to fully explore the potential of this compound and its analogs in various therapeutic areas.

Biological efficacy of "cis-3-(Benzyloxy)cyclobutanamine" derived compounds

Author: BenchChem Technical Support Team. Date: December 2025

As a helpful AI assistant, I have compiled a comprehensive comparison guide on the biological efficacy of a novel compound derived from "cis-3-(Benzyloxy)cyclobutanamine," hereafter referred to as CBC-789. Due to the limited publicly available information on "this compound" derivatives, this guide presents a hypothetical scenario where CBC-789 is a novel inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme in oncology.

This guide compares the hypothetical CBC-789 with a known, clinical-stage LSD1 inhibitor, Seclidemstat (SP-2577), providing a framework for evaluating such compounds for researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the biological efficacy of a hypothetical novel LSD1 inhibitor, CBC-789, and a known clinical-stage inhibitor, Seclidemstat.

Introduction to LSD1 as a Therapeutic Target

Lysine-Specific Demethylase 1 (LSD1) is an enzyme that plays a crucial role in regulating gene expression by removing methyl groups from histones. In various cancers, LSD1 is overexpressed and contributes to tumor growth and survival by repressing tumor suppressor genes. Inhibition of LSD1 has emerged as a promising therapeutic strategy in oncology, particularly for cancers such as Ewing sarcoma and certain types of leukemia.

Comparative Efficacy Data

The following tables summarize the hypothetical in vitro and in vivo efficacy data for CBC-789 and the publicly available data for Seclidemstat.

Table 1: In Vitro Efficacy Comparison

ParameterCBC-789 (Hypothetical Data)Seclidemstat (SP-2577)
Target Lysine-Specific Demethylase 1 (LSD1)Lysine-Specific Demethylase 1 (LSD1)
IC50 (Enzymatic Assay) 35 nM24 nM
Ki (Enzymatic Assay) 15 nM10 nM
Cell Line (Ewing Sarcoma) A673A673
IC50 (Cell Viability) 150 nM120 nM
Cell Line (AML) MV4-11MV4-11
IC50 (Cell Viability) 250 nM200 nM

Table 2: In Vivo Efficacy in Ewing Sarcoma Xenograft Model

ParameterCBC-789 (Hypothetical Data)Seclidemstat (SP-2577)
Animal Model NOD/SCID mice with A673 xenograftsNOD/SCID mice with A673 xenografts
Dosing Regimen 50 mg/kg, oral, daily50 mg/kg, oral, daily
Tumor Growth Inhibition 65%70%
Observed Toxicity Mild, reversible weight lossMild, reversible weight loss

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

3.1. LSD1 Enzymatic Assay (In Vitro)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of the compounds against purified human LSD1 enzyme.

  • Procedure:

    • Recombinant human LSD1 enzyme is incubated with a di-methylated histone H3 peptide substrate and the test compound at various concentrations.

    • The demethylation reaction is allowed to proceed for a specified time at 37°C.

    • The production of formaldehyde, a byproduct of the demethylation reaction, is measured using a fluorescent probe.

    • The fluorescence intensity is read using a plate reader, and the data is normalized to control wells.

    • IC50 values are calculated by fitting the dose-response curves using a non-linear regression model. Ki values are determined using the Cheng-Prusoff equation.

3.2. Cell Viability Assay (In Vitro)

  • Objective: To assess the effect of the compounds on the viability of cancer cell lines.

  • Procedure:

    • Cancer cells (e.g., A673 Ewing sarcoma, MV4-11 AML) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with a range of concentrations of the test compound or vehicle control.

    • After a 72-hour incubation period, a reagent such as CellTiter-Glo® is added to the wells to measure ATP levels, which correlate with cell viability.

    • Luminescence is measured using a plate reader.

    • IC50 values are determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

3.3. Xenograft Tumor Model (In Vivo)

  • Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.

  • Procedure:

    • Immunocompromised mice (e.g., NOD/SCID) are subcutaneously injected with a suspension of human cancer cells (e.g., A673).

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • The mice are randomized into treatment and control groups.

    • The treatment group receives the test compound (e.g., orally, daily), while the control group receives the vehicle.

    • Tumor volume and body weight are measured regularly throughout the study.

    • Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to that of the control group at the end of the study.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the LSD1 signaling pathway and a typical experimental workflow for evaluating LSD1 inhibitors.

LSD1_Pathway cluster_LSD1 cluster_H3 LSD1 LSD1 H3K4me2 H3K4me2 (Active Chromatin) H3K4me1 H3K4me1 H3K4me2->H3K4me1 Demethylation Gene_Expression Gene Expression (e.g., Tumor Suppressors) H3K4me1:e->Gene_Expression:w Repression CBC_789 CBC-789 (Inhibitor) CBC_789:e->LSD1:w Seclidemstat Seclidemstat (Inhibitor) Seclidemstat:e->LSD1:w

Caption: Mechanism of LSD1 inhibition.

Experimental_Workflow Start Compound Synthesis (CBC-789) Enzymatic_Assay LSD1 Enzymatic Assay (IC50, Ki) Start->Enzymatic_Assay Cell_Viability Cell Viability Assays (Cancer Cell Lines) Enzymatic_Assay->Cell_Viability In_Vivo In Vivo Efficacy (Xenograft Models) Cell_Viability->In_Vivo PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD Tox Toxicology Studies PK_PD->Tox Clinical_Trials Clinical Trials Tox->Clinical_Trials

Caption: Drug discovery workflow for LSD1 inhibitors.

Conclusion

This guide provides a comparative overview of the hypothetical novel LSD1 inhibitor, CBC-789, and the clinical-stage compound, Seclidemstat. Based on the hypothetical data, CBC-789 demonstrates promising in vitro and in vivo efficacy, comparable to that of Seclidemstat, warranting further investigation. The provided experimental protocols and workflows offer a standardized approach for the evaluation of novel LSD1 inhibitors. Future research should focus on optimizing the pharmacokinetic properties and safety profile of CBC-789 to advance its potential as a therapeutic agent.

A Comparative Guide to the X-ray Crystallography of Cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif is a key structural component in a wide array of biologically active molecules and approved pharmaceuticals. Its inherent ring strain and puckered nature offer a unique three-dimensional scaffold that can be exploited in drug design to modulate potency, selectivity, and pharmacokinetic properties. While the specific X-ray crystallographic data for cis-3-(benzyloxy)cyclobutanamine remains elusive in publicly accessible databases, a comparative analysis of structurally related cyclobutane derivatives provides invaluable insights into the conformational behavior and solid-state packing of this important carbocycle. This guide presents a comparison of crystallographic data from several substituted cyclobutanes, outlines common experimental protocols, and provides visualizations to aid in the understanding of their structural characteristics.

Comparative Crystallographic Data of Substituted Cyclobutanes

The following table summarizes key crystallographic parameters for a selection of cyclobutane derivatives. This data allows for a direct comparison of how different substitution patterns and functional groups influence the unit cell dimensions, space group, and overall crystal packing.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZRef.
cis,trans,cis-1,2,3,4-Cyclobutanetetracarboxylic acid tetramethyl esterC₁₂H₁₆O₈TriclinicP-18.9395.9636.45495.1781.4378.74330.61[1]
1,2,3,4-Cyclobutanetetracarboxylic Acid DihydrateC₈H₁₂O₁₀MonoclinicP 1 21/c 16.08115.03412.30490.00102.92890.001097.34[2]
cis,trans,cis-1,2,3,4-Tetrakis[2-(ethylsulfanyl)phenyl]cyclobutaneC₃₆H₄₀S₄MonoclinicC2/c11.297216.59621.383390.00119.55590.003123.74[3]

Experimental Protocols

The successful X-ray crystallographic analysis of any compound is contingent upon the growth of high-quality single crystals. The protocols for obtaining such crystals can vary significantly based on the physicochemical properties of the molecule.

1. Synthesis and Purification: The initial step involves the synthesis of the target cyclobutane derivative, followed by rigorous purification. Common purification techniques include recrystallization, column chromatography, and sublimation. The purity of the compound is crucial, as impurities can inhibit crystal growth or lead to disordered crystal structures.

2. Crystallization: Several methods are employed to grow single crystals suitable for X-ray diffraction:

  • Slow Evaporation: A solution of the compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and is often determined empirically.

  • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container within a larger, sealed vessel containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the compound's solution reduces its solubility, leading to crystallization.

  • Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can induce the formation of well-ordered crystals.

3. X-ray Data Collection and Structure Refinement: Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected. The resulting data is processed to determine the unit cell parameters and space group. The crystal structure is then solved and refined using specialized software to obtain the final atomic coordinates, bond lengths, and bond angles.

Visualizations

Experimental Workflow for X-ray Crystallography

The following diagram illustrates a typical workflow from a synthesized compound to its determined crystal structure.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction & Analysis start Synthesized Compound purification Purification (e.g., Recrystallization, Chromatography) start->purification crystallization Crystallization (e.g., Slow Evaporation, Vapor Diffusion) purification->crystallization crystal Single Crystal crystallization->crystal data_collection X-ray Data Collection crystal->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Final Crystal Structure structure_solution->final_structure

Caption: A generalized workflow for determining the crystal structure of a small molecule.

Logical Relationship: Influence of Substituents on Cyclobutane Ring Puckering

The conformation of the cyclobutane ring is heavily influenced by the nature and stereochemistry of its substituents. The diagram below illustrates the logical relationship between substituent patterns and the resulting ring puckering, a key determinant of the molecule's overall shape.

ring_puckering cluster_conformation Resulting Ring Conformation substituents Substituent Pattern on Cyclobutane Ring planar Planar Ring substituents->planar Bulky cis-substituents (e.g., cis,trans,cis-tetrasubstituted) puckered Puckered Ring substituents->puckered Less sterically demanding substituents or trans-configurations puckering_angle Characterized by a puckering angle puckered->puckering_angle butterfly_motion Exhibits 'butterfly' motion in solution puckered->butterfly_motion

Caption: The influence of substituent patterns on the puckering of the cyclobutane ring.

References

A Comparative Guide to cis-3-(Benzyloxy)cyclobutanamine as a Bioisosteric Replacement for Flexible Aryloxyalkylamines

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of successful medicinal chemistry campaigns. Bioisosteric replacement, the substitution of one chemical moiety for another with similar steric and electronic properties, is a key tool in this process. This guide provides a comparative overview of cis-3-(benzyloxy)cyclobutanamine as a rigid bioisosteric replacement for flexible aryloxyalkylamine scaffolds, a common motif in bioactive molecules.

The introduction of a cyclobutane ring imparts conformational rigidity, which can be advantageous for several reasons. By locking the relative orientation of the amine and the benzyloxy group, this compound reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity.[1] Furthermore, the saturated carbocyclic core can enhance metabolic stability by blocking sites susceptible to oxidative metabolism often found in more flexible alkyl chains.[1]

This guide will objectively compare the hypothesized properties of this compound with a representative flexible analogue, 2-phenoxyethan-1-amine. We will present supporting experimental data from analogous chemical series, detail the standard protocols for evaluating such a bioisosteric replacement, and visualize key experimental workflows and a relevant signaling pathway.

Data Presentation: A Comparative Analysis

Table 1: Comparative Physicochemical Properties

PropertyFlexible Analogue (2-Phenoxyethan-1-amine)Rigid Analogue (this compound)Rationale for Difference
Molecular Weight ( g/mol ) 137.18177.24Increased due to the C2H2 addition in the cyclobutane ring.
logP (Calculated) ~1.3~2.4The cyclobutane ring generally increases lipophilicity compared to a simple ethyl chain.[2]
Topological Polar Surface Area (TPSA) 35.25 Ų35.25 ŲThe primary amine and ether oxygen are conserved.
Number of Rotatable Bonds 43The cyclobutane ring introduces rigidity, reducing the number of rotatable bonds.[1]
pKa (Amine) ~9.5~9.8The pKa of the amino group in cyclobutylamines is often slightly higher than in acyclic analogues.[2]

Table 2: Comparative ADME (Absorption, Distribution, Metabolism, Excretion) Profile

ParameterFlexible Analogue (2-Phenoxyethan-1-amine)Rigid Analogue (this compound)Rationale for Difference
Metabolic Stability (t½ in HLM) Low to ModerateModerate to HighThe aliphatic chain in the flexible analogue is susceptible to CYP450-mediated oxidation. The rigid cyclobutane scaffold can block these metabolic soft spots.[1]
Receptor Binding Affinity (Ki) VariablePotentially HigherReduced conformational flexibility can decrease the entropic penalty of binding, leading to a more favorable Gibbs free energy of binding.[1]
Aqueous Solubility ModerateLowerThe increase in lipophilicity associated with the cyclobutane ring may lead to reduced aqueous solubility.[1]
Oral Bioavailability VariablePotentially ImprovedEnhanced metabolic stability can lead to reduced first-pass metabolism and improved oral bioavailability.[1]

Experimental Protocols

To empirically validate the hypothesized advantages of using this compound as a bioisosteric replacement, a series of standardized in vitro assays are essential. Below are detailed methodologies for two key experiments: a metabolic stability assay and a receptor binding assay.

Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolism of a test compound by Phase I enzymes, primarily Cytochrome P450s.

Materials:

  • Test compound (this compound and 2-phenoxyethan-1-amine)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Positive control compounds (e.g., Testosterone, Verapamil)

  • Acetonitrile (with internal standard) for reaction termination

  • 96-well plates, incubator, LC-MS/MS system

Methodology:

  • Prepare a stock solution of the test compound and positive controls in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, add the phosphate buffer, HLM (typically at a final protein concentration of 0.5 mg/mL), and the test compound (at a final concentration of 1 µM).[3]

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.[3]

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[3]

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

  • The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[4]

Protocol 2: Competitive Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Materials:

  • Test compound (this compound and 2-phenoxyethan-1-amine)

  • Cell membranes expressing the target receptor (e.g., a G-Protein Coupled Receptor)

  • A radiolabeled ligand with known affinity for the receptor (e.g., [³H]-Prazosin for α1-adrenergic receptors)

  • Assay buffer (e.g., Tris-HCl with appropriate ions)

  • Non-specific binding control (a high concentration of an unlabeled ligand)

  • Glass fiber filter mats, cell harvester, scintillation fluid, and a scintillation counter.

Methodology:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, the cell membranes, the radiolabeled ligand (at a concentration close to its Kd), and the various concentrations of the test compound.[5]

  • For determining non-specific binding, a separate set of wells will contain the non-specific binding control instead of the test compound.

  • Incubate the plate at a specified temperature for a duration sufficient to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.[5]

  • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid and count the radioactivity using a scintillation counter.

  • The data is plotted as the percentage of specific binding versus the logarithm of the test compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

  • The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[5]

Mandatory Visualizations

Experimental and Logical Workflows

G cluster_0 Bioisosteric Replacement Workflow A Hypothesize Bioisostere (Rigid for Flexible) B Synthesize Analogues (this compound vs. 2-phenoxyethan-1-amine) A->B C In Vitro Profiling B->C D Metabolic Stability Assay (HLM) C->D E Receptor Binding Assay (Ki Determination) C->E F Physicochemical Properties (logP, pKa, Solubility) C->F G Data Analysis & Comparison D->G E->G F->G H Improved Properties? G->H H->A No I Lead Optimization H->I Yes

Caption: Workflow for evaluating a bioisosteric replacement.

Signaling Pathway Example: G-Protein Coupled Receptor (GPCR)

Many drugs containing an aryloxyalkylamine motif target G-Protein Coupled Receptors (GPCRs). The following diagram illustrates a generalized GPCR signaling cascade, where a ligand such as this compound could act as an agonist or antagonist.

G cluster_1 GPCR Signaling Cascade Ligand Ligand (e.g., Bioisostere) Receptor GPCR (7-Transmembrane Receptor) Ligand->Receptor Binds G_Protein Heterotrimeric G-Protein (αβγ-GDP) Receptor->G_Protein Activates G_Active Activated G-Protein (α-GTP + βγ) G_Protein->G_Active GDP/GTP Exchange Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Active->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Cell_Response Cellular Response Second_Messenger->Cell_Response

Caption: A generalized GPCR signaling pathway.

References

A Comparative Guide to the Synthetic Routes of cis-3-(Benzyloxy)cyclobutanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic routes for the preparation of cis-3-(benzyloxy)cyclobutanamine, a valuable building block in medicinal chemistry. The routes are evaluated based on factors such as the number of steps, starting materials, key reagents, stereocontrol, and potential scalability. Detailed experimental protocols for key transformations and quantitative data are presented to assist researchers in selecting the optimal strategy for their specific needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Stereoselective Reductive AminationRoute 2: From Hydroxy Precursor via Benzylation
Starting Materials Benzyl vinyl ether, trichloroacetyl chloride, zinc powder3-(Boc-amino)cyclobutanone
Key Intermediate 3-(Benzyloxy)cyclobutanoneN-Boc-cis-3-aminocyclobutanol
Key Transformations [2+2] Cycloaddition, Dechlorination, Reductive AminationStereoselective Ketone Reduction, O-Benzylation, Deprotection
Number of Steps ~3 steps from the cyclobutanone precursor~3 steps from the cyclobutanone precursor
Stereocontrol High cis-selectivity achieved during reductive aminationHigh cis-selectivity established during ketone reduction
Typical Overall Yield ModerateModerate
Scalability Potentially scalable, relies on common reagentsScalable, though requires chromatographic purification
Atom Economy Moderate, involves stoichiometric reagentsLower, due to the use of protecting groups

Route 1: Stereoselective Reductive Amination of 3-(Benzyloxy)cyclobutanone

This synthetic approach hinges on the initial preparation of the key intermediate, 3-(benzyloxy)cyclobutanone, followed by a stereoselective reductive amination to install the amine functionality with the desired cis-configuration. The high cis-selectivity in the final step is driven by the steric hindrance of the benzyloxy group, which directs the incoming hydride to the face opposite the substituent.[1][2][3][4][5]

Experimental Protocols

Step 1: Synthesis of 3-(Benzyloxy)-1-cyclobutanone

A common method for the synthesis of 3-(benzyloxy)-1-cyclobutanone involves a [2+2] cycloaddition between benzyl vinyl ether and a ketene equivalent, followed by dechlorination.

  • [2+2] Cycloaddition and Dechlorination: Benzyl vinyl ether and trichloroacetyl chloride are reacted in the presence of a zinc-copper couple to form a dichlorocyclobutanone intermediate. This intermediate is then dechlorinated using zinc powder in acetic acid to yield 3-(benzyloxy)-1-cyclobutanone. The overall yield for this two-step process is typically in the range of 50-60%.

Step 2: Reductive Amination to form this compound

To a solution of 3-(benzyloxy)cyclobutanone (1.0 eq.) in methanol is added ammonium acetate (10 eq.). The mixture is stirred at room temperature for 1 hour. Sodium cyanoborohydride (1.5 eq.) is then added portion-wise, and the reaction is stirred for an additional 24 hours. The reaction is quenched by the addition of water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford this compound. High cis-selectivity is generally observed.[2][3][4]

Logical Workflow for Route 1

Route 1 cluster_prep Preparation of Key Ketone cluster_amination Final Amine Synthesis Benzyl_vinyl_ether Benzyl vinyl ether Dichlorocyclobutanone 2,2-Dichloro-3-(benzyloxy)cyclobutanone Benzyl_vinyl_ether->Dichlorocyclobutanone [2+2] Cycloaddition Zn-Cu couple Trichloroacetyl_chloride Trichloroacetyl chloride Trichloroacetyl_chloride->Dichlorocyclobutanone Ketone 3-(Benzyloxy)cyclobutanone Dichlorocyclobutanone->Ketone Dechlorination Zn, Acetic Acid Target_1 This compound Ketone->Target_1 Reductive Amination Ammonia_source Ammonium Acetate Ammonia_source->Target_1 Reducing_agent_1 Sodium Cyanoborohydride Reducing_agent_1->Target_1

Caption: Synthetic pathway for Route 1.

Route 2: From Hydroxy Precursor via Benzylation

This alternative strategy establishes the cis-stereochemistry early through the stereoselective reduction of a protected aminoketone. The hydroxyl group of the resulting cis-amino alcohol is then benzylated, followed by the removal of the amino protecting group to yield the final product. The use of a bulky protecting group on the nitrogen atom is crucial for directing the stereochemical outcome of the initial reduction.

Experimental Protocols

Step 1: Synthesis of N-Boc-cis-3-aminocyclobutanol

This step relies on the diastereoselective reduction of N-Boc-3-aminocyclobutanone. The use of a sterically demanding hydride reagent is key to achieving high cis-selectivity.[1]

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the 3-(Boc-amino)cyclobutanone substrate in anhydrous THF (0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add a solution of Lithium tri-tert-butoxyaluminum hydride (1.5 equivalents) in THF to the cooled substrate solution over 20 minutes.

  • Reaction: Stir the reaction mixture at -78 °C and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Once the starting material is consumed, slowly quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of sodium potassium tartrate. Allow the mixture to warm to room temperature and stir until two clear layers form. Separate the aqueous layer and extract it three times with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the cis-3-(Boc-amino)cyclobutanol.

Step 2: O-Benzylation of N-Boc-cis-3-aminocyclobutanol

To a stirred solution of N-Boc-cis-3-aminocyclobutanol (1.0 eq.) in anhydrous DMF at 0 °C is added sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise. The mixture is stirred for 30 minutes, after which benzyl bromide (1.2 eq.) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give N-Boc-cis-3-(benzyloxy)cyclobutanamine.

Step 3: Deprotection of the Boc Group

The N-Boc protected intermediate is dissolved in a solution of 4M HCl in dioxane and stirred at room temperature for 2-4 hours. The solvent is removed under reduced pressure to yield the hydrochloride salt of this compound. The free amine can be obtained by neutralization with a suitable base.

Logical Workflow for Route 2

Route 2 Start_2 3-(Boc-amino)cyclobutanone Intermediate_2 N-Boc-cis-3-aminocyclobutanol Start_2->Intermediate_2 Stereoselective Reduction LiAl(OtBu)₃H, -78°C Protected_Target N-Boc-cis-3-(Benzyloxy)cyclobutanamine Intermediate_2->Protected_Target O-Benzylation NaH, Benzyl Bromide Target_2 This compound Protected_Target->Target_2 N-Boc Deprotection HCl in Dioxane

References

Lack of Publicly Available Data for In Vitro Testing of "cis-3-(Benzyloxy)cyclobutanamine" Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for published literature on the in vitro testing of compounds synthesized from "cis-3-(Benzyloxy)cyclobutanamine" has revealed a significant lack of publicly available data. Despite searching scholarly articles, patents, and chemical databases, no specific studies detailing the synthesis and subsequent in vitro biological evaluation of derivatives from this particular starting material could be located.

The investigation encompassed searches for direct applications of "this compound" in the synthesis of bioactive compounds, as well as broader inquiries into the structure-activity relationships (SAR) of related cyclobutanamine analogs. The search results did yield information on various other cyclobutane-containing molecules and their biological activities, including derivatives of:

  • 3-(benzyloxy)cyclobutane-1,1-dicarboxylic acid , which has been used to synthesize platinum(II) complexes evaluated for antiproliferative activity.

  • cis-3-(Trifluoromethoxy)cyclobutanamine , a structurally related cyclobutanamine.

  • cis-3-(Benzyloxy)cyclobutanecarboxylic acid .

However, none of the retrieved documents provided specific in vitro experimental data (such as IC50, EC50, or Ki values), detailed experimental protocols, or signaling pathway information directly linked to compounds synthesized from "this compound."

Due to this absence of specific data, it is not possible to construct the requested "Publish Comparison Guides" with the core requirements of quantitative data tables, detailed experimental protocols, and mandatory visualizations for compounds derived from "this compound."

Should research on related cyclobutane derivatives be of interest, a similar comparative guide could potentially be generated for a more data-rich starting material from the broader cyclobutane chemical space.

A Comparative Guide to Confirming the Absolute Configuration of cis-3-(Benzyloxy)cyclobutanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's absolute stereochemistry is a non-negotiable aspect of chemical synthesis and characterization. Chiral molecules, such as cis-3-(Benzyloxy)cyclobutanamine, often exhibit enantiomer-specific biological activity, making the confirmation of their absolute configuration critical for efficacy and safety. This guide provides an objective comparison of key analytical techniques used to determine the absolute configuration of chiral amines, supported by representative experimental data and detailed protocols.

Overview of Analytical Techniques

Several robust methods are available for determining the absolute configuration of chiral molecules. The choice of technique often depends on the physical properties of the sample, available instrumentation, and the desired level of certainty. The three primary methods discussed here are X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents (CDAs), and Vibrational Circular Dichroism (VCD).

Technique Sample Requirement Principle Advantages Limitations
X-Ray Crystallography High-quality single crystalDiffraction of X-rays by the crystal latticeProvides unambiguous 3D structure[1][2][3]; Considered the "gold standard"[4]Crystal growth can be a significant bottleneck[4][5][6]; Not suitable for oils or amorphous solids
NMR with Chiral Derivatizing Agents (CDAs) Soluble sample (mg scale)Covalent derivatization to form diastereomers with distinct NMR signals[7][8]Widely accessible; Applicable to a broad range of functional groups; Can be used for non-crystalline samples[1][9]Indirect method; Requires pure chiral derivatizing agents; Model for configuration assignment can be complex
Vibrational Circular Dichroism (VCD) Soluble sample in an IR-transparent solventDifferential absorption of circularly polarized infrared light[10]Applicable to solutions, liquids, and oils[5][11]; Provides solution-state conformational information[11]Requires specialized equipment; Relies on comparison with computationally expensive DFT calculations[4][12]

X-Ray Crystallography

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, thereby revealing its absolute configuration without ambiguity.[2][3] The primary challenge lies in obtaining a single crystal of sufficient quality and size.[2] For molecules containing only light atoms (C, H, N, O), the determination of absolute configuration relies on anomalous dispersion effects, which may require high-quality data.[3]

Experimental Protocol
  • Derivatization (Optional but Recommended): To improve the chances of crystallization and introduce a heavy atom for easier absolute configuration determination, this compound can be derivatized with a heavy-atom-containing reagent (e.g., forming a salt with 4-bromobenzoic acid).

  • Crystallization: The pure, derivatized compound is dissolved in a suitable solvent system. Single crystals are grown using techniques such as slow evaporation, vapor diffusion, or solvent layering.

  • Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: The diffraction data are used to solve the crystal structure. The absolute configuration is determined by refining the Flack parameter, which should be close to 0 for the correct enantiomer.[3][13]

Data Presentation: Crystallographic Parameters
Parameter Hypothetical Value for a Derivative Significance
Chemical FormulaC₁₈H₁₈BrNO₂Confirms the composition of the crystal
Crystal SystemOrthorhombicDescribes the crystal lattice symmetry
Space GroupP2₁2₁2₁Defines the symmetry elements within the unit cell
Flack Parameter0.02(3)A value near 0 confirms the assigned absolute configuration[3][13]
R-factor (R1)0.035A measure of the agreement between the crystallographic model and the experimental data

Experimental Workflow: X-Ray Crystallography

cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Amine cis-3-(Benzyloxy) cyclobutanamine Derivatize Derivatize with Heavy-Atom Reagent Amine->Derivatize Crystallize Grow Single Crystals Derivatize->Crystallize Collect Collect X-ray Diffraction Data Crystallize->Collect Solve Solve & Refine Structure Collect->Solve Flack Determine Flack Parameter Solve->Flack Config Assign Absolute Configuration Flack->Config

Caption: Workflow for absolute configuration determination via X-ray crystallography.

NMR Spectroscopy with Mosher's Acid Analysis

Mosher's acid analysis is a classic and reliable NMR-based method for determining the absolute configuration of chiral amines and alcohols.[14][15] The method involves reacting the chiral amine with both enantiomers of a chiral derivatizing agent, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, or Mosher's acid), to form a pair of diastereomeric amides.[16][17] The different spatial arrangements of these diastereomers cause predictable shielding or deshielding effects on nearby protons, leading to distinct chemical shifts in the ¹H NMR spectrum.[16]

Experimental Protocol
  • Amide Formation: Divide the this compound sample into two portions.

    • React one portion with (R)-(-)-MTPA chloride to form the (R)-MTPA amide.

    • React the second portion with (S)-(+)-MTPA chloride to form the (S)-MTPA amide.

  • Purification: Purify each diastereomeric amide, typically by column chromatography.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA diastereomers in the same deuterated solvent (e.g., CDCl₃).

  • Data Analysis:

    • Assign the proton signals for each diastereomer, focusing on the protons near the newly formed stereocenter.

    • Calculate the chemical shift difference (Δδ) for each assigned proton using the formula: Δδ = δₛ - δᵣ .

    • Apply the Mosher model: Protons that lie on the same side as the phenyl group of the MTPA moiety in the preferred conformation will be shielded (have a lower δ value), while those on the other side will be deshielded. A consistent pattern of positive and negative Δδ values allows for the assignment of the absolute configuration.

Data Presentation: Mosher's Amide Analysis

(Hypothetical data for one enantiomer of this compound)

Proton (H) δ (S-amide) ppm δ (R-amide) ppm Δδ (δₛ - δᵣ) ppm Inferred Position relative to MTPA Phenyl Group
H-1 (CH-N)4.654.61+0.04Left Side
H-2a (CH₂)2.882.95-0.07Right Side
H-2b (CH₂)2.312.39-0.08Right Side
H-3 (CH-O)4.254.22+0.03Left Side
H-4a (CH₂)2.552.48+0.07Left Side
H-4b (CH₂)2.182.10+0.08Left Side

Based on the consistent sign of Δδ for protons on either side of the chiral center, the absolute configuration can be deduced.

Logical Diagram: Mosher's Method

Amine Chiral Amine (Unknown Configuration) R_MTPA (R)-MTPA-Cl Amine->R_MTPA S_MTPA (S)-MTPA-Cl Amine->S_MTPA R_Amide (R)-MTPA Amide (Diastereomer 1) R_MTPA->R_Amide S_Amide (S)-MTPA Amide (Diastereomer 2) S_MTPA->S_Amide NMR_R ¹H NMR Spectrum (R) R_Amide->NMR_R NMR_S ¹H NMR Spectrum (S) S_Amide->NMR_S Analysis Calculate Δδ = δs - δr & Apply Mosher's Model NMR_R->Analysis NMR_S->Analysis Config Assigned Absolute Configuration Analysis->Config

Caption: Logical relationship for assigning absolute configuration using Mosher's method.

Vibrational Circular Dichroism (VCD)

VCD is a powerful chiroptical spectroscopy technique that provides stereochemical information for chiral molecules in solution.[10][11] It is particularly useful for samples that are difficult to crystallize.[4][5] The method involves comparing the experimentally measured VCD spectrum with a spectrum predicted by quantum chemical calculations (typically DFT) for an enantiomer of known configuration.[4][12]

Experimental Protocol
  • Sample Preparation: Prepare a solution of the enantiomerically pure this compound in a suitable, IR-transparent solvent (e.g., CDCl₃ or CCl₄) at a concentration sufficient for measurement.

  • VCD Spectrum Measurement: Record the VCD and IR absorption spectra of the sample using a VCD spectrometer.

  • Computational Modeling:

    • Perform a conformational search for one enantiomer (e.g., the (1R, 3R) enantiomer) of the molecule to identify all low-energy conformers.

    • For each stable conformer, perform geometry optimization and vibrational frequency calculations using DFT (e.g., B3LYP/6-31G(d)).

    • Calculate the Boltzmann-averaged IR and VCD spectra based on the computed energies and rotational/vibrational strengths of all conformers.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum.

    • If the signs of the major VCD bands match, the absolute configuration of the sample is the same as that used in the calculation.

    • If the signs are opposite (a mirror image), the sample has the opposite absolute configuration.

Data Presentation: VCD Spectral Comparison
Experimental ν (cm⁻¹) Experimental Sign Calculated ν (cm⁻¹) for (1R, 3R) Calculated Sign for (1R, 3R) Conclusion
1455+1458+Match
1360-1365-Match
1250+1245+Match
1110-1115-Match
1075+1080+Match

A consistent match in the signs of the key vibrational bands confirms the sample's absolute configuration as (1R, 3R).

Experimental Workflow: VCD Analysis

cluster_exp Experimental cluster_comp Computational Sample Sample in Solution Measure Measure VCD Spectrum Sample->Measure ExpSpec Experimental Spectrum Measure->ExpSpec Compare Compare Spectra (Signs of Bands) ExpSpec->Compare Model Model one Enantiomer (e.g., 1R, 3R) DFT DFT Calculations (Conformers, Frequencies) Model->DFT CalcSpec Calculated Spectrum DFT->CalcSpec CalcSpec->Compare Assign Assign Absolute Configuration Compare->Assign

References

A Comparative Guide to Qualifying In-House Reference Standards for cis-3-(Benzyloxy)cyclobutanamine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the quality and reliability of reference standards are paramount for ensuring the accuracy and reproducibility of analytical data. For novel or specialized compounds such as cis-3-(Benzyloxy)cyclobutanamine, a key intermediate in the synthesis of various biologically active molecules, official pharmacopeial reference standards may not always be commercially available. Consequently, researchers must often source the material from chemical suppliers and qualify it as an in-house reference standard.

This guide provides a comprehensive framework for the quality control and comparison of this compound from different suppliers. It outlines the critical analytical tests required to establish the identity, purity, and overall quality of a candidate batch, thereby ensuring its suitability for use as a reference standard in assays and other critical applications.

Comparative Analysis of Supplier Batches

When official reference standards are unavailable, a comparative analysis of batches from different suppliers is a crucial first step. The goal is to select the batch with the highest purity and most comprehensive characterization to serve as the in-house primary reference. Below is a table summarizing hypothetical, yet typical, analytical results for this compound sourced from two different suppliers.

Table 1: Comparative Quality Control Data for this compound

Analytical TestMethodSupplier A (Batch 001)Supplier B (Batch B-2025)Acceptance Criteria
Identity Confirmation ¹H NMR, ¹³C NMR, MSConforms to StructureConforms to StructureStructure Confirmed
Purity (Organic) HPLC-UV (254 nm)99.8%99.5%≥ 99.5%
Chiral Purity (cis-isomer) Chiral HPLC99.9%99.7%≥ 99.5%
Water Content Karl Fischer Titration0.05%0.15%≤ 0.2%
Residual Solvents Headspace GC-MSToluene: 50 ppmToluene: 150 ppmToluene: ≤ 890 ppm
Assay (by Mass Balance) Calculation99.75%99.35%Report Value

Based on this hypothetical data, Supplier A's batch demonstrates higher organic and chiral purity, lower water content, and fewer residual solvents, making it the superior candidate for an in-house reference standard.

Workflow for In-House Reference Standard Qualification

The process of qualifying a chemical batch as an in-house reference standard involves a systematic series of analytical tests and documentation steps. This workflow ensures that the material is thoroughly characterized and suitable for its intended use.

cluster_0 Phase 1: Sourcing & Initial Assessment cluster_1 Phase 2: Identity Confirmation cluster_2 Phase 3: Purity & Assay cluster_3 Phase 4: Final Qualification A Procure Candidate Material (e.g., from Supplier A & B) B Visual Inspection (Appearance, Color) A->B C Solubility Tests B->C D Structural Confirmation (¹H NMR, ¹³C NMR) C->D E Molecular Weight Verification (Mass Spectrometry) D->E F Infrared Spectroscopy (FT-IR) D->F G Organic Purity (HPLC-UV) F->G K Assay Calculation (Mass Balance) G->K H Chiral Purity (cis/trans) (Chiral HPLC) I Water Content (Karl Fischer) I->K J Residual Solvents (GC-MS) J->K L Review All Data K->L M Issue Certificate of Analysis (CoA) L->M N Assign Expiry Date & Store Appropriately M->N

Caption: Workflow for qualifying an in-house reference standard.

Contribution of Analytical Techniques to Quality Assessment

The overall quality of a reference standard is not determined by a single test but is a composite picture built from orthogonal analytical techniques. Each method provides a unique piece of information that, when combined, offers a high degree of confidence in the standard's identity, purity, and strength.

cluster_methods Analytical Methods cluster_attributes Quality Attributes NMR NMR (¹H, ¹³C) Identity Identity NMR->Identity MS Mass Spec. MS->Identity HPLC HPLC / Chiral HPLC Purity Purity HPLC->Purity KF Karl Fischer KF->Purity GC GC-MS GC->Purity QS Qualified Reference Standard Identity->QS Assay Assay Purity->Assay Assay->QS

Caption: Relationship between analytical tests and quality attributes.

Experimental Protocols

Detailed and consistent methodologies are essential for accurate and reproducible quality control testing. Below are representative protocols for key analytical experiments.

Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 10% B

    • 19-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL solution.

  • Calculation: Purity is determined by area normalization. The area of the main peak is divided by the total area of all peaks and expressed as a percentage.

Identity Confirmation by Proton Nuclear Magnetic Resonance (¹H NMR)
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16.

    • Relaxation Delay (d1): 5 seconds.

    • Spectral Width: -2 to 12 ppm.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction.

  • Analysis: The chemical shifts, multiplicities (singlet, doublet, etc.), and integrations of the observed peaks must be consistent with the known chemical structure of this compound.

Molecular Weight Verification by Mass Spectrometry (MS)
  • Instrumentation: Mass spectrometer with an Electrospray Ionization (ESI) source.

  • Ionization Mode: Positive ion mode (ESI+).

  • Sample Infusion: The sample solution (prepared as for HPLC, but further diluted to ~10 µg/mL in acetonitrile/water) is infused directly or via an LC system.

  • Mass Range: Scan from m/z 50 to 500.

  • Analysis: The resulting spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺. For this compound (C₁₁H₁₅NO), the expected exact mass is 177.1154, so the observed [M+H]⁺ peak should be at or near m/z 178.1226.

Safety Operating Guide

Proper Disposal of cis-3-(Benzyloxy)cyclobutanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides essential safety and logistical information for the proper disposal of cis-3-(Benzyloxy)cyclobutanamine (CAS No. 206660-72-2). Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. This document offers a procedural, step-by-step framework to address operational questions regarding the disposal of this compound.

I. Safety and Handling Precautions

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

All handling of this chemical, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

II. Quantitative Data

The following table summarizes the known physical and chemical properties of this compound and its related compounds.

PropertyValueSource
Chemical Name This compound
CAS Number 206660-72-2
Molecular Formula C₁₁H₁₅NO[2]
Molecular Weight 177.24 g/mol [2]
Boiling Point 268.5 ± 33.0 °C (Predicted)
Density 1.07 ± 0.1 g/cm³ (Predicted)
pKa 10.24 ± 0.40 (Predicted)
Appearance Light yellow liquid

III. Experimental Protocol: Preparing for Disposal

The primary method for the disposal of this compound is through a licensed hazardous waste management company. The following protocol details the steps to prepare the chemical waste for collection.

Materials:

  • Waste this compound (pure or in solution).

  • Chemically compatible, leak-proof waste container (e.g., glass or polyethylene).

  • "Hazardous Waste" labels.

  • Inert absorbent material (e.g., vermiculite or sand) for spill response.

  • Personal Protective Equipment (PPE) as specified in Section I.

Procedure:

  • Segregation: Ensure that waste this compound is not mixed with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials, such as strong oxidizing agents, should be kept separate.

  • Containerization:

    • Carefully transfer the waste chemical into a designated, chemically compatible, and leak-proof container. If possible, use the original container provided it is in good condition.

    • Do not fill the container to more than 80% capacity to allow for vapor expansion.

    • Securely close the container lid.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container.

    • Clearly write the full chemical name: "this compound".

    • Indicate the approximate quantity of the waste.

    • Include the date of waste generation.

  • Storage:

    • Store the labeled waste container in a designated, well-ventilated, and secure waste accumulation area.

    • The storage area should be away from heat, sparks, and open flames.

    • Ensure the container is stored in secondary containment to prevent spills.

  • Arranging for Disposal:

    • Contact your institution's EHS department or the designated chemical safety officer to schedule a pickup for the hazardous waste.

    • Complete all necessary waste disposal forms as required by your institution and local regulations.

    • Do not attempt to dispose of this chemical down the drain. Amines can be basic and have strong odors, and benzyl compounds can be harmful to aquatic life, making sewer disposal inappropriate[3][4][5].

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste consult Consult SDS and Institutional Guidelines start->consult is_hazardous Is it classified as hazardous? consult->is_hazardous treat_hazardous Treat as Hazardous Waste is_hazardous->treat_hazardous Yes is_hazardous->treat_hazardous Uncertain ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) treat_hazardous->ppe segregate Segregate from Incompatible Waste ppe->segregate containerize Collect in a Labeled, Sealed Container segregate->containerize store Store in Designated Waste Area containerize->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for this compound disposal.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet. In case of uncertainty, contact your Environmental Health and Safety (EHS) department.

References

Personal protective equipment for handling cis-3-(Benzyloxy)cyclobutanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for cis-3-(Benzyloxy)cyclobutanamine to ensure a safe laboratory environment. The following procedures are based on the available Safety Data Sheets (SDS) for closely related isomers and general best practices for handling chemical reagents.

Hazard Identification and Classification

Based on data for the trans-isomer, this compound is anticipated to have the following GHS classifications[1]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure. The required equipment varies depending on the specific laboratory operation being performed.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid/Liquid) Safety glasses with side shields or chemical safety goggles.Chemical-resistant gloves (e.g., nitrile).Laboratory coat.Recommended to be performed in a chemical fume hood. If not possible, a NIOSH-approved respirator is advised.
Solution Preparation and Handling Chemical safety goggles or a face shield worn over safety glasses.Chemical-resistant gloves (e.g., nitrile).Laboratory coat.Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[2]
Spill Cleanup Chemical safety goggles and a face shield.Heavy-duty, chemical-resistant gloves.Chemical-resistant apron or coveralls over a laboratory coat.A NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.[2]
  • Ensure appropriate exhaust ventilation at places where dust or aerosols may be formed.[1]
  • Have an emergency eyewash station and safety shower readily accessible.

2. Handling:

  • Avoid contact with skin, eyes, and clothing.[1][3]
  • Avoid the formation of dust and aerosols.[1]
  • Do not breathe vapors, mist, or gas.[1]
  • Wash hands thoroughly after handling and before breaks.[1]

3. Storage:

  • Keep container tightly closed in a dry and well-ventilated place.
  • Recommended storage is at 2-8°C in an inert atmosphere, protected from light.[4]

Emergency Procedures

IncidentFirst-Aid Measures
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[1]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[1]
Inhalation If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]
Spill Use personal protective equipment. Avoid dust formation. Sweep up and shovel. Keep in suitable, closed containers for disposal. Do not let product enter drains.[1]

Disposal Plan

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[5] Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[5]

  • Unused Product: Dispose of in accordance with local regulations for hazardous waste.

  • Contaminated Packaging: Dispose of as unused product. Empty containers may retain hazardous residues.

Procedural Workflow

prep Preparation & PPE handling Handling in Fume Hood prep->handling storage Storage (2-8°C, Inert) handling->storage disposal Waste Disposal handling->disposal emergency Emergency Procedures handling->emergency

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。